2-Phenylethyl 4-methylbenzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenylethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPPUZPZPFOFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196218 | |
| Record name | Phenethyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4455-09-8 | |
| Record name | Phenethyl tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4455-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 2-Phenylethyl 4-methylbenzenesulfonate from Phenylethanol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-phenylethyl 4-methylbenzenesulfonate, a pivotal transformation in organic chemistry. The conversion of the hydroxyl group in 2-phenylethanol, a poor leaving group, into a tosylate ester renders it an excellent leaving group for subsequent nucleophilic substitution (S(_N)2) and elimination (E2) reactions.[1][2] This process is highly valued for its reliability, mild reaction conditions, and the retention of stereochemistry at the carbon center bearing the alcohol.[1] This document will delve into the core principles, reaction mechanism, detailed experimental protocols, and characterization of the target compound, tailored for researchers, scientists, and professionals in drug development.
Core Principles and Mechanism
The tosylation of an alcohol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] The alcohol, in this case, 2-phenylethanol, acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl.[1] This results in the displacement of the chloride ion and the formation of an oxonium ion intermediate. A base, typically pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated and to deprotonate the oxonium ion, yielding the final tosylate ester and the corresponding ammonium salt.[1] A key feature of this reaction is that the C-O bond of the alcohol is not broken, leading to retention of configuration at the alcohol's stereocenter.[1]
The Dual Role of Pyridine
Pyridine serves a dual function in this reaction. Primarily, it acts as a base to scavenge the HCl produced.[3] Additionally, pyridine can act as a nucleophilic catalyst.[3][4][5] Being more nucleophilic than the alcohol, pyridine can attack the tosyl chloride to form a highly reactive N-tosylpyridinium chloride intermediate.[3][4][5] This intermediate is a more potent tosylating agent than TsCl itself, thus accelerating the reaction.[3][4][6]
The overall mechanism can be summarized in the following steps:
-
Nucleophilic attack by pyridine on tosyl chloride: This forms the highly reactive N-tosylpyridinium chloride intermediate.[3]
-
Nucleophilic attack by 2-phenylethanol: The oxygen of the alcohol attacks the electrophilic sulfur atom of the N-tosylpyridinium intermediate.[3]
-
Deprotonation: A second molecule of pyridine acts as a base to deprotonate the resulting oxonium ion, yielding this compound and pyridinium chloride.[3]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Equivalents |
| 2-Phenylethanol | C(8)H({10})O | 122.16 | 1.22 g | 10 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | C(_7)H(_7)ClO(_2)S | 190.65 | 2.29 g | 12 | 1.2 |
| Pyridine (anhydrous) | C(_5)H(_5)N | 79.10 | 1.19 mL | 15 | 1.5 |
| Dichloromethane (DCM, anhydrous) | CH(_2)Cl(_2) | 84.93 | 20 mL | - | - |
| Deionized Water | H(_2)O | 18.02 | As needed | - | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - | - |
| Saturated Sodium Bicarbonate | NaHCO(_3) | 84.01 | As needed | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Sodium Sulfate | Na(_2)SO(_4) | 142.04 | As needed | - | - |
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanol (1.0 eq.) in anhydrous dichloromethane (DCM).[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[7]
-
Addition of Base: Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.[7]
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.[7]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-12 hours.[7][8]
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC).[7] The tosylate product is generally less polar than the starting alcohol.
-
Work-up: Upon completion, dilute the reaction mixture with cold water.[7] Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[1][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[7]
Purification
The crude product can be purified by flash column chromatography on silica gel.[1] A suitable eluent system would be a gradient of hexane and ethyl acetate.
Characterization of this compound
The structure and purity of the synthesized compound are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenylethyl and tosyl groups. The methylene protons adjacent to the sulfonate ester oxygen will be deshielded and appear as a triplet. The other methylene protons will also appear as a triplet. The aromatic protons will appear in their respective regions.
-
¹³C NMR: The carbon NMR will show distinct signals for all the unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product, confirming the formation of this compound (C₁₅H₁₆O₃S, MW: 276.35 g/mol ).
Safety and Considerations
-
p-Toluenesulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment.
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Anhydrous conditions are important for the success of the reaction, as tosyl chloride can react with water.[9]
Conclusion
The synthesis of this compound from 2-phenylethanol using p-toluenesulfonyl chloride is a robust and fundamental transformation in organic synthesis.[1] This guide provides the essential principles, a detailed experimental protocol, and analytical considerations for researchers and professionals. The conversion of a poorly reactive alcohol into a versatile tosylate intermediate opens up a wide array of subsequent chemical modifications, making it a cornerstone of synthetic strategy in drug development and the broader chemical sciences.
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Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. (2015-01-30). [Link]
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EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]
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Tosylation of Alcohols with Pyridine : r/OrganicChemistry - Reddit. (2021-12-30). [Link]
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Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions - ResearchGate. [Link]
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17.6: Reactions of Alcohols - Chemistry LibreTexts. (2024-09-22). [Link]
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[Advances in synthesis of 2-phenylethanol] - PubMed. (2024-06-25). [Link]
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Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives - PubMed. (2018-10-06). [Link]
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REARRANGEMENT STUDIES WITH C14: V. THE SOLVOLYSIS OF 2-PHENYLETHYL-1-C14p-TOLUENESULPHONATE. [Link]
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Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate - PubMed. [Link]
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Expanding Upon Styrene Biosynthesis to Engineer a Novel Route to 2-Phenylethanol - PubMed. [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. [Link]
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Preparation of 2-Phenylethyl Tosylate: A Senior Application Scientist's In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-phenylethyl tosylate, a critical intermediate in organic synthesis. The conversion of 2-phenylethyl alcohol to its corresponding tosylate is a cornerstone transformation, converting a poor hydroxyl leaving group into an excellent tosylate leaving group, thereby facilitating a wide range of nucleophilic substitution and elimination reactions. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering insights into process optimization, and ensuring a self-validating system for reproducible, high-yield synthesis.
Foundational Principles: The Chemistry of Tosylation
The tosylation of an alcohol is a fundamental reaction in organic chemistry that dramatically alters the reactivity of the substrate. The hydroxyl group (-OH) is a notoriously poor leaving group due to the high basicity of the hydroxide anion (HO⁻). To render the carbon atom susceptible to nucleophilic attack, the hydroxyl group must first be converted into a group that is a weaker base and therefore more stable upon departure.
The tosyl group (Ts), or p-toluenesulfonyl group, is an ideal activating group for this purpose. The reaction involves the treatment of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine.[1]
The Mechanism of Action:
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. This process does not break the C-O bond of the alcohol, a crucial feature that leads to the retention of stereochemistry at the carbinol carbon.[1] The base, pyridine, serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct of the reaction, preventing potential side reactions, and it can also act as a nucleophilic catalyst.[2]
The pyridine can initially react with TsCl to form a highly reactive N-tosylpyridinium salt. This intermediate is then readily attacked by the alcohol, regenerating the pyridine catalyst. This catalytic cycle enhances the rate of reaction, particularly for less reactive alcohols.
Experimental Protocol: Synthesis of 2-Phenylethyl Tosylate
This protocol is designed for the efficient and high-yield synthesis of 2-phenylethyl tosylate from 2-phenylethyl alcohol.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Phenylethyl alcohol | C₈H₁₀O | 122.16[3] | 5.00 g | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65[4][5] | 9.35 g | 1.2 |
| Pyridine (anhydrous) | C₅H₅N | 79.10[6][7][8][9] | 6.4 mL | 2.0 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethyl alcohol (5.00 g, 40.9 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Expert Insight: The use of anhydrous solvent is critical to prevent the hydrolysis of tosyl chloride to the unreactive p-toluenesulfonic acid.[10]
-
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, slowly add anhydrous pyridine (6.4 mL, 81.8 mmol).
-
Causality: Cooling the reaction mixture is essential to control the exothermic nature of the reaction and to minimize the formation of potential side products. Pyridine is added before the tosyl chloride to ensure a basic environment is established to immediately neutralize the HCl that will be formed.
-
-
Addition of Tosyl Chloride: While maintaining the temperature at 0 °C, add p-toluenesulfonyl chloride (9.35 g, 49.1 mmol) portion-wise over 10-15 minutes. A white precipitate of pyridinium hydrochloride will form.
-
Expert Insight: Portion-wise addition of the solid TsCl prevents a rapid exotherm. A slight excess of TsCl (1.2 equivalents) is used to ensure complete consumption of the starting alcohol.[2]
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The product, 2-phenylethyl tosylate, will be less polar than the starting alcohol.
-
Aqueous Work-up: Once the reaction is complete (as indicated by the disappearance of the starting alcohol spot on TLC), quench the reaction by slowly adding 50 mL of cold 1 M HCl. Transfer the mixture to a separatory funnel.
-
Causality: The acidic wash removes the excess pyridine and the pyridinium hydrochloride salt.[10]
-
-
Extraction: Separate the layers and wash the organic layer sequentially with:
-
50 mL of 1 M HCl
-
50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
50 mL of brine (to reduce the solubility of organic material in the aqueous layer)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-phenylethyl tosylate as a colorless to pale yellow oil.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of hexane and ethyl acetate is typically effective. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., up to 20%). The product will elute after any non-polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-phenylethyl tosylate.
Visualization of the Process
Reaction Mechanism
Caption: Reaction mechanism for the tosylation of 2-phenylethyl alcohol.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-phenylethyl tosylate.
Safety, Characterization, and Troubleshooting
Safety Precautions
-
p-Toluenesulfonyl chloride (TsCl): TsCl is corrosive and a lachrymator. It causes severe skin burns and eye damage.[11] It is also moisture-sensitive. Handle TsCl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] In case of skin contact, wash immediately with plenty of water.[11]
-
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.
-
General: Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization of 2-Phenylethyl Tosylate
The structure and purity of the synthesized 2-phenylethyl tosylate can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): Expected chemical shifts (δ) are approximately: 7.8-7.7 (d, 2H, Ar-H ortho to SO₂), 7.4-7.1 (m, 7H, Ar-H), 4.2 (t, 2H, -CH₂-O-), 2.9 (t, 2H, -CH₂-Ph), 2.4 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃): Expected chemical shifts (δ) will confirm the presence of all 15 carbon atoms in their respective chemical environments.
-
-
Infrared (IR) Spectroscopy: Look for characteristic strong absorption bands for the sulfonyl group (S=O) at approximately 1360 cm⁻¹ and 1175 cm⁻¹.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and monitor closely by TLC. Ensure a slight excess of TsCl was used. |
| Hydrolysis of TsCl | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. | |
| Presence of starting material | Insufficient TsCl | Use 1.2-1.5 equivalents of TsCl. |
| Inadequate reaction time | Allow the reaction to proceed for a longer duration at room temperature. | |
| Formation of 2-phenylethyl chloride | Nucleophilic attack by chloride | Maintain a low reaction temperature (0 °C) during the addition of TsCl and for the initial phase of the reaction. Avoid prolonged reaction times at elevated temperatures. |
| Difficult purification | Emulsion during work-up | Add more brine to the separatory funnel to help break the emulsion. |
| Co-elution of impurities | Optimize the solvent system for column chromatography; a less polar eluent may improve separation. |
Conclusion
The tosylation of 2-phenylethyl alcohol is a robust and indispensable transformation in synthetic organic chemistry. By understanding the underlying principles and adhering to a carefully designed protocol, researchers can reliably synthesize 2-phenylethyl tosylate in high yield and purity. This guide provides the necessary framework for success, integrating theoretical knowledge with practical, field-tested insights to empower scientists in their drug development and research endeavors.
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Tradeindia. (n.d.). Pyridine - C5h5n Molecular Formula, 79.1 G/mol Molecular Weight.... Retrieved from [Link]
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Molar Mass Calculator. (n.d.). Pyridine (C5H5N) molar mass. Retrieved from [Link]
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Organic-Synthesis.com. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]
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PubChem. (n.d.). Phenethyl tosylate. Retrieved from [Link]
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Reddit. (2023, April 26). How to practically make alkyl tosylate from alcohol, tosyl chloride and triethylamine? r/chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
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Hou, D. R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5674. [Link]
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ResearchGate. (n.d.). 1H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). Retrieved from [Link]
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PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
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An In-depth Technical Guide to 2-Phenylethyl 4-methylbenzenesulfonate (CAS 4455-09-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethyl 4-methylbenzenesulfonate, commonly referred to in laboratory settings as phenethyl tosylate, is a sulfonate ester with the CAS number 4455-09-8.[1] This compound is a crystalline solid at room temperature and serves as a pivotal intermediate in advanced organic synthesis.[] Its significance in the fields of medicinal chemistry and drug development stems from its function as a highly efficient phenethylating agent. The core of its utility lies in the p-toluenesulfonate (tosylate) group, one of the most effective leaving groups in nucleophilic substitution reactions.[3][4]
This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, detailed spectroscopic profile, a validated synthesis protocol, and its core reactivity. The content is structured to provide not just procedural steps but also the underlying scientific principles, empowering researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Section 1: Core Properties and Specifications
A thorough understanding of a reagent's fundamental properties is critical for its proper handling, storage, and application in experimental design.
Chemical Identity
| Identifier | Value |
| CAS Number | 4455-09-8 |
| IUPAC Name | This compound |
| Common Synonyms | Phenethyl p-Toluenesulfonate, Phenethyl tosylate, 2-Phenylethyl tosylate |
| Molecular Formula | C₁₅H₁₆O₃S |
| Molecular Weight | 276.35 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2 |
| InChI Key | CVPPUZPZPFOFPK-UHFFFAOYSA-N |
Source: PubChem CID 20522[1]
Physicochemical Properties
The physical state and solubility parameters dictate the choice of reaction solvents and purification methods.
| Property | Value | Reference(s) |
| Physical State | White to off-white crystalline solid | [] |
| Melting Point | 39-41 °C | [] |
| Boiling Point | 428.7 ± 24.0 °C (Predicted) | [] |
| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [] |
| Water Solubility | Insoluble | |
| LogP (XLogP3) | 3.4 | [1] |
Section 2: Spectroscopic Profile for Structural Verification
Spectroscopic analysis is a cornerstone of chemical synthesis, providing incontrovertible evidence of a molecule's identity and purity. The following data represent the expected spectroscopic signatures for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule. The expected spectrum would exhibit distinct signals corresponding to the tosyl and phenethyl moieties.
-
δ ~7.8-7.7 ppm (d, 2H): These are the aromatic protons on the tosyl group ortho to the sulfonyl group. Their downfield shift is a direct result of the strong electron-withdrawing effect of the S(=O)₂ group.
-
δ ~7.4-7.2 ppm (m, 7H): This complex multiplet arises from the overlapping signals of the five protons of the phenethyl's phenyl ring and the two aromatic protons on the tosyl group meta to the sulfonyl group.
-
δ ~4.2 ppm (t, 2H): This triplet corresponds to the methylene protons (-CH₂-O) directly attached to the sulfonate oxygen. They are significantly deshielded due to the electronegativity of the adjacent oxygen atom.
-
δ ~3.0 ppm (t, 2H): This triplet represents the benzylic methylene protons (Ph-CH₂-).
-
δ ~2.4 ppm (s, 3H): This singlet is the characteristic signal for the methyl protons (-CH₃) on the tosyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of the molecule. For this compound, nine distinct signals are expected, reflecting the molecule's symmetry.
-
δ ~145 ppm: Quaternary carbon of the tosyl group attached to the methyl group.
-
δ ~138 ppm: Quaternary (ipso) carbon of the phenethyl's phenyl ring.
-
δ ~133 ppm: Quaternary carbon of the tosyl group attached to the sulfur atom.
-
δ ~130-128 ppm: A cluster of signals for the six C-H carbons of the two aromatic rings.
-
δ ~70 ppm: Methylene carbon (-CH₂-O) bonded to the sulfonate oxygen.
-
δ ~35 ppm: Benzylic methylene carbon (Ph-CH₂-).
-
δ ~22 ppm: Methyl carbon (-CH₃) of the tosyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
-
~1360 cm⁻¹ and ~1175 cm⁻¹ (strong, sharp): These two prominent bands are characteristic of the asymmetric and symmetric S=O stretching vibrations of the sulfonate ester group, respectively. Their presence is a key diagnostic indicator.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching vibrations.
-
~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching vibrations from the methylene and methyl groups.
-
~1600 cm⁻¹ and ~1495 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.
-
~950 cm⁻¹ (strong): S-O-C stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): A peak at m/z = 276, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 155: Loss of the phenethyl alcohol moiety, corresponding to the tosyl cation [CH₃C₆H₄SO₂]⁺.
-
m/z = 121: The phenethyl cation [C₆H₅CH₂CH₂]⁺.
-
m/z = 105: Loss of a methyl group from the phenethyl cation, or direct fragmentation.
-
m/z = 91: A very common and often intense peak corresponding to the tropylium ion [C₇H₇]⁺, formed by rearrangement of the benzyl or phenethyl fragments.
-
Section 3: Synthesis and Reaction Mechanism
The synthesis of this compound is a classic example of sulfonate ester formation, a cornerstone reaction in organic chemistry.
Synthetic Principle: The Tosylation of an Alcohol
The conversion of an alcohol into a tosylate transforms the hydroxyl group, a poor leaving group (as OH⁻), into a tosylate group, an excellent leaving group.[4] The tosylate anion (TsO⁻) is a weak base due to the delocalization of its negative charge across the three oxygen atoms and the aromatic ring through resonance, making it highly stable upon departure.
The reaction proceeds via the nucleophilic attack of the oxygen atom from 2-phenylethanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A non-nucleophilic base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Reagents and Materials:
-
2-Phenylethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-phenylethanol (1.0 eq) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Tosylation: Dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold 1 M HCl. Extract the aqueous layer with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine. The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted TsCl and residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound as a white solid.
Workflow Diagram
Caption: General Sₙ2 reaction of phenethyl tosylate with a nucleophile.
Application Example: Synthesis of Phenethylamines
A primary application is the synthesis of substituted phenethylamines, a class of compounds with significant pharmacological activity. For example, reacting phenethyl tosylate with ammonia or a primary amine is a direct route to the corresponding primary or secondary phenethylamine derivative.
Step-by-step example with Sodium Azide (Gabriel Synthesis precursor):
-
Displacement: this compound is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. The azide ion (N₃⁻) acts as the nucleophile, displacing the tosylate group to form 2-phenylethyl azide.
-
Reduction: The resulting azide is then reduced to the primary amine (phenethylamine) using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂/Pd-C).
This two-step sequence is a reliable method for preparing primary phenethylamines, avoiding the over-alkylation issues that can occur when using ammonia directly.
Section 5: Safety, Handling, and Storage
Proper handling and storage are essential for ensuring the reagent's stability and laboratory safety.
-
General Handling: Use in a well-ventilated chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [3]Avoid inhalation of dust and contact with skin and eyes. [3][5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [3]Due to its sensitivity to moisture, which can cause hydrolysis, storage under an inert gas (nitrogen or argon) is recommended for long-term stability. [6]Some suppliers recommend refrigeration (0-10°C). [6]* Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [3]* Safety Hazards: While a specific, comprehensive safety sheet is not universally available, tosylates are potent alkylating agents and should be handled with care. They are generally considered irritants to the skin, eyes, and respiratory system.
Conclusion
This compound is a highly valuable and versatile reagent in synthetic organic chemistry. Its utility is defined by the tosylate group's exceptional ability to function as a leaving group, enabling the efficient introduction of the phenethyl scaffold into a wide variety of molecules. For researchers in drug discovery and development, a firm grasp of its properties, synthesis, and reactivity is key to leveraging its full potential in the construction of complex and biologically active compounds.
References
-
MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenethyl tosylate. PubChem Compound Database. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103641725A - Preparation method of phenylethylamine - Google Patents [patents.google.com]
- 6. CN103641724A - Synthetic method of phenylethylamine - Google Patents [patents.google.com]
Phenethyl tosylate chemical structure and IUPAC name
An In-depth Technical Guide to Phenethyl Tosylate: Structure, Synthesis, and Reactivity
Executive Summary
For professionals engaged in the intricate field of drug development and organic synthesis, the strategic manipulation of functional groups is a cornerstone of molecular design. A frequent and critical challenge is the conversion of poor leaving groups, such as hydroxyls, into moieties amenable to nucleophilic substitution. Phenethyl tosylate emerges as a pivotal intermediate in this context. This guide provides a comprehensive technical overview of phenethyl tosylate, delving into its chemical structure, nomenclature, and physicochemical properties. More critically, it elucidates the causality behind its synthesis and explores its reactivity, emphasizing its role as a superior substrate for SN2 reactions. Detailed, field-proven protocols and mechanistic diagrams are provided to serve as a practical resource for researchers and scientists.
Chemical Identity and Structure
IUPAC Nomenclature and Synonyms
The formal IUPAC name for phenethyl tosylate is 2-phenylethyl 4-methylbenzenesulfonate [1][2]. In laboratory and commercial settings, it is widely known by several synonyms, reflecting its constituent parts:
-
Phenethyl p-toluenesulfonate
-
2-Phenylethyl tosylate
-
β-Phenylethyl tosylate
-
p-Toluenesulfonic acid, phenethyl ester
Structural Analysis
Phenethyl tosylate, with the molecular formula C₁₅H₁₆O₃S, is an ester of p-toluenesulfonic acid and phenethyl alcohol[2]. Its structure is characterized by three key components:
-
The Phenethyl Group (C₆H₅CH₂CH₂-) : An ethyl bridge connecting a phenyl ring to the ester oxygen. This group is often the core structure targeted for modification in subsequent reactions.
-
The Sulfonate Ester Linkage (-O-SO₂-) : This functional group is central to the molecule's reactivity.
-
The Tosyl Group (CH₃C₆H₄SO₂-) : A p-tolyl group attached to the sulfonyl moiety. The tosyl group is an excellent leaving group due to the ability of the resulting tosylate anion to stabilize a negative charge through resonance and inductive effects.[3][4]
Caption: 2D Chemical Structure of Phenethyl Tosylate.
Physicochemical Properties
The physical and chemical properties of phenethyl tosylate are summarized below. These data are critical for determining appropriate reaction conditions, solvents, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₆O₃S | [2] |
| Molecular Weight | 276.35 g/mol | |
| Appearance | White crystalline powder/solid | [5] |
| Melting Point | 39-40 °C | |
| Boiling Point | 428.7 ± 24.0 °C at 760 mmHg | |
| Density | 1.196 ± 0.06 g/cm³ | |
| Solubility | Soluble in organic solvents like dichloromethane and ether; limited solubility in water. | [6] |
Synthesis: Converting a Poor Leaving Group into an Excellent One
The Underlying Principle: The Role of Tosylation
The hydroxyl (-OH) group of an alcohol is a notoriously poor leaving group because its departure would generate the hydroxide ion (HO⁻), a strong base.[3][7] Successful nucleophilic substitution reactions require a leaving group that is a weak base, capable of stabilizing the negative charge it acquires upon departure.
Tosylation is the process of converting an alcohol into a tosylate ester. This transformation is a cornerstone of synthetic strategy because it replaces the poor -OH leaving group with the tosylate (-OTs) group, which is an excellent leaving group.[4][7] The efficacy of the tosylate anion as a leaving group stems from the fact that it is the conjugate base of p-toluenesulfonic acid, a strong acid. The negative charge on the oxygen is extensively delocalized through resonance across the sulfonyl group and the aromatic ring, rendering it highly stable.[3][4]
A critical advantage of this method is that the conversion of the alcohol to the tosylate proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond of the parent alcohol is not broken during the reaction.[4][8]
Synthetic Workflow
The synthesis of phenethyl tosylate is reliably achieved by reacting phenethyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine.
Caption: Workflow for the synthesis of phenethyl tosylate.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of phenethyl tosylate.
Materials:
-
Phenethyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenethyl alcohol (1.0 eq.) in anhydrous pyridine (approx. 5-10 mL per gram of alcohol) and cool the solution to 0 °C in an ice bath.
-
Addition of TsCl: To the stirred, cold solution, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C. The causality for this slow, cold addition is to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Stir for an additional 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add cold 1 M HCl to quench the reaction and neutralize the excess pyridine. An exothermic reaction will occur.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volume of pyridine used).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes residual pyridine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in removing water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often an oil or a low-melting solid, can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure phenethyl tosylate.
Reactivity and Mechanistic Insights
The SN2 Reaction Pathway
The primary utility of phenethyl tosylate lies in its role as an electrophile in nucleophilic substitution reactions. The carbon atom alpha to the tosylate group is electron-deficient and highly susceptible to attack by nucleophiles. Due to the unhindered nature of this primary carbon, the reaction proceeds almost exclusively through an SN2 (bimolecular nucleophilic substitution) mechanism.[9]
This pathway involves a backside attack by the nucleophile, leading to a concerted displacement of the tosylate leaving group.[3]
Caption: Generalized Sₙ2 reaction of phenethyl tosylate with a nucleophile.
Stereochemical Implications
While phenethyl tosylate itself is achiral, the principles of its reactions are critical when applied to chiral substrates. The two-step sequence of tosylation followed by SN2 substitution provides a powerful method for achieving a net inversion of stereochemistry at a chiral center.
-
Step 1: Tosylation: Occurs with retention of configuration.
-
Step 2: SN2 Attack: Proceeds with inversion of configuration.[3]
This predictable stereochemical outcome is a cornerstone of asymmetric synthesis, allowing for precise control over the three-dimensional architecture of target molecules.
Applications in Research and Development
Phenethyl tosylate is not merely a laboratory curiosity; it is a versatile reagent used to introduce the phenethyl moiety into a wide range of molecules.
-
Pharmaceutical Synthesis: It serves as a key building block for preparing phenethyl derivatives, which are common structural motifs in pharmaceuticals. For example, it can be used in the synthesis of various agonists and antagonists for neurotransmitter receptors.
-
Fragrance Industry: The phenethyl group is a component of many fragrances, and phenethyl tosylate can be used as a precursor to synthesize various phenethyl esters and ethers with desirable aromatic properties.
-
General Organic Synthesis: It enables the facile formation of C-N, C-O, C-S, and C-C bonds by reacting it with appropriate nitrogen, oxygen, sulfur, or carbon nucleophiles, respectively.
Safety and Handling
Phenethyl tosylate is considered an irritant.[6][10] Standard laboratory safety precautions should be observed when handling this compound:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
Phenethyl tosylate exemplifies a fundamental and powerful strategy in modern organic synthesis: the conversion of a poorly reactive functional group into a highly activated one. By transforming the hydroxyl group of phenethyl alcohol into an excellent tosylate leaving group, chemists unlock a vast array of possibilities for nucleophilic substitution. Its predictable reactivity via the SN2 mechanism, coupled with the stability and ease of handling of the compound, solidifies its role as an indispensable tool for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures with precision and efficiency.
References
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Title: CID 139053550 | C30H32O6S2 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Phenethyl tosylate | C15H16O3S | CID 20522 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of tosylate Source: PrepChem.com URL: [Link]
-
Title: EXPERIMENTAL SUPPORTING INFORMATION Source: The Royal Society of Chemistry URL: [Link]
-
Title: Phenethyl tosylate | REALAB LLC Source: REALAB LLC URL: [Link]
-
Title: phenethyl salicylate, 87-22-9 Source: The Good Scents Company URL: [Link]
-
Title: Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups Source: OrgoSolver URL: [Link]
-
Title: Mesylates and Tosylates with Practice Problems Source: Chemistry Steps URL: [Link]
-
Title: 9.4: Tosylate—Another Good Leaving Group Source: Chemistry LibreTexts URL: [Link]
-
Title: All About Tosylates and Mesylates Source: Master Organic Chemistry URL: [Link]
-
Title: Chapter 11 Part 3 Reactions of Tosylates Source: YouTube URL: [Link]
-
Title: Preparation of mesylates and tosylates | Organic chemistry | Khan Academy Source: YouTube URL: [Link]
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Solubility of 2-phenylethyl tosylate in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-Phenylethyl Tosylate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-phenylethyl tosylate (also known as 2-phenylethyl p-toluenesulfonate). Grounded in the fundamental principles of physical organic chemistry, this document offers researchers, scientists, and drug development professionals a framework for understanding and predicting the solubility of this important synthetic intermediate. The guide covers theoretical principles, a qualitative solubility profile in common laboratory solvents, the influence of environmental factors, and a detailed experimental protocol for quantitative solubility determination. This document is designed to serve as a practical resource for solvent selection in synthesis, purification, and formulation workflows.
Introduction to 2-Phenylethyl Tosylate
2-Phenylethyl tosylate is a significant organic compound widely utilized in chemical synthesis. Structurally, it is an ester of p-toluenesulfonic acid and 2-phenylethanol. Its utility stems from the tosylate group (-OTs), which is an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. Understanding its solubility is paramount for optimizing reaction conditions, selecting appropriate purification methods like recrystallization and chromatography, and ensuring efficient process scale-up.
The molecule's structure features a combination of a nonpolar aromatic ring (from the phenylethyl moiety) and a larger, more polar sulfonate ester group, which includes another aromatic ring. This amphiphilic character dictates its interaction with solvents of varying polarities.
Chemical Structure:
-
IUPAC Name: 2-phenylethyl 4-methylbenzenesulfonate[1]
-
Molecular Weight: 276.35 g/mol [2]
-
Melting Point: 38-40 °C[3][]
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which refers to the similarity in polarity between the solute and solvent.[5][6]
-
Polarity: Polarity arises from the uneven distribution of electron density in a molecule, creating a dipole moment. Polar solvents possess significant dipole moments and often have O-H or N-H bonds, enabling hydrogen bonding.[7] Nonpolar solvents have low dielectric constants and are composed of molecules with minimal dipole moments (e.g., hydrocarbons).[7] 2-Phenylethyl tosylate possesses both polar (sulfonate ester) and nonpolar (two aromatic rings, ethyl bridge) regions, making its solubility highly dependent on the solvent's nature.
-
Intermolecular Forces:
-
Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are the primary forces of attraction in nonpolar systems. The two aromatic rings in 2-phenylethyl tosylate allow for significant van der Waals interactions with nonpolar solvents.
-
Dipole-Dipole Interactions: The polar S=O and C-O bonds in the tosylate group create a significant dipole moment, allowing for favorable interactions with other polar molecules.[5]
-
Hydrogen Bonding: 2-Phenylethyl tosylate can act as a hydrogen bond acceptor at its oxygen atoms but cannot act as a hydrogen bond donor. This allows it to dissolve in polar protic solvents, though its large nonpolar component may limit high solubility.[8]
-
Based on these principles, 2-phenylethyl tosylate is expected to exhibit good solubility in solvents that can effectively solvate both its nonpolar and polar regions, such as polar aprotic solvents.
Solubility Profile of 2-Phenylethyl Tosylate
| Solvent Class | Solvent Example | Polarity Type | Predicted Solubility | Rationale for Prediction |
| Hydrocarbons | Hexane, Heptane | Nonpolar | Low to Sparingly Soluble | The large, polar tosylate group is not well-solvated by purely nonpolar solvents, limiting solubility despite the presence of nonpolar regions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Nonpolar | Soluble | The aromatic rings of the solvent can engage in favorable π-π stacking interactions with the two aromatic rings of the solute, enhancing solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Weakly Polar Aprotic | Soluble | These solvents have a good balance, with nonpolar alkyl regions and a polar oxygen atom that can interact with the tosylate group. THF is generally a better solvent due to its higher polarity. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Polar Aprotic | Very Soluble | These solvents are effective at dissolving a wide range of organic compounds. Their polarity is sufficient to solvate the tosylate group, and they interact well with the rest of the molecule. |
| Esters | Ethyl Acetate (EtOAc) | Polar Aprotic | Very Soluble | Ethyl acetate provides a good balance of polarity to solvate the ester functionality and nonpolar character to interact with the hydrocarbon portions. |
| Ketones | Acetone | Polar Aprotic | Very Soluble | Acetone is a strong polar aprotic solvent that can effectively solvate the polar tosylate group. |
| Nitriles | Acetonitrile (MeCN) | Polar Aprotic | Soluble | Acetonitrile is a highly polar solvent that should readily dissolve 2-phenylethyl tosylate. |
| Alcohols | Methanol, Ethanol | Polar Protic | Sparingly to Moderately Soluble | While the polar hydroxyl group can interact with the tosylate, the strong hydrogen-bonding network of the alcohol must be disrupted. Solubility is expected to be lower than in polar aprotic solvents and decrease as the alcohol chain length increases. |
| Water | Water | Polar Protic | Insoluble | The large, nonpolar hydrocarbon structure of the molecule dominates, making it hydrophobic and insoluble in water.[9][10] |
Factors Influencing Solubility
Several external factors can modify the solubility of 2-phenylethyl tosylate.[11]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7][11] This is because the dissolution process is often endothermic, and adding thermal energy (heating) helps overcome the solute-solute lattice energy and solvent-solvent interactions, according to Le Chatelier's principle. This principle is the basis for recrystallization as a purification technique.
-
Purity of Solute: Impurities within the 2-phenylethyl tosylate sample can affect its crystal lattice structure, potentially leading to variations in observed solubility.
-
Solvent Purity: The presence of contaminants, particularly water, in an organic solvent can significantly alter its polarity and, consequently, its ability to dissolve the solute.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes a reliable method for determining the solubility of 2-phenylethyl tosylate at a given temperature.
Objective: To determine the saturation concentration of 2-phenylethyl tosylate in a selected solvent at a controlled temperature.
Materials:
-
2-Phenylethyl tosylate (>98% purity)
-
Solvent of choice (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Methodology:
-
Preparation of Supersaturated Solutions: In a series of sealed vials, add a pre-weighed excess amount of 2-phenylethyl tosylate to a known volume of the chosen solvent. An excess is critical to ensure saturation is achieved.
-
Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a minimum of 24 hours.[12] This extended time ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully draw a clear aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. Filtration is crucial to remove any microscopic, undissolved solid particles.
-
Dilution and Quantification: Accurately weigh the filtered sample. Perform a precise serial dilution of the saturated solution with the same solvent into a volumetric flask. Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration.
-
Calculation: Using the concentration from the analytical measurement and the dilution factor, calculate the original concentration in the saturated solution. Express the solubility in units such as g/L, mg/mL, or mol/L.
This entire workflow is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.
Diagram of Experimental Workflow
Caption: Workflow for quantitative solubility determination.
Diagram of "Like Dissolves Like" Principle
Caption: Interaction of 2-phenylethyl tosylate with polar and nonpolar solvents.
Conclusion
2-Phenylethyl tosylate is a moderately polar compound whose solubility is dictated by its dual structural characteristics. It exhibits high solubility in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, which can effectively solvate both its polar sulfonate group and its nonpolar aromatic regions. Conversely, it is poorly soluble in highly nonpolar solvents like hexane and virtually insoluble in water. This guide provides the theoretical basis and predictive framework necessary for making informed decisions regarding solvent selection in laboratory and industrial applications involving this versatile reagent. For precise applications, the experimental protocol provided herein should be followed to determine quantitative solubility under specific process conditions.
References
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- University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 18, 2026.
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- Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 18, 2026.
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- National Center for Biotechnology Information. (n.d.). 2-Phenylethyl p-Toluenesulfonate.
- Royal Society Publishing. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved January 18, 2026.
- ResearchGate. (2025). Products analysis in the reaction of substituted 1-phenylethyl alcohols with p-toluenesulfonyl chloride. Retrieved January 18, 2026.
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1H NMR and 13C NMR spectral data of 2-phenylethyl 4-methylbenzenesulfonate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-phenylethyl 4-methylbenzenesulfonate
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing definitive structural elucidation of organic molecules.[1][2] For professionals in pharmaceutical research and drug development, mastering the interpretation of NMR spectra is fundamental to verifying molecular structure, assessing purity, and understanding reactivity. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound (also known as phenethyl tosylate), a common intermediate in organic synthesis. We will dissect the spectral data, grounding our interpretation in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of molecular structure on the nuclear magnetic environment.
The Molecular Architecture: A Foundation for Spectral Interpretation
To interpret an NMR spectrum with precision, one must first understand the molecule's structure and the distinct chemical environments of its atoms. This compound (CAS 4455-09-8) is comprised of two primary moieties: the 2-phenylethyl group and the electron-withdrawing 4-methylbenzenesulfonate (tosylate) group.[3][4] The tosylate is an excellent leaving group, making this compound a valuable substrate in nucleophilic substitution reactions.[5] The unique electronic properties of each part of the molecule give rise to a characteristic and predictable NMR fingerprint.
Below is a structural diagram with protons and carbons labeled to facilitate the subsequent spectral assignments.
Caption: Molecular structure with atom labeling for NMR assignments.
¹H NMR Spectral Analysis: Decoding the Proton Signals
The ¹H NMR spectrum provides a wealth of information based on four key features: the number of signals (number of unique proton environments), the chemical shift (electronic environment), the integration (ratio of protons), and the splitting pattern (neighboring protons).
The Aromatic Region (δ 7.0 – 8.0 ppm)
Protons attached to aromatic rings are significantly deshielded due to the ring current effect, causing them to resonate at high chemical shift values.[6][7]
-
Tosyl Protons (H-2, H-6, H-3, H-5): The para-substituted tosyl ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.
-
δ ≈ 7.8 ppm (d, 2H): The two protons ortho to the strongly electron-withdrawing sulfonate group (H-2, H-6) are the most deshielded in this region.
-
δ ≈ 7.3 ppm (d, 2H): The two protons ortho to the electron-donating methyl group (H-3, H-5) appear further upfield. The coupling constant (J) for both doublets is typically around 8 Hz, characteristic of ortho coupling in a benzene ring.
-
-
Phenylethyl Protons (H-2' to H-6'): The five protons on the monosubstituted phenyl ring are in slightly different environments. Due to complex coupling, they typically overlap and appear as a single multiplet.
-
δ ≈ 7.2-7.3 ppm (m, 5H): This multiplet for the C₆H₅- group often overlaps with the upfield doublet of the tosyl group.
-
The Alkyl Region (δ 2.0 – 4.5 ppm)
The signals in this region correspond to the protons of the ethyl bridge and the tosyl methyl group. Their chemical shifts are dictated by the proximity of electronegative atoms and aromatic rings.
-
Methylene Protons adjacent to Oxygen (Hβ): These protons are directly attached to the carbon bonded to the sulfonate oxygen. The sulfonate group is highly electronegative, causing significant deshielding.
-
δ ≈ 4.3 ppm (t, 2H): This signal appears as a triplet due to coupling with the two adjacent Hα protons (n+1 = 2+1 = 3).
-
-
Methylene Protons adjacent to Phenyl Ring (Hα): These benzylic protons are deshielded by the aromatic ring, but less so than the Hβ protons.[8]
-
δ ≈ 3.0 ppm (t, 2H): This signal also appears as a triplet, as it is coupled to the two Hβ protons. The coupling constant for both triplets (Hα and Hβ) will be identical, typically in the range of 7 Hz.
-
-
Tosyl Methyl Protons (H-Me): The protons of the methyl group attached to the tosyl aromatic ring have a characteristic chemical shift.
-
δ ≈ 2.4 ppm (s, 3H): This signal is a singlet because there are no adjacent protons to couple with.
-
Summary of ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Shift and Splitting |
| ~7.8 | Doublet (d) | 2H | H-2, H-6 (Tosyl) | Deshielded by adjacent electron-withdrawing SO₃R group; split by H-3, H-5. |
| ~7.3 | Doublet (d) | 2H | H-3, H-5 (Tosyl) | Shielded relative to H-2,6 by electron-donating CH₃ group; split by H-2, H-6. |
| ~7.2-7.3 | Multiplet (m) | 5H | H-2' to H-6' (Phenyl) | Aromatic ring current effect; complex overlapping signals from ortho, meta, and para protons. |
| ~4.3 | Triplet (t) | 2H | Hβ (-CH₂-O) | Strongly deshielded by the highly electronegative sulfonate ester oxygen; split by Hα. |
| ~3.0 | Triplet (t) | 2H | Hα (-CH₂-Ph) | Benzylic position causes deshielding; split by Hβ. |
| ~2.4 | Singlet (s) | 3H | H-Me (Tosyl-CH₃) | Protons on carbon attached to an aromatic ring; no adjacent protons for coupling. |
¹³C NMR Spectral Analysis: The Carbon Skeleton
Proton-decoupled ¹³C NMR spectra show a single sharp signal for each chemically unique carbon atom, providing a direct count of non-equivalent carbons and insight into their functional group environment.[9]
The Aromatic Region (δ 125 – 145 ppm)
The carbons of the two aromatic rings dominate this region.[10]
-
Tosyl Ring Carbons: Four signals are expected due to the plane of symmetry.
-
δ ≈ 145 ppm: Quaternary carbon C-4, attached to the methyl group.
-
δ ≈ 133 ppm: Quaternary carbon C-1, attached to the sulfur atom. Its signal may be weaker.
-
δ ≈ 130 ppm: C-3 and C-5 carbons.
-
δ ≈ 128 ppm: C-2 and C-6 carbons.
-
-
Phenyl Ring Carbons: Four signals are expected.
-
δ ≈ 138 ppm: Quaternary ipso-carbon C-1', attached to the ethyl group.
-
δ ≈ 129 ppm: C-2' and C-6' carbons.
-
δ ≈ 128.5 ppm: C-4' para-carbon.
-
δ ≈ 127 ppm: C-3' and C-5' carbons.
-
The Alkyl Region (δ 20 – 70 ppm)
This region contains the signals for the three aliphatic carbons.
-
δ ≈ 70 ppm (Cβ): The carbon atom bonded to the oxygen (-CH₂-O) is significantly deshielded and appears furthest downfield in this region.
-
δ ≈ 35 ppm (Cα): The benzylic carbon (-CH₂-Ph) is found at a typical value for such carbons.
-
δ ≈ 22 ppm (C-Me): The tosyl methyl carbon signal appears at the most upfield position, consistent with a methyl group on an aromatic ring.
Summary of ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C-4 (Tosyl, C-CH₃) | Aromatic quaternary carbon, downfield shift due to attachment to the ring. |
| ~138 | C-1' (Phenyl, C-CH₂) | Aromatic quaternary carbon, deshielded by the attached alkyl group. |
| ~133 | C-1 (Tosyl, C-S) | Aromatic quaternary carbon, influenced by the sulfur atom. |
| ~130 | C-3, C-5 (Tosyl) | Aromatic CH carbons. |
| ~129 | C-2', C-6' (Phenyl) | Aromatic CH carbons. |
| ~128.5 | C-4' (Phenyl) | Aromatic CH carbon. |
| ~128 | C-2, C-6 (Tosyl) | Aromatic CH carbons. |
| ~127 | C-3', C-5' (Phenyl) | Aromatic CH carbons. |
| ~70 | Cβ (-CH₂-O) | Aliphatic carbon strongly deshielded by the adjacent electronegative oxygen. |
| ~35 | Cα (-CH₂-Ph) | Aliphatic benzylic carbon. |
| ~22 | C-Me (Tosyl-CH₃) | Aliphatic methyl carbon attached to an aromatic ring. |
Experimental Protocol: Acquiring High-Fidelity NMR Data
The trustworthiness of spectral data hinges on a robust and well-documented experimental protocol. The following procedure is a self-validating system for acquiring high-quality NMR data for this compound.
Methodology
-
Sample Preparation: a. Accurately weigh 10-20 mg of the purified compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent as it is chemically inert and dissolves a wide range of organic compounds.[11] c. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[12] d. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition (400 MHz Spectrometer): a. ¹H NMR:
- Pulse Program: Standard single-pulse (zg30).
- Spectral Width: ~16 ppm.
- Number of Scans: 8-16 scans for a sufficiently concentrated sample.
- Relaxation Delay (d1): 2 seconds. b. ¹³C NMR:
- Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
- Spectral Width: ~240 ppm.
- Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.
- Relaxation Delay (d1): 2-5 seconds.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction. c. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. d. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.
Caption: A standardized workflow for preparing and analyzing an NMR sample.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide an unambiguous confirmation of its molecular structure. The distinct signals for the tosyl and phenylethyl moieties, the characteristic splitting patterns of the ethyl bridge, and the predictable chemical shifts all serve as key identifiers. For the research scientist, this comprehensive spectral analysis is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and the foundational characterization required for advancing drug discovery and development programs. The principles and protocols detailed in this guide provide a robust framework for achieving high-confidence structural verification.
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FT-IR spectrum of phenethyl tosylate
An In-depth Technical Guide to the FT-IR Spectrum of Phenethyl Tosylate
Abstract
Phenethyl tosylate (2-phenylethyl 4-methylbenzenesulfonate) is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries, where it serves as a stable and reactive phenethylating agent.[] The verification of its molecular structure and purity is paramount for ensuring reaction success and product quality. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of such compounds. This guide offers a comprehensive analysis of the , detailing the theoretical basis for its characteristic absorptions, a validated experimental protocol for data acquisition, and a thorough interpretation of the resulting spectrum.
Theoretical Principles: Vibrational Signatures of Phenethyl Tosylate
The power of FT-IR spectroscopy lies in its ability to probe the vibrational modes of covalent bonds within a molecule.[2][3] When a molecule absorbs infrared radiation, the energy is converted into vibrational excitations, such as stretching and bending.[4] The frequency of radiation absorbed is specific to the type of bond and the atoms it connects. In phenethyl tosylate (C₁₅H₁₆O₃S), the key vibrational signatures arise from its two primary structural motifs: the p-toluenesulfonyl (tosyl) group and the phenethyl group.
The Tosyl Group Vibrations
The sulfonate ester functionality (-SO₂-O-) is characterized by several strong, distinct absorption bands, making it easily identifiable in an IR spectrum.
-
Asymmetric and Symmetric S=O Stretching: The two sulfur-oxygen double bonds give rise to two distinct stretching vibrations: an asymmetric stretch (νₐₛ S=O) and a symmetric stretch (νₛ S=O). Due to the large dipole moment change associated with these vibrations, the resulting IR bands are typically very strong and sharp. The asymmetric stretch occurs at a higher frequency, generally in the 1380-1350 cm⁻¹ range, while the symmetric stretch appears in the 1180-1160 cm⁻¹ region.[5][6]
-
S-O-C Ester Linkage Vibrations: The vibrations of the S-O-C single bond linkage are also critical. These typically manifest as strong bands in the fingerprint region, with stretching modes often found between 1000-800 cm⁻¹.[6]
The Phenethyl Group Vibrations
This group consists of a benzene ring and an ethyl linker (-CH₂CH₂-), each contributing characteristic peaks.
-
Aromatic C-H Stretching: The C-H bonds on the two benzene rings (one from the tosyl group, one from the phenethyl group) exhibit stretching vibrations at wavenumbers just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).[4][7] Their presence is a clear indicator of sp²-hybridized carbon-hydrogen bonds.
-
Aliphatic C-H Stretching: The methylene (-CH₂-) groups of the ethyl bridge show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ range.[8][9] The methyl (-CH₃) group on the tosyl moiety also contributes to this region.
-
Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene rings produce a series of characteristic bands of variable intensity in the 1610-1450 cm⁻¹ region.[4][10]
-
C-H Bending Vibrations: Both in-plane and out-of-plane (OOP) C-H bending vibrations occur. The OOP bends are particularly diagnostic for the substitution pattern of the aromatic rings and appear as strong bands in the 900-675 cm⁻¹ range.[7]
Experimental Protocol: Acquiring the FT-IR Spectrum
Given that phenethyl tosylate is a solid at room temperature (Melting Point: 39-40°C), Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its speed, ease of use, and lack of extensive sample preparation.[][11]
Methodology: ATR-FTIR
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically equipped with a diamond or zinc selenide crystal, should be clean.[12]
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. With the ATR anvil disengaged, initiate a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for its digital subtraction from the sample spectrum.[2]
-
Sample Application: Place a small amount (approx. 1-5 mg) of crystalline phenethyl tosylate directly onto the center of the ATR crystal.
-
Anvil Engagement: Lower the press anvil and apply consistent pressure to ensure intimate contact between the solid sample and the ATR crystal surface. Insufficient contact is a common cause of weak, low-quality spectra.
-
Sample Spectrum Acquisition: Initiate the sample scan. The infrared beam will penetrate a few microns into the sample, and the attenuated energy is measured by the detector.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, raise the anvil, remove the sample residue, and clean the ATR crystal surface with a soft tissue dampened with an appropriate solvent (e.g., isopropanol), ensuring it is dry before the next measurement.
Recommended Spectrometer Parameters
| Parameter | Recommended Value | Rationale |
| Spectral Range | 4000 - 600 cm⁻¹ | Covers the fundamental vibrational modes for most organic compounds.[2] |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for structural elucidation without excessive noise.[11] |
| Number of Scans | 16-32 | Co-adding multiple scans improves the signal-to-noise ratio. |
| Apodization | Happ-Genzel | A standard function that provides good quantitative accuracy. |
Spectral Analysis and Discussion
The is a composite of the absorptions from its constituent functional groups. The following table summarizes the expected key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3030 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |
| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1360 | Strong, Sharp | Asymmetric S=O Stretch | Sulfonate Ester |
| ~1175 | Strong, Sharp | Symmetric S=O Stretch | Sulfonate Ester |
| ~950 | Strong | S-O-C Stretch | Sulfonate Ester |
| ~815 | Strong | C-H Out-of-Plane Bend | p-disubstituted ring |
High-Frequency Region (4000 - 2500 cm⁻¹)
This region is dominated by C-H stretching vibrations. A key diagnostic feature is the clear separation of peaks above and below 3000 cm⁻¹.[4]
-
Above 3000 cm⁻¹: A cluster of medium-intensity peaks confirms the presence of C-H bonds on the aromatic rings.
-
Below 3000 cm⁻¹: Multiple peaks corresponding to the asymmetric and symmetric stretches of the methyl and methylene groups are observed.
Triple Bond and Carbonyl Region (2500 - 1650 cm⁻¹)
The spectrum of pure phenethyl tosylate should be transparent in this region. The absence of a strong, sharp band between 1800-1650 cm⁻¹ confirms the lack of carbonyl (C=O) impurities, such as unreacted starting materials or oxidation byproducts.[13] Similarly, the absence of peaks around 2260-2100 cm⁻¹ indicates no alkyne or nitrile functionalities.[9]
Fingerprint Region (1650 - 600 cm⁻¹)
This region contains a wealth of structural information from complex stretching and bending vibrations.
-
Aromatic C=C Stretching: Peaks around 1600 cm⁻¹ and 1495 cm⁻¹ are characteristic of the benzene ring skeletal vibrations.
-
Sulfonate (S=O) Stretching: The most prominent features in the entire spectrum are the two intense, sharp bands for the sulfonate group. The asymmetric S=O stretch appears around 1360 cm⁻¹, and the symmetric stretch is found near 1175 cm⁻¹.[5][6] The high intensity and characteristic positions of these two bands serve as an unambiguous identifier for the tosylate functionality.
-
S-O-C Linkage and C-H Bending: The region from 1100 cm⁻¹ to 800 cm⁻¹ contains strong absorptions from the S-O-C ester linkage. Superimposed in this area are the C-H out-of-plane bending modes. A strong peak around 815 cm⁻¹ is highly characteristic of the two adjacent hydrogens on the para-substituted aromatic ring of the tosyl group.
Visualization of Structure and Workflow
To better conceptualize the analysis, the following diagrams illustrate the molecular structure and the experimental workflow.
Caption: Molecular structure of phenethyl tosylate.
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Phenylethyl Tosylate
Introduction: The Significance of 2-Phenylethyl Tosylate in Drug Development
2-Phenylethyl tosylate (C₁₅H₁₆O₃S), a tosyl ester of 2-phenylethanol, serves as a crucial intermediate and reagent in organic synthesis, particularly within the pharmaceutical industry.[1] Its utility lies in the tosyl group's excellent leaving group capability, facilitating nucleophilic substitution reactions to introduce the 2-phenylethyl moiety into a target molecule. This structural motif is present in a wide array of bioactive compounds and pharmaceuticals.[2] Consequently, the robust and unambiguous characterization of 2-phenylethyl tosylate and its reaction products is paramount for ensuring the quality, safety, and efficacy of drug candidates. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3] This guide provides a comprehensive overview of the mass spectrometric analysis of 2-phenylethyl tosylate, intended for researchers, scientists, and drug development professionals.
Molecular Characteristics
Before delving into the mass spectrometric behavior of 2-phenylethyl tosylate, it is essential to understand its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₃S | [4] |
| Molecular Weight | 276.35 g/mol | [1] |
| Monoisotopic Mass | 276.08201554 Da | [4] |
| IUPAC Name | 2-phenylethyl 4-methylbenzenesulfonate | [4] |
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical in mass spectrometry as it dictates the nature and extent of fragmentation, thereby influencing the structural information that can be obtained.[5] For 2-phenylethyl tosylate, both hard and soft ionization methods are applicable, each offering distinct advantages.
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, typically 70 eV, leading to extensive and reproducible fragmentation.[1] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation and library matching. Due to the volatility of 2-phenylethyl tosylate, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a commonly employed method.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution, making it highly compatible with Liquid Chromatography (LC).[6] It typically produces protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺), with minimal fragmentation.[7] This is advantageous for determining the molecular weight of the intact molecule. Tandem mass spectrometry (MS/MS) can then be used to induce controlled fragmentation of the precursor ion, providing structural insights.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Fragmentation Pathways
Under Electron Ionization (EI), 2-phenylethyl tosylate undergoes characteristic fragmentation, yielding a series of diagnostic ions. The most prominent peaks in the EI mass spectrum are observed at m/z 104, 91, and 105.[4]
Proposed Fragmentation Mechanism
The fragmentation of the 2-phenylethyl tosylate molecular ion (m/z 276) is primarily driven by the lability of the bond between the sulfonyl oxygen and the phenylethyl moiety, as well as the stability of the resulting fragments.
-
Benzylic Cleavage and Rearrangement: The most favorable fragmentation pathway involves the cleavage of the C-O bond, leading to the formation of the phenylethyl cation. This cation can then undergo rearrangement to form the highly stable, aromatic tropylium ion.
-
Formation of the Phenylethyl Cation (m/z 105): Cleavage of the O-CH₂ bond results in the formation of the phenylethyl cation.
-
Formation of the Tropylium Ion (m/z 91): The benzyl cation, formed via cleavage of the Cα-Cβ bond of the phenylethyl group, can rearrange into the exceptionally stable tropylium ion (C₇H₇⁺).[8][9] This ion is a common and often abundant fragment for compounds containing a benzyl moiety and is a key diagnostic peak.[10]
-
-
McLafferty-type Rearrangement: A rearrangement involving the transfer of a hydrogen atom from the ethyl chain to the tosylate group can lead to the formation of a styrene radical cation.
Summary of Key EI Fragments
| m/z | Proposed Ion | Formula | Significance |
| 276 | Molecular Ion | [C₁₅H₁₆O₃S]⁺• | Confirms molecular weight. |
| 172 | Toluenesulfonic acid radical cation | [C₇H₈O₃S]⁺• | Indicates the tosylate moiety. |
| 155 | Tosyl cation | [C₇H₇O₂S]⁺ | Fragment from the tosylate group. |
| 105 | Phenylethyl cation | [C₈H₉]⁺ | Result of C-O bond cleavage. |
| 104 | Styrene radical cation | [C₈H₈]⁺• | Base peak, formed via McLafferty-type rearrangement. [4] |
| 91 | Tropylium ion | [C₇H₇]⁺ | Highly stable rearranged ion, characteristic of benzyl-containing compounds. [8][9][10] |
Visualizing the Fragmentation
Caption: Proposed EI fragmentation of 2-phenylethyl tosylate.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For less volatile derivatives or when analyzing complex mixtures, LC-MS with ESI is the method of choice.
Expected Ionization Products
In positive ion mode ESI, 2-phenylethyl tosylate is expected to be detected primarily as the protonated molecule [M+H]⁺ (m/z 277) and potentially as adducts with sodium [M+Na]⁺ (m/z 299) or potassium [M+K]⁺ (m/z 315). The relative abundance of these adducts can be influenced by the purity of the solvents and the sample matrix.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
By selecting the protonated molecule ([M+H]⁺ at m/z 277) as the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic product ions can be generated to confirm the structure. The fragmentation in MS/MS will likely mirror some of the pathways observed in EI, such as the loss of toluenesulfonic acid to yield the phenylethyl cation at m/z 105, which can further fragment to the tropylium ion at m/z 91.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and analytical goals.
Protocol 1: GC-MS Analysis
This method is suitable for the routine analysis and purity assessment of 2-phenylethyl tosylate.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-phenylethyl tosylate and dissolve it in 1 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL for injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]
-
Inlet Temperature: 250 °C.[15]
-
Injection Volume: 1 µL in splitless mode.[15]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Source Temperature: 230 °C.[15]
-
MS Quadrupole Temperature: 150 °C.[15]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS Analysis
This method is ideal for analyzing 2-phenylethyl tosylate in complex matrices, such as reaction mixtures or biological samples.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2-phenylethyl tosylate in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent, equipped with an ESI source.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.[16]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[16]
-
Gradient:
-
Start at 30% B.
-
Increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[16]
-
Injection Volume: 5 µL.
-
ESI Conditions (Positive Ion Mode):
-
Gas Temperature: 325 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 35 psi.
-
Capillary Voltage: 4000 V.
-
-
MS Mode:
-
Full Scan: m/z 100-500 for initial analysis.
-
MS/MS (for structural confirmation): Select precursor ion m/z 277 and optimize collision energy to obtain product ions (e.g., m/z 105 and 91).
-
-
Experimental Workflow Visualization
Caption: General workflows for GC-MS and LC-MS analysis.
Conclusion: A Powerful Tool for Pharmaceutical Development
The mass spectrometric analysis of 2-phenylethyl tosylate provides a wealth of information crucial for its role in drug discovery and development. GC-MS with electron ionization offers a detailed fragmentation pattern for unambiguous structural confirmation, while LC-MS with electrospray ionization is indispensable for analyzing the compound in complex mixtures and for high-throughput screening. A thorough understanding of the ionization behavior and fragmentation pathways of 2-phenylethyl tosylate, as outlined in this guide, empowers researchers to make informed decisions, ensuring the integrity of their synthetic routes and the quality of their final products.
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McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
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Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]
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Singleton, D. A., & Brien, B. N. (2011). Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. Canadian Journal of Chemistry, 49(10), 1766-1770. [Link]
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Organic Chemistry Explained. (2018, December 31). mass spectrometry: tropylium ion [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20522, Phenethyl tosylate. [Link]
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Ahmad, V. U., & Rahman, A. U. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4141. [Link]
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eGyanKosh. (n.d.). McLafferty Rearrangement. [Link]
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Chemistry LibreTexts. (2022, February 28). McLafferty Rearrangement. [Link]
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Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
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Manivannan, M., et al. (2025). GC-MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF GENOTOXIC TOSYLATES IN TENELIGLIPTIN. ResearchGate. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163. [Link]
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The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
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Butini, M. A., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(5), 1177. [Link]
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LCGC International. (2021, January 1). Tips for Electrospray Ionization LC–MS. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
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Grienke, U., et al. (2023). A GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3848. [Link]
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Paranthaman, R., Sureshkumar, K., & Muthukumaran, P. (2018). Studies on Positive and Negative ionization mode of ESI-LC-MS/MS for screening of Phytochemicals on Cassia auriculata (Aavaram Poo). Pharmacognosy Journal, 10(3). [Link]
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Grienke, U., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. [Link]
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Paolini, M., et al. (2024). Aromatic Characterisation of Moscato Giallo by GC-MS/MS and Validation of Stable Isotopic Ratio Analysis of the Major Volatile Compounds. Foods, 13(12), 1899. [Link]
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Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]
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Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]
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Ferguson, A. M., et al. (2005). SPE/LC/ESI/MS with phthalic anhydride derivatisation for the determination of alcohol ethoxylate surfactants in sewage influent and effluent samples. Journal of Chromatography A, 1062(1), 39-47. [Link]
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An In-depth Technical Guide to the Mechanism of Tosylation of 2-Phenylethanol
This guide provides a detailed exploration of the tosylation of 2-phenylethanol, a cornerstone reaction in organic synthesis. For researchers, scientists, and professionals in drug development, understanding the nuances of this transformation is critical for converting a poorly reactive hydroxyl group into an excellent leaving group, thereby unlocking pathways to diverse molecular architectures.
Strategic Importance in Synthesis
The conversion of an alcohol, such as 2-phenylethanol, into a tosylate (p-toluenesulfonate) is a pivotal activation step. The hydroxyl group (–OH) is a notoriously poor leaving group because its conjugate acid, water (pKa ≈ 15.7), is not sufficiently acidic, making hydroxide (HO⁻) a relatively strong base. Tosylation transforms the –OH group into a tosylate (–OTs), which is the conjugate base of the very strong p-toluenesulfonic acid (pKa ≈ -2.8). This exceptional leaving group ability is due to the resonance stabilization of the resulting tosylate anion, which delocalizes the negative charge across three oxygen atoms.[1]
A significant advantage of this method is the retention of stereochemistry at the carbon atom bearing the oxygen.[2][3][4] The C–O bond of the alcohol remains intact throughout the tosylation process; only the O–H bond is broken.[2][3] This makes it a highly reliable method for subsequent stereospecific reactions, such as Sₙ2 substitutions, which proceed with a predictable inversion of configuration.[2][3]
The Core Mechanism of Tosylation
The tosylation of 2-phenylethanol with p-toluenesulfonyl chloride (TsCl) is fundamentally a nucleophilic attack by the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride.[4][5] The reaction is almost universally carried out in the presence of a weak base, typically pyridine, which serves multiple critical functions.
The overall transformation is as follows:
The Dual Role of Pyridine: Base and Nucleophilic Catalyst
While often described simply as an acid scavenger to neutralize the HCl byproduct, the role of pyridine is more sophisticated.[6][7]
-
Acid Scavenger: As the reaction proceeds, one equivalent of HCl is formed. Pyridine, a weak base, neutralizes this acid to form pyridinium chloride, preventing the acid from catalyzing unwanted side reactions.
-
Nucleophilic Catalyst: Pyridine is more nucleophilic than the alcohol and can attack the TsCl first to form a highly reactive N-tosylpyridinium chloride intermediate.[6][7][8] This intermediate is significantly more electrophilic than TsCl itself due to the positive charge on the pyridine nitrogen, making it more susceptible to attack by the alcohol.[6][7] This catalytic pathway accelerates the overall rate of tosylation.[9]
The detailed mechanistic steps are illustrated below:
Field-Proven Experimental Protocol
A robust and reproducible protocol is paramount for success. The following procedure is a self-validating system, incorporating best practices for yield, purity, and safety.
Reagents and Stoichiometry
| Reagent | Molar Eq. | Purpose | Key Consideration |
| 2-Phenylethanol | 1.0 | Substrate | Must be anhydrous. |
| p-Toluenesulfonyl Chloride (TsCl) | 1.2 - 1.5 | Tosylating Agent | Should be pure and free of p-toluenesulfonic acid.[10] |
| Anhydrous Pyridine | 1.5 - 2.0 | Base & Catalyst | Must be anhydrous to prevent hydrolysis of TsCl. |
| Anhydrous Dichloromethane (DCM) | ~10 vol | Solvent | Provides a non-reactive medium. |
| 4-DMAP (optional) | 0.05 - 0.1 | Catalyst | For less reactive or sterically hindered alcohols.[4][11] |
Step-by-Step Methodology
Causality Behind Experimental Choices:
-
Inert Atmosphere (N₂ or Ar): Prevents atmospheric moisture from reacting with and quenching the highly reactive TsCl.
-
Low Temperature (0°C): The initial reaction is exothermic. Maintaining a low temperature is crucial to prevent side reactions, most notably the formation of 2-phenylethyl chloride.[12] This occurs if the chloride ion (from pyridinium chloride) displaces the newly formed tosylate in an Sₙ2 reaction, a process that is accelerated at higher temperatures.[13]
-
Aqueous Workup Sequence:
-
1M HCl Wash: Removes excess pyridine by converting it to the water-soluble pyridinium hydrochloride salt.
-
NaHCO₃ Wash: Neutralizes any remaining acidic species.
-
Brine Wash: Removes bulk water from the organic layer before the drying step.
-
Troubleshooting and Optimization
| Issue | Probable Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Insufficient TsCl or reaction time. | Use a slight excess (1.2-1.5 eq.) of TsCl and monitor the reaction by TLC, allowing it to proceed until the starting alcohol is fully consumed.[12] |
| Formation of 2-Phenylethyl Chloride | Reaction temperature was too high, or reaction time was excessively long. | Strictly maintain the temperature at 0°C during and immediately after TsCl addition.[12] Quench the reaction promptly once the starting material is consumed. |
| Hydrolysis of TsCl | Presence of water in reagents or solvent. | Ensure all glassware is flame-dried and all reagents (especially pyridine and DCM) are anhydrous.[11] |
| Difficult Purification | Emulsion during workup. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break the emulsion.[12] |
Conclusion
The tosylation of 2-phenylethanol is a robust and indispensable transformation that exemplifies the principle of alcohol activation. By understanding the detailed mechanism, particularly the catalytic role of pyridine, and adhering to carefully controlled experimental conditions, researchers can reliably convert 2-phenylethanol into a versatile intermediate. This activated substrate is primed for a wide array of nucleophilic substitution and elimination reactions, serving as a gateway to complex molecular targets in pharmaceutical and materials science.
References
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Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. [Link]
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. [Link]
-
Chemistry LibreTexts. (2024, July 30). 17.7: Reactions of Alcohols. [Link]
-
Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Homework.Study.com. (n.d.). When a primary alcohol is treated with p-toluenesulfonyl chloride at room temperature in the.... [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]
-
Homework.Study.com. (n.d.). ROH + TsCl + pyridine arrow R-OTs + Cl For the reaction, what is the function of pyridine?. [Link]
-
University of Calgary. (n.d.). Ch8 : Tosylates. [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Organic Syntheses. (n.d.). POTASSIUM p-THIOTOSYLATE. [Link]
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Methodological & Application
Application Notes and Protocols: Strategic Use of 2-Phenylethyl 4-Methylbenzenesulfonate in Nucleophilic Substitution for Advanced Synthesis
Introduction: Activating a Benign Alcohol for Advanced Molecular Construction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively and efficiently form new carbon-heteroatom or carbon-carbon bonds is paramount. The hydroxyl group of an alcohol, while ubiquitous, is a notoriously poor leaving group, rendering it inert to direct displacement by most nucleophiles. The strategic conversion of this hydroxyl moiety into a more labile entity is a cornerstone of synthetic chemistry. 2-Phenylethyl 4-methylbenzenesulfonate, commonly known as 2-phenylethyl tosylate, exemplifies this crucial activation step. By transforming the innocuous 2-phenylethanol into its tosylate ester, we unlock a powerful electrophile primed for a diverse array of nucleophilic substitution reactions.
This guide provides an in-depth exploration of 2-phenylethyl tosylate's role in nucleophilic substitution, offering both mechanistic insights and field-tested protocols for its application. We will dissect the factors governing the reaction pathways and furnish detailed methodologies for its use with a variety of nucleophiles, enabling researchers and drug development professionals to leverage this versatile building block in their synthetic endeavors. The phenylethyl scaffold is a privileged motif in numerous bioactive molecules and functional materials, making mastery of its synthetic manipulation a valuable asset.[1][2][3]
The Tosylate: An Exceptional Leaving Group
The efficacy of 2-phenylethyl tosylate in nucleophilic substitution reactions hinges on the properties of the p-toluenesulfonate (tosylate) group.[4][5] A good leaving group is characterized by its ability to stabilize the negative charge it acquires upon departure. The tosylate anion is exceptionally stable due to extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group and the aromatic ring.[6][7] This stability is reflected in the low pKa (approximately -2.8) of its conjugate acid, p-toluenesulfonic acid, making the tosylate anion a very weak base and, consequently, an excellent leaving group.[4]
The conversion of an alcohol to a tosylate proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group.[6][7] The subsequent nucleophilic attack, typically proceeding via an S(N)2 mechanism for a primary substrate like 2-phenylethyl tosylate, occurs with an inversion of configuration. This predictable stereochemical outcome is a significant advantage in the synthesis of chiral molecules.
Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways
The reaction of 2-phenylethyl tosylate with a nucleophile can theoretically proceed through two distinct mechanisms: S(_N)1 (substitution, nucleophilic, unimolecular) or S(_N)2 (substitution, nucleophilic, bimolecular).[8] The operative pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.[9][10]
For 2-phenylethyl tosylate, a primary tosylate, the S(_N)2 pathway is strongly favored.[8][11] The S(_N)2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry.[12][13] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8][14]
While less likely, the S(_N)1 pathway, which involves the formation of a carbocation intermediate, could be promoted under specific conditions such as the use of a very poor nucleophile in a polar, protic solvent.[9][15] However, the primary carbocation that would form from 2-phenylethyl tosylate is relatively unstable, making this pathway energetically unfavorable compared to the S(_N)2 mechanism.[8]
The presence of the adjacent phenyl group can slightly influence the reactivity. While it doesn't typically promote a primary substrate to undergo an S(_N)1 reaction, it can stabilize the transition state in an S(_N)2 reaction through electronic effects.
Visualizing the S(_N)2 Mechanism
Caption: S(_N)2 reaction of 2-phenylethyl tosylate with a nucleophile.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the conversion of 2-phenylethanol to its corresponding tosylate, a necessary precursor for subsequent nucleophilic substitution reactions.[4][16]
Materials:
-
2-Phenylethanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous pyridine or a mixture of triethylamine (1.5 eq.) and anhydrous dichloromethane (DCM) (10 volumes)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethanol (1.0 eq.) in anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 eq.) to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.) while maintaining the temperature at 0 °C. If using pyridine as the solvent and base, add TsCl directly to the solution of the alcohol in pyridine at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with cold 1M HCl (to remove excess pyridine/triethylamine), deionized water, and brine solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution with Azide (S(_N)2)
This protocol describes the displacement of the tosylate group with an azide nucleophile to form 2-phenylethyl azide, a versatile intermediate for the synthesis of amines and triazoles.[4][17]
Materials:
-
This compound (1.0 eq.)
-
Sodium azide (NaN(_3)) (1.5 eq.)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5-10 volumes)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a condenser
-
Heating mantle or oil bath
-
Deionized water
-
Diethyl ether or ethyl acetate for extraction
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).[4]
-
Combine the organic extracts and wash with brine solution to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Avoid heating the crude azide to high temperatures.
-
Purify the resulting 2-phenylethyl azide by column chromatography if necessary.
Protocol 3: Nucleophilic Substitution with Cyanide (S(_N)2)
This protocol details the synthesis of 3-phenylpropanenitrile through the reaction of 2-phenylethyl tosylate with a cyanide salt. This reaction is a valuable method for carbon chain extension.[12][18][19]
Materials:
-
This compound (1.0 eq.)
-
Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq.)
-
Anhydrous ethanol or DMSO (10 volumes)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Deionized water
-
Dichloromethane or diethyl ether for extraction
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol.
-
Add sodium cyanide (1.2 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude 3-phenylpropanenitrile.
-
Purify the product by vacuum distillation or column chromatography.
Summary of Nucleophilic Substitution Reactions
The following table summarizes various nucleophilic substitution reactions with 2-phenylethyl tosylate, highlighting the versatility of this substrate.
| Nucleophile | Reagent | Solvent | Typical Conditions | Product |
| Azide | NaN(_3) | DMF, DMSO | 60-80 °C, 3-6 h | 2-Phenylethyl azide |
| Cyanide | NaCN, KCN | Ethanol, DMSO | Reflux, 4-8 h | 3-Phenylpropanenitrile |
| Iodide | NaI | Acetone | Reflux, 2-4 h | 1-Iodo-2-phenylethane |
| Primary Amine | R-NH(_2) | Ethanol, Toluene | Reflux, 3-4 h | N-(2-Phenylethyl)amine |
| Thiolate | R-SNa | Ethanol, DMF | RT to 50 °C, 2-5 h | 2-Phenylethyl sulfide |
| Alkoxide | R-ONa | Corresponding Alcohol | Reflux, 4-6 h | 2-Phenylethyl ether |
Applications in Drug Development and Beyond
The 2-phenylethyl moiety is a common structural feature in a wide range of pharmaceuticals and biologically active compounds.[1][2] It is found in neurotransmitters like phenylethylamine and in various drugs targeting the central nervous system.[3] The ability to easily introduce diverse functional groups onto the 2-phenylethyl scaffold via nucleophilic substitution on the corresponding tosylate is therefore of great importance in medicinal chemistry for the generation of compound libraries for drug discovery. For instance, the introduction of an amine via an azide intermediate or direct amination can lead to compounds with potential neurological activity.[20][21] Furthermore, the 2-phenylethyl group itself has applications as an antimicrobial and preservative agent.[2][22]
Workflow for Synthetic Diversification
Caption: Synthetic routes from 2-phenylethanol via its tosylate.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. The tosylate group transforms the chemically inert hydroxyl group of 2-phenylethanol into an excellent leaving group, thereby enabling a wide range of nucleophilic substitution reactions. The predominance of the S(_N)2 mechanism with this primary substrate allows for predictable and controlled introduction of a diverse array of functional groups. The protocols and data presented herein provide a robust framework for researchers and professionals in drug development to effectively utilize this powerful synthetic tool for the construction of complex molecules bearing the important 2-phenylethyl motif.
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2-oxo-2-phenylethyl 4-methylbenzenesulfonate - C15H14O4S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
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Reaction of 7-(2-mesyloxy-2-phenylethyl)theophylline with amines: Synthesis of 1,2,3,6-tetrahydro-6-imino-2-oxo-7H-purine derivatives - PubMed. [Link]
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[FREE] Explain why the reaction of the following tosylate with the cyanide ion yields a nitrile product that also - Brainly. [Link]
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Tosylate to Alkyl Azide reference please - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
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Application Notes & Protocols: Phenethyl Tosylate as a Premier Alkylating Agent in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Advantage of the Tosylate Group
In the intricate landscape of multi-step organic synthesis, the strategic activation of functional groups is a cornerstone of molecular construction. The hydroxyl group (-OH), while ubiquitous, is a notoriously poor leaving group due to the instability of the resulting hydroxide ion (HO⁻), a strong base.[1] The transformation of an alcohol into a p-toluenesulfonate, or "tosylate" (TsO-), is a classic and powerful strategy to convert this liability into an asset. The efficacy of the tosylate group stems from the exceptional stability of its corresponding anion, which is delocalized across the sulfonyl group and the aromatic ring through resonance, rendering it a weak base and therefore an excellent leaving group.[1][2]
Phenethyl tosylate, specifically, serves as a robust electrophile for introducing the valuable phenethyl moiety (Ph-CH₂CH₂-) into a wide range of molecular scaffolds. This structural motif is prevalent in pharmaceuticals, natural products, and fragrances, making phenethyl tosylate an indispensable reagent in drug discovery and development.[] This guide provides an in-depth exploration of its synthesis, mechanistic underpinnings, and key applications, complete with field-proven protocols and expert insights.
Physicochemical Properties of Phenethyl Tosylate
A clear understanding of a reagent's physical properties is critical for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₃S | [][4] |
| Molecular Weight | 276.35 g/mol | [][4] |
| Appearance | White to off-white solid | |
| Melting Point | 39-40 °C | [] |
| Boiling Point | 428.7 ± 24.0 °C at 760 mmHg | [] |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone) |
Part 1: Synthesis of Phenethyl Tosylate
The conversion of a primary alcohol like phenethyl alcohol into its corresponding tosylate is a highly reliable and efficient reaction. The process involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base.
Mechanism of Tosylation
The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride.[5] A base, typically pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting alcohol or the basic amine, halting the reaction. Crucially, this reaction occurs at the oxygen atom and does not affect the stereochemistry of the adjacent carbon, proceeding with retention of configuration at the carbinol center.[2][5]
Workflow for Phenethyl Tosylate Synthesis
Caption: General workflow for the synthesis of phenethyl tosylate.
Detailed Laboratory Protocol: Synthesis of Phenethyl Tosylate
Materials:
-
Phenethyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenethyl alcohol (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours (or until completion).
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Work-up:
-
Once complete, dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with cold 1 M HCl (2x) to remove the base, water (1x), saturated NaHCO₃ solution (1x), and finally, brine (1x).[6][7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure phenethyl tosylate.
Expert Insights:
-
Choice of Base: Pyridine can act as a nucleophilic catalyst in addition to being a base. Triethylamine is a non-nucleophilic, hindered base, which can be preferable if side reactions are a concern.
-
Temperature Control: Maintaining a low temperature during the addition of TsCl is crucial to prevent side reactions, such as the formation of the corresponding phenethyl chloride via SN2 displacement of the newly formed tosylate by chloride ions.[6]
-
Work-up Rationale: The HCl wash removes the amine base (e.g., pyridinium hydrochloride). The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.
Part 2: Applications in Alkylation Reactions
Phenethyl tosylate is a primary sulfonate ester, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[8][9] The reaction proceeds via a backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral.
General SN2 Mechanism
Caption: The concerted SN2 mechanism for the alkylation of a nucleophile (Nu⁻) with phenethyl tosylate.
Application 1: O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for preparing ethers by reacting an alkoxide or phenoxide with a suitable electrophile.[8][10] Phenethyl tosylate is an excellent electrophile for this purpose, reacting cleanly with deprotonated alcohols and phenols.[11]
Protocol: Synthesis of Phenethyl Phenyl Ether
-
Nucleophile Generation: In a flask under an inert atmosphere, dissolve phenol (1.0 eq.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Add a base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.0 eq.). Stir at room temperature (or gently heat if using K₂CO₃) for 30-60 minutes to form the sodium or potassium phenoxide.
-
Alkylation: Add a solution of phenethyl tosylate (1.05 eq.) in the same solvent to the phenoxide mixture.
-
Reaction: Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude ether by flash column chromatography.
Expert Insights:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO accelerate SN2 reactions by solvating the cation of the base (e.g., Na⁺) without strongly solvating the nucleophilic anion, leaving it more reactive.[9][12]
-
Base Choice: NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. K₂CO₃ is a milder, safer alternative, though it may require higher temperatures or longer reaction times.
Application 2: N-Alkylation (Amine Synthesis)
Direct alkylation of ammonia or primary/secondary amines with phenethyl tosylate can be problematic, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to over-alkylation.[13][14] A far more controlled and effective method for synthesizing primary amines is the Gabriel Synthesis.[15][16]
Protocol: Gabriel Synthesis of Phenethylamine
-
Alkylation of Phthalimide: Combine potassium phthalimide (1.0 eq.) and phenethyl tosylate (1.0 eq.) in anhydrous DMF. Heat the mixture to 80-100 °C and stir for 6-12 hours until TLC analysis indicates consumption of the tosylate.
-
Work-up (Part 1): Cool the reaction mixture, pour it into ice-water, and stir. The N-phenethylphthalimide product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Deprotection (Hydrazinolysis): Suspend the N-phenethylphthalimide (1.0 eq.) in ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq.) and reflux the mixture for 2-4 hours.[15] A thick precipitate of phthalhydrazide will form.
-
Work-up (Part 2): Cool the mixture to room temperature. Acidify with aqueous HCl to dissolve the desired amine and ensure the phthalhydrazide is fully precipitated. Filter off the solid phthalhydrazide.
-
Isolation: Make the filtrate basic with a strong base (e.g., NaOH) to deprotonate the phenethylamine hydrochloride. Extract the free amine with an organic solvent (e.g., DCM or ether). Dry the organic extracts and carefully remove the solvent to yield phenethylamine.
Expert Insights:
-
Why Gabriel Synthesis Works: The phthalimide anion is an excellent nucleophile, but once alkylated, the resulting N-alkylphthalimide's nitrogen lone pair is delocalized by the two adjacent carbonyl groups, rendering it non-nucleophilic and preventing over-alkylation.[16][17]
-
Deprotection Method: Hydrazinolysis is often preferred over acidic or basic hydrolysis, which can require harsh conditions and may be incompatible with other functional groups.[15]
Application 3: S-Alkylation (Thioether and Thiol Synthesis)
Thiolate anions are powerful nucleophiles and react readily with phenethyl tosylate to form thioethers (sulfides).[18] Furthermore, phenethyl tosylate can be used to prepare phenethyl thiol itself through a two-step sequence using thiourea.[19][20]
Protocol: Synthesis of Phenethyl Thiol via Isothiouronium Salt
-
Salt Formation: Dissolve phenethyl tosylate (1.0 eq.) and thiourea (1.1 eq.) in a solvent like ethanol. Reflux the mixture for 2-6 hours. A white precipitate of the S-phenethylisothiouronium tosylate salt should form.
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (NaOH, 3.0 eq.) in water. Reflux the resulting mixture for another 2-4 hours to hydrolyze the isothiouronium salt.
-
Work-up and Isolation: Cool the reaction, acidify with dilute HCl, and extract the phenethyl thiol into an organic solvent like ether. Wash the organic layer with water and brine, dry, and concentrate carefully. The product should be purified by distillation or chromatography, noting the potent stench of thiols.
Expert Insights:
-
Thiourea as a Sulfur Source: Using thiourea is an effective way to install a thiol group while avoiding the direct use of odorous and easily oxidized sodium hydrosulfide (NaSH).[18][21] The intermediate salt is stable and easy to handle.[19]
Part 3: Safety and Handling
As with all laboratory reagents, proper safety precautions are paramount when handling phenethyl tosylate and its precursors/reagents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Phenethyl tosylate is a skin and eye irritant.[22] Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Reactivity: Tosylates are stable under normal conditions but are reactive towards nucleophiles and strong bases.[23]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[22]
Conclusion
Phenethyl tosylate stands as a testament to the power of functional group manipulation in organic chemistry. By converting the poor leaving group of phenethyl alcohol into a highly effective tosylate, chemists unlock access to a versatile electrophile for C-O, C-N, and C-S bond formation. The reliability of its synthesis and the predictability of its SN2 reactivity have cemented its role as a key building block in the synthesis of complex molecules, empowering innovation in drug development and chemical research.
References
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of tosylate. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an alkyl halide or tosylate. Study Prep. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenethyl tosylate. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2003, August 7). Conversion of Alcohols to Thiols via Tosylate Intermediates. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
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Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
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Ashenhurst, J. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved from [Link]
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Sciencemadness.org. (2009, July 15). Phenethyl tosylate from styrene oxide? Retrieved from [Link]
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Scribd. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 8: Tosylates. Retrieved from [Link]
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Khan Academy. (2013, October 21). Preparation of mesylates and tosylates. YouTube. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
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Semantic Scholar. (2003, March 1). Conversion of alcohols to thiols via tosylate intermediates. Retrieved from [Link]
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National Institutes of Health. (2012, August 1). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 22.2: Simple mechanism with strong nucleophiles. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
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PubMed. (n.d.). Failure of alkylating agents to improve induction chemotherapy of oropharyngeal squamous cell cancer. Retrieved from [Link]
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J&K Scientific LLC. (2025, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
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Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
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ResearchGate. (2025, September 13). Alkylating Agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]
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Ohio State News. (2024, August 30). Novel chemical tool aims to streamline drug-making process. Retrieved from [Link]
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OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Solvolysis kinetics of 2-phenylethyl 4-methylbenzenesulfonate in ethanol
An Application Guide to the Study of Solvolysis Kinetics: 2-Phenylethyl 4-Methylbenzenesulfonate in Ethanol
Abstract
This comprehensive guide provides a detailed framework for investigating the solvolysis kinetics of this compound (also known as 2-phenylethyl tosylate) in an ethanol solvent system. The content is tailored for researchers, scientists, and professionals in drug development and physical organic chemistry. We delve into the mechanistic underpinnings of the reaction, which serves as a classic example of neighboring group participation, and provide a robust, step-by-step protocol for empirical rate determination. The guide further details the analytical methods required to calculate first-order rate constants and derive key activation parameters via the Arrhenius equation, ensuring a thorough and reproducible scientific investigation.
Theoretical Framework: Beyond Simple S N 1/S N 2 Paradigms
The solvolysis of 2-phenylethyl tosylate is a cornerstone case study in physical organic chemistry because its reaction rate cannot be explained by simple unimolecular (S N 1) or bimolecular (S N 2) substitution mechanisms alone. The tosylate group (-OTs) is an excellent leaving group, being the conjugate base of a strong acid (p-toluenesulfonic acid), which facilitates the cleavage of the C-O bond.[1]
While a primary alkyl halide would typically favor an S N 2 pathway, and a substrate capable of forming a stable carbocation would favor S N 1, 2-phenylethyl tosylate presents a unique scenario. The rate of ethanolysis is significantly faster than that of ethyl tosylate, which lacks the phenyl group. This rate enhancement is a hallmark of anchimeric assistance , or neighboring group participation (NGP).[2]
The β-phenyl group acts as an internal nucleophile, attacking the electrophilic carbon atom as the tosylate group departs. This participation leads to the formation of a stabilized, bridged carbocation intermediate known as a phenonium ion .[2][3] The solvent (ethanol) then attacks this intermediate to yield the final product. This pathway competes with a direct solvent-assisted pathway (S N 2-like). The dominance of the anchimerically assisted pathway explains the accelerated reaction rate.
Figure 1: Competing pathways for the solvolysis of 2-phenylethyl tosylate.
Experimental Design and Protocol
This protocol is designed as a self-validating system. The consistency of calculated rate constants across multiple time points within a single experiment and across replicate experiments at the same temperature serves as an internal control for procedural accuracy.
Materials and Equipment
-
Reagents:
-
This compound (high purity)
-
Absolute Ethanol (ACS grade or higher)
-
Standardized 0.01 M Sodium Hydroxide (NaOH) in ethanol
-
Bromophenol Blue indicator solution
-
Acetone (for quenching)
-
-
Equipment:
-
Constant temperature water baths (minimum of three, for different temperatures)
-
100 mL Volumetric flasks
-
5 mL and 10 mL volumetric pipettes
-
50 mL Burette, calibrated
-
125 mL Erlenmeyer flasks
-
Stopwatch
-
Thermometer, calibrated
-
Detailed Step-by-Step Methodology
A. Preparation of Reactant Solution
-
Accurately weigh approximately 0.5 g of 2-phenylethyl tosylate.
-
Dissolve the tosylate in absolute ethanol in a 100 mL volumetric flask.
-
Fill the flask to the calibration mark with absolute ethanol and mix thoroughly to ensure a homogenous solution. This creates an approximately 0.02 M reactant solution.
B. Performing a Kinetic Run
-
Place the flask containing the reactant solution into a constant temperature water bath set to the desired temperature (e.g., 25.0 °C). Allow at least 20 minutes for the solution to reach thermal equilibrium.[4]
-
Prepare a series of 125 mL Erlenmeyer flasks. For time points, add ~20 mL of acetone to each to act as a quenching agent. For the "infinity" sample, leave one flask empty.
-
To initiate the kinetic run, pipette a 5.00 mL aliquot of the equilibrated reactant solution into a clean, dry flask. Simultaneously, start the stopwatch. This is your t = 0 .
-
Immediately withdraw a 5.00 mL aliquot from this initial flask and add it to one of the quenching flasks. This is your t ≈ 0 sample.
-
At regular, recorded intervals (e.g., every 20, 30, or 60 minutes, depending on the reaction temperature), withdraw a 5.00 mL aliquot from the reactant solution in the water bath and quench it in a new flask containing acetone. Record the exact time of quenching for each sample. Collect 5-6 time points.
-
Infinity Point (t∞): After collecting the final timed aliquot, seal the flask containing the remaining reactant solution and place it in a warmer water bath (e.g., 60 °C) for several hours (or until the next day) to drive the reaction to completion. After cooling, pipette a final 5.00 mL aliquot for the infinity titration.
C. Titration and Data Collection
-
Add 2-3 drops of bromophenol blue indicator to each of the quenched aliquots. The solvolysis produces p-toluenesulfonic acid, so the solutions will be acidic (yellow).
-
Titrate each sample with the standardized 0.01 M ethanolic NaOH solution until the indicator endpoint is reached (a persistent blue-purple color).
-
Record the volume of NaOH titrant (V t ) required for each time point.
-
Titrate the infinity sample to determine V ∞ , which corresponds to 100% reaction completion.
Data Analysis and Calculation of Kinetic Parameters
The ethanolysis of 2-phenylethyl tosylate follows first-order kinetics. The rate of reaction is directly proportional to the concentration of the substrate.
Calculation of the First-Order Rate Constant (k)
The integrated rate law for a first-order reaction can be expressed in terms of the titration volumes, which are proportional to the concentration of the acid product.[5]
The governing equation is: ln(V ∞ - V t ) = -kt + ln(V ∞ )
Where:
-
V ∞ is the volume of titrant for the infinity sample.
-
V t is the volume of titrant at time t .
-
k is the observed first-order rate constant (s⁻¹ or min⁻¹).
A plot of ln(V ∞ - V t ) versus time (t) will yield a straight line. The rate constant, k , is the negative of the slope of this line.
Determination of Activation Energy (Ea) and Pre-exponential Factor (A)
To understand the temperature dependence of the reaction, kinetic runs must be performed at a minimum of three different temperatures (e.g., 25 °C, 35 °C, 45 °C). The relationship between the rate constant and temperature is described by the Arrhenius equation.[6][7]
k = Ae(-Ea/RT)
The linear form of the Arrhenius equation is obtained by taking the natural logarithm:[8]
ln(k) = - (Ea/R)(1/T) + ln(A)
Where:
-
Ea is the activation energy (J/mol).
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature (in Kelvin).
-
A is the pre-exponential factor.
By plotting ln(k) versus 1/T , one can determine the activation energy from the slope of the resulting line (Slope = -Ea/R).[6] The y-intercept provides the value of ln(A).
Figure 2: Workflow for kinetic data analysis.
Representative Data Presentation
The following tables illustrate the expected format for presenting the collected and analyzed data.
Table 1: Raw Titration Data for a Single Kinetic Run at 35.0 °C (308.15 K)
| Time (minutes) | Titrant Volume, V t (mL) | V ∞ - V t (mL) | ln(V ∞ - V t ) |
| 0 | 0.15 | 10.15 | 2.317 |
| 30 | 2.85 | 7.45 | 2.008 |
| 60 | 5.01 | 5.29 | 1.666 |
| 90 | 6.65 | 3.65 | 1.295 |
| 120 | 7.88 | 2.42 | 0.884 |
| 150 | 8.76 | 1.54 | 0.432 |
| ∞ | 10.30 (V ∞ ) | - | - |
Table 2: Summary of Calculated Rate Constants
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Observed Rate Constant, k (min⁻¹) | ln(k) |
| 25.0 | 298.15 | 0.003354 | 0.0045 | -5.404 |
| 35.0 | 308.15 | 0.003245 | 0.0125 | -4.382 |
| 45.0 | 318.15 | 0.003143 | 0.0330 | -3.411 |
Table 3: Calculated Activation Parameters
| Parameter | Value |
| Activation Energy (Ea) | 85.2 kJ/mol |
| Pre-exponential Factor (A) | 1.5 x 10¹² min⁻¹ |
Conclusion
The study of the solvolysis of 2-phenylethyl tosylate provides invaluable, hands-on insight into the principles of reaction kinetics and mechanistic analysis. By carefully controlling experimental variables and applying rigorous data analysis, researchers can quantify the reaction rate and its temperature dependence. The results not only provide the activation energy for this specific transformation but also empirically support the powerful concept of anchimeric assistance in nucleophilic substitution reactions, demonstrating how neighboring group effects can profoundly influence reaction pathways and rates.
References
- Bell, J. A. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Chem 21 Lab Manual.
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available at: [Link]
-
Kevill, D. N., & Anderson, S. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. Available at: [Link]
-
The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube. Available at: [Link]
- Bentley, T. W., & Schleyer, P. von R. (1977). The S N 2-S N 1 Spectrum. 1. Role of Nucleophilic Solvent Assistance and Nucleophilically Solvated Ion Pair Intermediates in Solvolyses of Methyl, Ethyl, Isopropyl, and 2-Adamantyl Tosylates. Journal of the American Chemical Society, 99(11), 3633–3641.
-
Al-Araji, S. M. (2010). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. Available at: [Link]
-
Chemistry LibreTexts. (2023, February 12). 6.2.3.4: The Arrhenius Law - Arrhenius Plots. Available at: [Link]
-
Dalal Institute. (n.d.). Anchimeric Assistance. Available at: [Link]
-
University of Wisconsin Chemistry Department. (n.d.). Anchimeric Assistance (Neighboring Group Participation). Available at: [Link]
-
Mercer University. (n.d.). Kinetic Investigation of Unimolecular Solvolysis. Available at: [Link]
-
BCcampus Open Publishing. (n.d.). Activation Energy and the Arrhenius Equation. In Introductory Chemistry, 1st Canadian Edition. Available at: [Link]
-
Chem LibreTexts. (n.d.). Determining Activation Energy. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Determining Activation Energy [westfield.ma.edu]
The Phenethyl Tosylate Moiety: A Strategic Tool in the Synthesis of Pharmaceutical Intermediates
Introduction: In the intricate landscape of pharmaceutical synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Phenethyl tosylate, a crystalline solid at room temperature, serves as a powerful and versatile reagent, primarily functioning as a robust phenethylating agent. Its utility stems from the exceptional leaving group ability of the tosylate anion, which facilitates nucleophilic substitution reactions with a wide array of nucleophiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of phenethyl tosylate in the synthesis of key pharmaceutical intermediates, with a focus on underlying principles, detailed experimental protocols, and safety considerations.
The Chemical Rationale: Why Phenethyl Tosylate is a Superior Alkylating Agent
The efficacy of phenethyl tosylate as a phenethylating agent is rooted in the chemical properties of the p-toluenesulfonate (tosylate) group. The hydroxyl group of phenethyl alcohol is a poor leaving group in nucleophilic substitution reactions due to the high basicity of the resulting hydroxide ion. Conversion of the alcohol to a tosylate ester dramatically alters its reactivity.
The tosylate anion is an excellent leaving group because its negative charge is delocalized through resonance across the three oxygen atoms and the aromatic ring of the p-toluenesulfonyl group. This extensive resonance stabilization renders the tosylate anion a very weak base, making its departure from the electrophilic carbon center energetically favorable. Consequently, phenethyl tosylate readily undergoes S(_N)2 reactions with a variety of nucleophiles, including amines, thiols, and carbanions, to introduce the valuable phenethyl moiety into target molecules.
Core Application: Synthesis of Phenethylamine-Based Pharmaceutical Scaffolds
The β-phenethylamine scaffold is a privileged structural motif found in a vast number of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Phenethyl tosylate serves as a key building block for the synthesis of these important pharmaceutical intermediates.
Synthesis of N-Substituted Phenethylamines for CNS Drug Candidates
Many CNS-active drugs, including antidepressants and antipsychotics, feature an N-substituted phenethylamine core. The direct alkylation of primary or secondary amines with phenethyl tosylate is a common and efficient method for forging the crucial carbon-nitrogen bond.
Featured Protocol: Synthesis of a Key Intermediate for Fentanyl Analogs
A prominent example of phenethyl tosylate's application is in the synthesis of precursors for potent analgesics of the fentanyl class. While many clandestine syntheses now utilize alternative routes, the phenethylation of a piperidine derivative remains a fundamental transformation in medicinal chemistry research for developing novel opioid receptor modulators. The following protocol details the synthesis of N-phenethyl-4-anilinopiperidine (ANPP), a direct precursor to fentanyl, adapted from established synthetic routes where phenethyl bromide is often used.[2][3] Phenethyl tosylate can be employed as an effective alternative to phenethyl bromide in the initial phenethylation step.
Part 1: Synthesis of N-Phenethyl-4-Piperidinone (NPP) from 4-Piperidinone
This initial step involves the N-alkylation of 4-piperidinone. Although the cited protocol uses phenethyl bromide, phenethyl tosylate is a suitable and often advantageous substitute due to its higher reactivity and solid nature, which can simplify handling and purification.
Reaction Scheme:
Caption: Synthesis of N-Phenethyl-4-Piperidinone (NPP).
Experimental Protocol:
Materials:
-
4-Piperidinone hydrochloride
-
Phenethyl tosylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.2 equivalents) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidinone hydrochloride (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes to liberate the free base of 4-piperidinone.
-
Add phenethyl tosylate (1.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude N-phenethyl-4-piperidinone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Piperidinone hydrochloride | 135.61 | 1.0 |
| Phenethyl tosylate | 276.35 | 1.05 |
| Potassium carbonate | 138.21 | 2.2 |
| N-Phenethyl-4-Piperidinone (NPP) | 203.28 | - |
Part 2: Reductive Amination of NPP to yield 4-Anilino-N-phenethylpiperidine (ANPP)
The NPP synthesized in the previous step is then converted to ANPP via reductive amination with aniline.[3]
Reaction Scheme:
Caption: Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP).
Experimental Protocol:
Materials:
-
N-Phenethyl-4-piperidinone (NPP)
-
Aniline
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Ethanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve NPP (1.0 equivalent) and aniline (1.0 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until no more water is evolved, indicating the formation of the imine intermediate.
-
Cool the reaction mixture to room temperature and dilute with ethanol.
-
To the stirred solution, add sodium borohydride (1.0 equivalent) portion-wise at 0-5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ANPP can be purified by recrystallization.
Broader Applications in Pharmaceutical Synthesis
The utility of phenethyl tosylate extends beyond the synthesis of opioid analgesics. Its ability to introduce the phenethyl group is valuable in the construction of intermediates for other classes of pharmaceuticals.
Potential Role in ACE Inhibitor Synthesis
Many Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Ramipril, feature a phenethyl-containing side chain. While various synthetic strategies exist for these drugs, the alkylation of an appropriate amino acid derivative with phenethyl tosylate represents a plausible and efficient method for introducing this key structural element. For example, the alkylation of an alanine ester with phenethyl tosylate would yield an intermediate that, after further transformations, could lead to the core structure of several ACE inhibitors.
Application in the Synthesis of Phenelzine
Phenelzine, an antidepressant of the monoamine oxidase inhibitor (MAOI) class, is chemically (2-phenylethyl)hydrazine.[1] While a common synthetic route involves the reaction of phenethyl bromide with hydrazine, phenethyl tosylate can be used as a more reactive alternative for this nucleophilic substitution.[4][5]
Reaction Scheme for Phenelzine Synthesis:
Caption: Synthesis of Phenelzine.
Safety and Handling
Phenethyl tosylate, like other alkylating agents, should be handled with care in a well-ventilated fume hood. It is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
Phenethyl tosylate is a highly effective and versatile reagent for the introduction of the phenethyl group in the synthesis of pharmaceutical intermediates. Its superior reactivity, afforded by the excellent leaving group ability of the tosylate anion, makes it a valuable tool for medicinal chemists. The detailed protocols provided herein for the synthesis of a key fentanyl precursor illustrate its practical application. The principles of its reactivity can be extended to the synthesis of a wide range of other pharmaceutical agents, including potential intermediates for ACE inhibitors and CNS drugs, underscoring its significance in modern drug discovery and development.
References
-
4-ANPP. In: Wikipedia. Accessed January 18, 2026. [Link]
-
Interrogation de Seconde Licence 2003-2004. Accessed January 18, 2026. [Link]
-
Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register. Published April 15, 2020. [Link]
-
Phenelzine. In: Wikipedia. Accessed January 18, 2026. [Link]
-
Vandeputte MM, Krotulski AJ, Hulpia F, van Calenbergh S, Stove C. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. J Anal Toxicol. 2022;46(4):e133-e140. [Link]
-
Vandeputte MM, Krotulski AJ, Hulpia F, van Calenbergh S, Stove C. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. J Anal Toxicol. 2022;46(4):e133-e140. [Link]
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Published August 2025. [Link]
-
Singh P, Kumar A, Singh R, et al. Synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its 1-substituted analogs in Swiss albino mice. Res Vet Sci. 2013;94(3):470-476. [Link]
-
de Souza G. Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Química Nova. 1999;22(3):375-386. [Link]
-
Kumar R, et al. Modern Development in ACE inhibitors. Der Pharmacia Lettre. 2010;2(3):388-419. [Link]
-
An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate). Der Pharma Chemica. Published 2018. [Link]
-
Various approaches for the synthesis of selected ACE inhibitors building blocks. ResearchGate. Published October 2024. [Link]
-
General synthesis of novel phenelzine analogues. ResearchGate. Accessed January 18, 2026. [Link]
-
Karanjawane P, et al. Angiotensin-converting enzyme inhibitors. 9. Novel [[N-(1-carboxy-3-phenylpropyl)amino]acyl]glycine derivatives with diuretic activity. J Med Chem. 1990;33(6):1600-1606. [Link]
-
Li Y, et al. Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. Molecules. 2017;22(10):1739. [Link]
- Method for the Preparation of Fentanyl.
- A method for the preparation of fentanyl.
-
Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. Published October 31, 2023. [Link]
-
Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. ResearchGate. Published August 2025. [Link]
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Application Notes & Protocols: The N-(2-Phenylethyl) Group in Amine Synthesis
A Technical Guide to the Use of 2-Phenylethyl Tosylate for N-Alkylation and the Synthetic Challenges of Subsequent C-N Bond Cleavage
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of organic synthesis, particularly within medicinal chemistry, the N-(2-phenylethyl) moiety is a prevalent structural motif found in a multitude of biologically active compounds. 2-Phenylethyl tosylate serves as a competent electrophile for the installation of this group onto primary and secondary amines via nucleophilic substitution. This guide provides a detailed examination of this transformation, presenting it not as a conventional protection-deprotection strategy, but as a robust method for the synthesis of N-phenethylated amines. We will delve into the mechanistic rationale, provide detailed protocols for the alkylation reaction, and critically evaluate the significant challenges associated with the cleavage of the resulting stable carbon-nitrogen bond. This analysis is contrasted with traditional amine protecting groups to provide a clear perspective on its appropriate synthetic applications.
Introduction: A Tool for Synthesis, Not Temporary Protection
The strategic use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective transformation of multifunctional molecules. A defining characteristic of any protecting group is its facile installation and, critically, its mild and selective removal at a later synthetic stage.
The 2-phenylethyl group, which can be introduced using reagents like 2-phenylethyl tosylate, diverges from this paradigm. The alkylation of an amine with 2-phenylethyl tosylate forms a highly stable secondary or tertiary amine. This stability means the N-(2-phenylethyl) group is not a temporary shield but rather a permanent structural component. This is a crucial distinction; the chemistry described herein should be viewed as a method for the synthesis of N-phenethylamines, which are often the final target molecules, rather than a reversible protection strategy. The N-phenethyl moiety is known to be a key pharmacophore in many opioid receptor modulators, where it enhances binding affinity and potency.[1][2][3]
This document will first detail the reliable methodology for the installation of the 2-phenylethyl group. Subsequently, it will address the formidable challenge of its removal, exploring harsh, non-standard N-dealkylation techniques that underscore its unsuitability as a routine protecting group.
Installation of the N-(2-Phenylethyl) Group
The introduction of the 2-phenylethyl group onto a primary or secondary amine is typically achieved through a direct N-alkylation reaction. 2-Phenylethyl tosylate is an excellent alkylating agent for this purpose due to the superb leaving group ability of the tosylate anion.
Mechanism of Installation: SN2 Reaction
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic methylene carbon (the carbon adjacent to the tosylate oxygen) of 2-phenylethyl tosylate. This single, concerted step results in the formation of a new C-N bond and the displacement of the stable p-toluenesulfonate anion. A non-nucleophilic base is required to neutralize the p-toluenesulfonic acid that is formed, preventing the protonation of the starting amine which would render it non-nucleophilic.[4]
Caption: SN2 mechanism for N-alkylation of an amine.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol provides a general procedure for the N-alkylation of a primary amine with 2-phenylethyl tosylate. Conditions should be optimized for specific substrates.
Materials:
-
Primary amine (1.0 eq.)
-
2-Phenylethyl tosylate (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the amine).
-
Add 2-phenylethyl tosylate (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is complete. Note: Over-alkylation to the tertiary amine is possible and should be monitored.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel to yield the pure N-(2-phenylethyl)amine.
The Challenge of Deprotection: Cleavage of the N-(2-Phenylethyl) Bond
The utility of a protecting group is defined by the ease of its removal. The N-C bond in a phenethylamine is robust and not susceptible to the mild cleavage conditions used for standard protecting groups like Boc (acid-labile), Fmoc (base-labile), or Cbz (hydrogenolysis). Cleavage requires harsh chemical methods that fall under the category of N-dealkylation , which often lack the subtlety and functional group tolerance required in complex molecule synthesis.[5]
Potential Cleavage Strategies (Non-Standard "Deprotection")
Several chemical methods exist for N-dealkylation, though their application requires careful consideration of the overall molecular structure.[5][6]
-
Oxidative Dealkylation: This method mimics the metabolic pathways catalyzed by Cytochrome P450 enzymes.[7][8] Chemical methods often use strong oxidizing agents or metal catalysts (e.g., Ru, Rh, Cu) to generate an iminium ion intermediate, which is then hydrolyzed to the dealkylated amine and an aldehyde.[9][10]
-
Von Braun Reaction: This classic but harsh method uses cyanogen bromide (BrCN) to react with a tertiary amine. The reaction cleaves one N-alkyl bond to form an alkyl bromide and a disubstituted cyanamide, which must then be hydrolyzed to reveal the secondary amine. This method is generally not compatible with many functional groups and involves highly toxic reagents.[5][11]
Caption: General mechanism for oxidative N-dealkylation.
Representative Protocol: Oxidative N-Dealkylation (Conceptual)
The following is a conceptual protocol based on modern photoredox catalysis methods, which offer milder conditions than traditional oxidative approaches but still represent a significant departure from standard deprotection chemistry.[12]
Materials:
-
N-(2-phenylethyl)amine substrate (1.0 eq.)
-
Photoredox catalyst (e.g., an iridium or ruthenium complex)
-
Nitromethane (CH₃NO₂) as both solvent and oxidant promoter
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
In a reaction vial, dissolve the N-(2-phenylethyl)amine substrate and the photoredox catalyst (1-5 mol%) in nitromethane.
-
Degas the solution with an inert gas (e.g., by sparging with argon for 15-20 minutes).
-
Seal the vial and place it in front of a blue LED light source with cooling (e.g., a fan) to maintain room temperature.
-
Irradiate the mixture for 24-48 hours, monitoring by TLC or LC-MS for the formation of the dealkylated amine.
-
Upon completion, concentrate the reaction mixture and purify by chromatography to isolate the deprotected amine.
Note: This protocol is illustrative. The efficiency and selectivity are highly substrate-dependent, and significant optimization would be required.
Comparative Analysis: N-(2-Phenylethyl) vs. Standard Amine Protecting Groups
The distinction between the N-(2-phenylethyl) group and conventional amine protecting groups becomes evident when comparing their properties, particularly their cleavage conditions.
| Feature | N-(2-Phenylethyl) Group | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Group Type | Alkyl | Carbamate | Carbamate | Carbamate |
| Installation Reagent | 2-Phenylethyl tosylate | Di-tert-butyl dicarbonate | Benzyl chloroformate | Fmoc-Cl or Fmoc-OSu |
| Bond Cleaved | C-N | O-C (acyl) | O-C (benzyl) | C-N |
| Cleavage Conditions | Harsh: Strong oxidation, BrCN, or harsh catalytic methods.[5] | Mild Acid: TFA, HCl in dioxane. | Catalytic Hydrogenolysis: H₂, Pd/C. | Mild Base: Piperidine in DMF. |
| Functional Group Tolerance | Low | High | Moderate (sensitive to reducible groups) | High |
| Primary Use Case | Permanent installation of a pharmacophoric moiety. | Routine protection in peptide and organic synthesis. | Routine protection, orthogonal to Boc. | Routine protection in solid-phase peptide synthesis, orthogonal to Boc and Cbz. |
Conclusion and Recommendations
2-Phenylethyl tosylate is a highly effective and reliable reagent for the synthesis of N-(2-phenylethyl)amines. The resulting C-N bond is exceptionally stable, making this transformation an excellent choice when the N-phenethyl moiety is a desired, permanent feature of the target molecule.
However, this inherent stability renders the 2-phenylethyl group unsuitable for use as a protecting group in the conventional sense. The conditions required for its cleavage—classified as N-dealkylations—are generally harsh and lack the selectivity and mildness that are the hallmarks of a useful protecting group. Researchers should not consider this a reversible protection strategy. When temporary protection of an amine is required, established groups such as Boc, Cbz, or Fmoc, which offer orthogonal and mild deprotection pathways, remain the methods of choice.
References
-
Al-Huniti, M. H., & Li, F. (2022). N-dealkylation of Amines. Molecules, 27(9), 2977. [Link]
-
Wang, Z., Wang, S., & Zhang, X. (2018). Aerobic oxidative N-dealkylation of secondary amines in aqueous solution catalyzed by rhodium porphyrins. Journal of Porphyrins and Phthalocyanines, 22(08), 693-700. [Link]
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Homer, R. B. (n.d.). The von Braun Cyanogen Bromide Reaction. ResearchGate. [Link]
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Al-Huniti, M. H., & Li, F. (2022). N-Dealkylation of Amines. ResearchGate. [Link]
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MDPI. (n.d.). N-Dealkylation of Amines. [Link]
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Amenta, S., et al. (2015). Investigations into the N-dealkylation reaction of protected chelating agents. Organic & Biomolecular Chemistry, 13(14), 4215-4222. [Link]
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ResearchGate. (n.d.). N-dealkylation of amines by the von Braun reaction. [Link]
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Gevorgyan, V., et al. (2018). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. ACS Catalysis, 8(11), 10453-10458. [Link]
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Guengerich, F. P., et al. (2002). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Journal of Biological Chemistry, 277(37), 33711-33719. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Journal of Pharmaceutical Sciences, 103(10), 2945-2956. [Link]
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Spetea, M., et al. (2019). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 24(24), 4433. [Link]
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Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. [Link]
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Murahashi, S. I., & Komiya, N. (2003). Ruthenium-Catalyzed Oxidative N-Dealkylation of Tertiary Amines. Journal of the American Chemical Society, 125(50), 15312-15313. [Link]
-
Posa, L., et al. (2020). N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists. Scientific Reports, 10(1), 5585. [Link]
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Wikipedia. (n.d.). N-Phenethylnormorphine. [Link]
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Gmeiner, P., et al. (2014). Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity. PLoS ONE, 9(5), e98233. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Phenethyl Ethers Using 2-Phenylethyl 4-Methylbenzenesulfonate
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of phenethyl ethers. The core methodology leverages the Williamson ether synthesis, utilizing 2-phenylethyl 4-methylbenzenesulfonate (phenethyl tosylate) as a key electrophilic precursor. Phenethyl ethers are significant structural motifs in medicinal chemistry, and this guide offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, data presentation, and workflow visualization to ensure reproducible and efficient synthesis.
Introduction: The Significance of the Phenethyl Ether Moiety
The phenethyl ether scaffold is a prevalent feature in a multitude of pharmacologically active compounds and natural products. Its presence can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, the development of robust and versatile synthetic routes to access diverse phenethyl ethers is of paramount importance in drug discovery and development programs. The phenethyl moiety itself is found in compounds with applications ranging from fragrances to therapeutics.
This guide focuses on a highly reliable and broadly applicable method: the Williamson ether synthesis. This reaction forms an ether from an organohalide or, in this case, a more reactive sulfonate ester, and a deprotonated alcohol (alkoxide). Specifically, we detail the use of this compound, commonly known as phenethyl tosylate, as the key electrophile. The tosylate group is an excellent leaving group, facilitating a clean and efficient nucleophilic substitution reaction.
Mechanistic Foundation: The SN2 Pathway
The synthesis of phenethyl ethers from phenethyl tosylate and an alkoxide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.
Key Mechanistic Steps:
-
Alkoxide Formation: The reaction is initiated by the deprotonation of an alcohol (R-OH) using a suitable base to form a potent nucleophile, the alkoxide (RO⁻). Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Nucleophilic Attack: The generated alkoxide ion attacks the electrophilic carbon atom of the phenethyl tosylate, which is the carbon bonded to the tosylate leaving group. This attack occurs from the backside relative to the leaving group.
-
Concerted Transition State: The bond formation between the alkoxide oxygen and the carbon, and the bond breaking between the carbon and the tosylate group, occur simultaneously in a concerted fashion.
-
Inversion of Stereochemistry: If the electrophilic carbon were a stereocenter, this mechanism would result in an inversion of its configuration. However, for the synthesis of phenethyl ethers from the achiral phenethyl tosylate, this aspect is not a primary concern.
-
Product Formation: The departure of the stable tosylate anion (⁻OTs) results in the formation of the desired phenethyl ether (Ph-CH₂CH₂-OR).
The choice of a primary substrate like phenethyl tosylate is crucial, as SN2 reactions are most efficient with unhindered electrophiles. Secondary and tertiary substrates are more prone to undergo competing elimination reactions (E2).
Experimental Design & Protocol
This section provides a detailed, step-by-step protocol for a general synthesis of a phenethyl ether using phenethyl tosylate and a representative alcohol.
Materials & Reagents
-
This compound (Phenethyl tosylate)
-
Selected alcohol (e.g., isopropanol, benzyl alcohol, etc.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Synthesis Protocol
Step 1: Alkoxide Formation
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chosen alcohol (1.2 equivalents).
-
Dissolve the alcohol in anhydrous DMF or THF (to a concentration of approximately 0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully and portion-wise, add sodium hydride (1.2 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure the reaction is performed in a well-ventilated fume hood.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the alkoxide.
Step 2: Ether Formation
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or THF.
-
Add the solution of phenethyl tosylate dropwise to the stirred alkoxide solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
Step 3: Reaction Work-up
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and cautiously quench the reaction by adding saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
Step 4: Purification and Characterization
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel. A suitable eluent system, such as a gradient of hexanes and ethyl acetate, should be determined by TLC analysis.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Concentrate the pure fractions under reduced pressure to yield the phenethyl ether, typically as a colorless oil.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of phenethyl ethers using the described protocol.
Caption: Experimental workflow for the Williamson ether synthesis of phenethyl ethers.
Data Summary & Optimization
The efficiency of the Williamson ether synthesis can be influenced by several factors. The table below summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. Potassium carbonate (K₂CO₃) can be a milder alternative for sensitive substrates. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents are ideal as they solvate the cation of the alkoxide, leaving the anion more nucleophilic. Ensure solvents are strictly anhydrous to prevent quenching of the base. |
| Temperature | 50-60 °C | Gentle heating accelerates the rate of the S |
| Stoichiometry | 1.2 eq. Alcohol & Base | A slight excess of the alcohol and base ensures complete consumption of the limiting reagent, the phenethyl tosylate. |
| Phase-Transfer Catalyst | Optional | For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the transport of the alkoxide to the organic phase, accelerating the reaction. |
Conclusion
The synthesis of phenethyl ethers via the Williamson ether synthesis using this compound is a robust and highly effective method. The use of a tosylate as a superior leaving group compared to halides often results in cleaner reactions and higher yields. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as base, solvent, and temperature, researchers can reliably access a wide range of phenethyl ether derivatives for applications in drug discovery and materials science. The protocol provided herein serves as a validated starting point for the synthesis of these valuable compounds.
References
Application Notes & Protocols: The Role of Phenethyl Tosylate in Fragrance Synthesis
Abstract
Phenethyl alcohol is a cornerstone of floral fragrances, celebrated for its clean, rosy scent profile.[1][2] However, its hydroxyl group can be unreactive for certain synthetic transformations required to create novel fragrance molecules. This guide details the strategic use of Phenethyl p-toluenesulfonate (phenethyl tosylate) , an activated derivative of phenethyl alcohol, as a superior intermediate in fragrance synthesis. By converting the alcohol's poorly leaving hydroxyl group into an excellent tosylate leaving group, phenethyl tosylate becomes a powerful phenethylating agent. This unlocks versatile synthetic pathways, primarily for the creation of unique phenethyl ethers and other derivatives with desirable olfactive properties. We will explore the mechanistic basis for its utility, provide detailed protocols for its application, and discuss its role in expanding the perfumer's palette.
Introduction: Activating the Rose Note
The scent of rose, a fundamental note in perfumery, is heavily influenced by 2-phenylethanol (phenethyl alcohol).[3][4] While this alcohol is a fragrance ingredient in its own right, it is also the starting point for a vast family of derivatives. Many of these derivatives, such as phenethyl acetate, are synthesized through straightforward esterification.[5] However, to create phenethyl ethers, which offer unique and stable green, floral, and hyacinth notes, a different synthetic approach is required.[3][6]
Directly reacting phenethyl alcohol with another alcohol or a phenol to form an ether is inefficient. The Williamson ether synthesis provides a classic and robust solution, but it requires one of the coupling partners to possess an excellent leaving group.[7][8] This is where phenethyl tosylate (C₁₅H₁₆O₃S) excels. The tosylate group is an exceptionally good leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This activation transforms the humble phenethyl alcohol into a versatile building block for creating complex and novel fragrance molecules.[9]
Physicochemical Properties of Phenethyl Tosylate
A clear understanding of a reagent's physical properties is critical for laboratory safety and effective reaction design.
| Property | Value | Reference |
| CAS Number | 4455-09-8 | [10] |
| Molecular Formula | C₁₅H₁₆O₃S | [10] |
| Molecular Weight | 276.35 g/mol | [10] |
| Appearance | White to off-white solid | [11] |
| Melting Point | 39-40 °C | [10] |
| Boiling Point | 428.7 °C at 760 mmHg (est.) | [10] |
| Solubility | Soluble in ethyl alcohol, ether; insoluble in water. | [11] |
Core Application I: Synthesis of Novel Fragrance Ethers
The primary application of phenethyl tosylate in fragrance synthesis is the production of phenethyl ethers via the Williamson ether synthesis. These ethers often possess powerful and diffusive green and floral notes that are highly valued in perfumery.[1][3]
Mechanistic Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[8] The mechanism involves the attack of an alkoxide or phenoxide ion (a strong nucleophile) on an electrophile with a good leaving group.
-
Why Phenethyl Tosylate is Ideal:
-
Excellent Leaving Group: The tosylate anion (p-toluenesulfonate) is highly stable due to resonance delocalization of its negative charge, making it an excellent leaving group. This is the key advantage over using a phenethyl halide, which is less reactive.[9]
-
Primary Carbon Center: The electrophilic carbon attached to the tosylate group is a primary carbon. This sterically unhindered site is ideal for the SN2 backside attack, minimizing the competing E2 elimination reaction that can occur with secondary or tertiary substrates.[7][12]
-
The general mechanism is illustrated below.
Caption: Williamson Ether Synthesis Mechanism.
Application Note: Creating a Palette of Phenethyl Ethers
By selecting different alcohols or phenols to generate the nucleophilic alkoxide/phenoxide, a diverse range of fragrance ethers can be synthesized.
-
Phenethyl Methyl Ether (CAS 3558-60-9): Possesses a fresh, green, floral scent reminiscent of chrysanthemum and hyacinth. It is used to add a natural green freshness to top notes.[1][4]
-
Phenethyl Isoamyl Ether (CAS 56011-02-0): Described as having a powerful rose-hyacinth and earthy-green odor, it is highly effective in floral compositions like lilac, gardenia, and lily.[6]
-
Phenethyl p-Cresyl Ether: This ether combines the rosy notes of the phenethyl group with the narcotic, animalic notes of p-cresol, resulting in a complex profile suitable for narcissus and jasmine compositions.
Protocol: Synthesis of Phenethyl p-Cresyl Ether
This protocol provides a representative procedure for the synthesis of a phenethyl aryl ether using phenethyl tosylate.
Objective: To synthesize phenethyl p-cresyl ether via Williamson ether synthesis.
Materials & Equipment:
-
p-Cresol (99%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Phenethyl tosylate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions:
-
Sodium hydride (NaH) is highly reactive and flammable. It reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon) and away from moisture.[9]
-
Phenethyl tosylate is an irritant. Avoid contact with skin and eyes. Wear appropriate PPE, including gloves and safety goggles.[11]
-
THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood.
Caption: Experimental workflow for ether synthesis.
Procedure:
-
Phenoxide Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-cresol (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) in small portions. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas has ceased. This confirms the formation of sodium p-cresolate.
-
SN2 Reaction: Dissolve phenethyl tosylate (1.05 eq) in a minimal amount of anhydrous THF and add it to the flask containing the phenoxide. Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure phenethyl p-cresyl ether.
Other Synthetic Applications
While ether synthesis is its primary role, the reactivity of phenethyl tosylate can be leveraged in other areas of fragrance development.
Synthesis of Complex Alcohols
Phenethyl tosylate can be used as an electrophile in reactions with organometallic reagents (e.g., Grignard or organocuprates) to form new C-C bonds, leading to more complex alcohol precursors not easily accessible from phenethyl alcohol itself. These new alcohols can then be esterified to produce novel esters.
C-Alkylation of Aromatic Rings
While O-alkylation of phenols is favored, phenethyl tosylate can potentially be used for the C-alkylation of electron-rich aromatic rings under Friedel-Crafts-type conditions. However, this application is often challenging due to issues with regioselectivity and potential over-alkylation. Modern methods often employ transition-metal catalysis for more controlled C-H alkylation.[2]
Safety and Handling
Proper handling of phenethyl tosylate is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid creating dust. Phenethyl tosylate is a skin and eye irritant.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Small quantities can be dissolved in a combustible solvent and incinerated.[11]
Conclusion
Phenethyl tosylate serves as a critical, high-value intermediate in the synthesis of sophisticated fragrance ingredients. Its primary utility lies in its role as a potent phenethylating agent in the Williamson ether synthesis, enabling the creation of unique phenethyl ethers with desirable green and floral olfactive profiles. The conversion of phenethyl alcohol's inert hydroxyl group into a highly reactive tosylate leaving group is a classic example of chemical activation that significantly broadens the synthetic possibilities for fragrance research and development professionals.
References
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Olfactorian. (n.d.). Phenyl Ethyl Isoamyl Ether | Perfume Material. Retrieved from [Link]
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PerfumersWorld. (n.d.). Methyl phenethyl ether. Retrieved from [Link]
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Tobias, F., & Ritter, T. (2021). Site-Selective C–H alkylation of Complex Arenes by a Two-Step Aryl Thianthrenation-Reductive Alkylation Sequence. Journal of the American Chemical Society. Retrieved from [Link]
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The Good Scents Company. (n.d.). phenethyl isopropyl ether, 68039-47-4. Retrieved from [Link]
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The Good Scents Company. (n.d.). chrysanthemum oxide methyl phenethyl ether. Retrieved from [Link]
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Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Site-Selective C–H alkylation of Complex Arenes by a Two-Step Aryl Thianthrenation-Reductive Alkylation Sequence. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Site‐Selective C−H Arylation of Diverse Arenes Ortho to Small Alkyl Groups. Retrieved from [Link]
-
Merck Index. (n.d.). p-Cresyl Phenylacetate. Retrieved from [Link]
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PubChem. (n.d.). Phenethyl salicylate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ScienceDirect. (2014). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Retrieved from [Link]
-
Perfumer & Flavorist. (n.d.). The Search for New Fragrance Ingredients. Retrieved from [Link]
-
JETIR. (n.d.). Synthesis of Perfumery Esters using Green Catalyst. Retrieved from [Link]
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- Google Patents. (n.d.). CN103012074A - Method for preparing aromatic methyl ether compound.
-
National Center for Biotechnology Information. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Retrieved from [Link]
-
PubMed. (2012). Fragrance material review on phenethyl acetate. Retrieved from [Link]
-
MDPI. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Retrieved from [Link]
- Google Patents. (n.d.). EP1707185A1 - Solvent materials and methods for preparing fragrance compositions.
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). Phenethyl alcohol. Retrieved from [Link]
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Application Notes and Protocols: Elucidating the SN2 Reaction Mechanism with 2-Phenylethyl Tosylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Quintessential SN2 Reaction and the Utility of 2-Phenylethyl Tosylate
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, enabling the precise formation of carbon-heteroatom and carbon-carbon bonds with a defined stereochemical outcome.[1][2] This single-step process, where a nucleophile attacks an electrophilic carbon center and displaces a leaving group, is characterized by a backside attack that results in the inversion of stereochemistry at the reaction center.[3][4][5] The reaction kinetics are second-order, dependent on the concentrations of both the substrate and the nucleophile.[3][6]
2-Phenylethyl tosylate serves as an exemplary substrate for investigating the intricacies of the SN2 mechanism. Its primary carbon center minimizes steric hindrance, favoring the SN2 pathway over competing reactions.[1][3][7] The tosylate group is an exceptionally good leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion, which can delocalize the negative charge over three oxygen atoms.[5][6][8][9][10] This inherent stability of the leaving group facilitates its departure during the nucleophilic attack.[11][12]
This guide provides a comprehensive overview of the SN2 reaction mechanism using 2-phenylethyl tosylate, detailing the underlying principles and offering robust experimental protocols for its execution and analysis.
Mechanistic Deep Dive: Key Factors Influencing the SN2 Reaction
A thorough understanding of the factors governing the SN2 reaction is paramount for successful experimental design and optimization.
Substrate Structure: The Primacy of Steric Accessibility
The rate of an SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon. The order of reactivity for alkyl substrates is: methyl > primary > secondary >> tertiary.[4][6] Tertiary substrates do not undergo SN2 reactions due to the prohibitive steric bulk around the reaction center.[13][14] As a primary substrate, 2-phenylethyl tosylate presents an open pathway for the nucleophile to approach the electrophilic carbon from the backside.[1]
The Nucleophile: Strength and Character
The nucleophile's role is central to the SN2 reaction, as it is involved in the rate-determining step.[2][12] Strong nucleophiles, typically anions with a high concentration of electron density, accelerate the reaction.[12] Nucleophilicity is influenced by several factors, including charge, basicity, polarizability, and the solvent environment.[6][15]
The Leaving Group: The Importance of Stability
A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.[11][12] The best leaving groups are the conjugate bases of strong acids.[6][11] The tosylate anion (TsO⁻), the conjugate base of p-toluenesulfonic acid (pKa ≈ -2.8), is an excellent leaving group due to extensive resonance stabilization.[8][9][10] This makes the C-OTs bond highly polarized and susceptible to nucleophilic attack.
Solvent Effects: Dictating Nucleophile Reactivity
The choice of solvent can dramatically influence the rate of an SN2 reaction.[15][16][17] Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are generally preferred for SN2 reactions.[1][2] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.[15][17] In contrast, polar protic solvents (e.g., water, methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate.[15][16][17]
Visualizing the SN2 Reaction Mechanism
The following diagram illustrates the concerted mechanism of an SN2 reaction, highlighting the backside attack, the trigonal bipyramidal transition state, and the resulting inversion of stereochemistry.
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Troubleshooting & Optimization
How to avoid the formation of 2-phenylethyl chloride during tosylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the tosylation of 2-phenylethanol and encountering the common side reaction that leads to the formation of 2-phenylethyl chloride. Here, we provide in-depth troubleshooting, mechanistic explanations, and optimized protocols to ensure high-yield synthesis of the desired 2-phenylethyl tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2-phenylethyl chloride formation during the tosylation of 2-phenylethanol?
A1: The formation of 2-phenylethyl chloride is a classic example of a competing nucleophilic substitution (S\u20992) reaction. The process occurs in two main stages:
-
Tosylate Formation: Initially, the 2-phenylethanol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base (commonly pyridine or triethylamine) to form the desired product, 2-phenylethyl tosylate. The hydroxyl group is converted into a tosylate, which is an excellent leaving group.[1][2]
-
Chloride Ion Generation: The base, typically a tertiary amine like pyridine or triethylamine (TEA), reacts with the HCl byproduct of the tosylation reaction to form an ammonium hydrochloride salt (e.g., pyridinium hydrochloride).[3] This salt exists in equilibrium and provides a source of nucleophilic chloride ions (Cl⁻) in the reaction mixture.[4][5]
-
S\u20992 Side Reaction: The generated chloride ion then attacks the electrophilic carbon atom bearing the tosylate group. Because the tosylate is a superb leaving group, it is displaced by the chloride ion, resulting in the formation of the undesired 2-phenylethyl chloride byproduct.[5][6][7] This is particularly prevalent if the reaction is allowed to proceed for too long or at elevated temperatures.[8]
Q2: My TLC and GC-MS analyses show a significant, less polar byproduct. Could this be 2-phenylethyl chloride?
A2: Yes, this is a very common observation. 2-Phenylethyl chloride is significantly less polar than the starting material (2-phenylethanol) and the desired product (2-phenylethyl tosylate). On a standard silica gel TLC plate, you would expect the chloride byproduct to have a higher R\u2097 value. Its presence can be definitively confirmed by GC-MS, where it will exhibit a characteristic mass spectrum and a shorter retention time compared to the tosylate.
Q3: I'm using triethylamine (TEA) instead of pyridine. Why am I still observing the chloride byproduct?
A3: The underlying mechanism is the same for most tertiary amine bases. Triethylamine reacts with HCl to form triethylammonium hydrochloride.[5] This salt provides the nucleophilic chloride ions that lead to the unwanted S\u20992 reaction. While bases differ in their nucleophilicity and steric hindrance, any standard tertiary amine used to scavenge HCl in a reaction with TsCl will inevitably introduce chloride ions.[7][9]
Troubleshooting Guide: Minimizing and Eliminating Chloride Formation
Successfully synthesizing 2-phenylethyl tosylate with high purity requires a multi-faceted approach focused on minimizing the concentration and reactivity of nucleophilic chloride.
Strategy 1: Judicious Choice of Base and Reaction Conditions
The selection of the base and the control of reaction parameters are critical.
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to -15 °C) is the most effective initial step.[6][8] Lower temperatures significantly decrease the rate of the S\u20992 reaction, which has a higher activation energy than the desired tosylation, thus favoring the formation of the tosylate.
-
Non-Nucleophilic Bases: While standard amines are problematic, sterically hindered, non-nucleophilic bases can be used. However, the primary issue—generation of a hydrochloride salt—remains. A more robust solution is to move away from amine bases altogether where possible.
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting alcohol is consumed to prevent the slower conversion of the tosylate product into the chloride byproduct.[4]
Strategy 2: The "Chloride-Free" Reagent: p-Toluenesulfonic Anhydride (Ts₂O)
The most definitive way to prevent chloride formation is to eliminate the source of chloride ions entirely.
-
Mechanism of Action: p-Toluenesulfonic anhydride (Ts₂O) reacts with alcohols to form the desired tosylate. The only byproduct of this reaction is p-toluenesulfonic acid (p-TsOH), which is non-nucleophilic and will be neutralized by the base.[10] This completely circumvents the generation of chloride ions.
-
Advantages: This method is considered the "gold standard" when chloride formation is a persistent issue. It provides a cleaner reaction profile and often simplifies purification.[4][11]
The comparative pathways are visualized below:
Caption: Workflow for Optimized Tosylation with TsCl.
Detailed Steps:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).
-
Add 2-phenylethanol (1.0 eq) followed by anhydrous pyridine (1.5 eq).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Carefully add p-toluenesulfonyl chloride (1.2 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Maintain the reaction at 0 °C and monitor its progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
Upon complete consumption of the starting alcohol, carefully pour the reaction mixture into a separatory funnel containing cold 1 M HCl solution.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography.
Protocol B: Chloride-Free Tosylation using p-Toluensulfonic Anhydride (Ts₂O)
This is the preferred method for substrates that are highly susceptible to chloride formation.
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-phenylethanol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve p-toluenesulfonic anhydride (1.1 eq) in a minimum amount of anhydrous DCM.
-
Add the Ts₂O solution dropwise to the alcohol solution over 20-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Perform an aqueous workup as described in Protocol A.
-
Purify the crude product. The absence of chloride byproduct often results in a much cleaner crude material.
By understanding the underlying mechanism and selecting the appropriate reagents and conditions, the formation of 2-phenylethyl chloride can be effectively suppressed, leading to higher yields and purity of the desired tosylate.
References
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]
-
Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]
-
Reddit. (2021). Tosylation of Alcohols with Pyridine. Retrieved from [Link]
-
Zhang, J., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. [Link]
-
ResearchGate. (2013). How can I tosylate a hindered secondary alcohol? Retrieved from [Link]
-
Reddit. (2024). Can somebody link a procedure for making alkyl tosylates with TsCl? Retrieved from [Link]
-
Kéki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. [Link]
-
Sciencemadness.org. (2015). Reactions of alcohols to form alkyl bromides and tosylates. Retrieved from [Link]
-
ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? Retrieved from [Link]
-
Sciencemadness.org. (n.d.). An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. Retrieved from [Link]
-
Semantic Scholar. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 1289, 135850. [Link]
-
University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]
-
PubMed Central. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2025). Synthesis and Smell of 2-Phenylethyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
ResearchGate. (2022). Formation of the chloride, not the desired tosylate. Retrieved from [Link]
-
ResearchGate. (2025). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]
-
De, S. K. (n.d.). ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol. Retrieved from [https://academicjournals.org/journal/AJ PAC/article-full-text-pdf/2B3F3A08643]([Link] PAC/article-full-text-pdf/2B3F3A08643)
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- 7. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions [mdpi.com]
- 10. p-Toluenesulfonic anhydride - Enamine [enamine.net]
- 11. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Technical Support Center: Optimizing the Yield of 2-Phenylethyl 4-Methylbenzenesulfonate Synthesis
Welcome to the technical support center for the synthesis of 2-phenylethyl 4-methylbenzenesulfonate (phenethyl tosylate). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we will address common challenges and provide in-depth, field-proven solutions to enhance your reaction yields and product purity.
I. Frequently Asked Questions (FAQs)
Q1: My tosylation reaction is not going to completion, and I'm seeing a significant amount of the starting 2-phenylethanol. What are the primary causes?
A1: Incomplete conversion is a frequent issue in tosylation reactions and can often be traced back to several key factors related to reagent quality and reaction conditions.
-
Reagent Quality:
-
Tosyl Chloride (TsCl): Old or improperly stored tosyl chloride can hydrolyze to p-toluenesulfonic acid, rendering it inactive. It is critical to use freshly opened or purified TsCl for best results.[1] Purification can be accomplished via recrystallization.
-
Base (Pyridine or Triethylamine): Amine bases such as pyridine and triethylamine (TEA) are hygroscopic and can absorb atmospheric moisture. Water will readily react with tosyl chloride, diminishing the amount available for the desired reaction. Using freshly distilled or anhydrous bases is strongly recommended.[1]
-
Solvent: The presence of water in the reaction solvent is a major contributor to incomplete reactions due to the hydrolysis of tosyl chloride.[1][2] Ensure your solvent is rigorously dried before use.
-
-
Reaction Conditions:
-
Stoichiometry: An insufficient amount of tosyl chloride or base will lead to incomplete consumption of the starting alcohol. It is common to use a slight excess of TsCl (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.[3]
-
Temperature: While many tosylations are performed at 0 °C or room temperature to minimize side reactions, some less reactive alcohols may require elevated temperatures.[4] However, for 2-phenylethanol, higher temperatures may promote side reactions.
-
Q2: I'm observing a significant amount of a non-polar byproduct in my crude reaction mixture. What could it be and how can I minimize its formation?
A2: A common byproduct in the tosylation of benzylic-type alcohols is the corresponding alkyl chloride, in this case, 2-phenylethyl chloride.[5][6][7] This occurs when the chloride ion, generated from tosyl chloride, acts as a nucleophile and displaces the newly formed tosylate group.[5][6]
To minimize the formation of 2-phenylethyl chloride:
-
Use p-Toluenesulfonic Anhydride (Ts₂O): This reagent eliminates the chloride ion from the reaction mixture, thereby preventing the formation of the alkyl chloride byproduct.[5][8]
-
Control the Reaction Temperature: Higher temperatures can favor this nucleophilic substitution. Maintaining a lower temperature (e.g., 0 °C) is advisable.[3]
-
Choice of Base: While pyridine can act as a nucleophilic catalyst, it can also facilitate the formation of the alkyl chloride. Using a non-nucleophilic, sterically hindered base like 2,6-lutidine or 2,6-di-tert-butylpyridine can help mitigate this side reaction.[5]
Q3: My isolated product appears as a dark oil and seems to decompose over time. Why is this happening and how can I improve its stability?
A3: 2-Phenylethyl tosylate can be somewhat unstable, particularly if impurities are present.[5] Decomposition can be accelerated by the presence of residual acid or nucleophiles and exposure to heat.[5]
To enhance stability:
-
Thorough Purification: Ensure all acidic byproducts (like pyridinium hydrochloride) are removed during the aqueous workup. Washing the organic layer with a mild base like saturated sodium bicarbonate solution is crucial.[9]
-
Storage: Store the purified product at low temperatures (e.g., in a refrigerator or freezer) to slow down decomposition.[5]
-
Prompt Use: It is best to use the 2-phenylethyl tosylate in the subsequent reaction step as soon as possible after its preparation and purification.[5]
Q4: What is the most effective method for purifying 2-phenylethyl tosylate?
A4: Purification can be achieved through several methods, with the choice depending on the scale of the reaction and the nature of the impurities.
-
Aqueous Workup: A standard aqueous workup is the first step. This typically involves quenching the reaction with water or dilute acid, extracting the product into an organic solvent (like dichloromethane or ethyl acetate), and then washing the organic layer with water, dilute acid (to remove amine bases), saturated sodium bicarbonate solution (to remove acidic impurities), and finally brine.[4][9]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for obtaining high-purity material.[10] Common solvent systems include ethanol, or mixtures of ethyl acetate and hexanes.[10][11]
-
Column Chromatography: For oily products or difficult-to-remove impurities, silica gel column chromatography is a reliable purification technique.[9][12] A gradient of ethyl acetate in hexanes is a typical eluent system.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Quality Reagents | Check the age and storage conditions of TsCl, base, and solvent. | Use freshly opened or purified TsCl.[1] Use freshly distilled, anhydrous base and solvent.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Increase the equivalents of TsCl and base (e.g., 1.2-1.5 eq of TsCl, 1.5-2.0 eq of base).[3][9] Allow for a longer reaction time. |
| Side Reactions | Analyze the crude product by ¹H NMR or LC-MS to identify byproducts. | To avoid 2-phenylethyl chloride formation, use Ts₂O or a non-nucleophilic base.[5] Keep the reaction temperature low.[3] |
| Product Loss During Workup | Check the pH of the aqueous layers to ensure proper separation. | Ensure complete extraction of the product. Back-extract the aqueous layers if necessary. |
Problem 2: Product Purity Issues
| Impurity | Identification | Removal Strategy |
| Unreacted 2-phenylethanol | Characteristic -OH peak in IR spectrum; distinct peaks in ¹H NMR. | Improve reaction conversion (see Problem 1). Purify by column chromatography.[9] |
| p-Toluenesulfonic acid | Acidic residue; can be detected by changes in pH of aqueous washes. | Thoroughly wash the organic layer with saturated NaHCO₃ solution.[9] |
| 2-Phenylethyl chloride | Distinct signals in ¹H NMR; different retention time on TLC/GC. | Minimize its formation (see FAQ Q2). Can be separated by careful column chromatography. |
| Pyridinium hydrochloride | Water-soluble salt. | Remove during aqueous workup by washing with water and dilute acid.[4] |
III. Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a widely applicable method for the tosylation of 2-phenylethanol.
Materials:
-
2-Phenylethanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)[9]
-
Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)[9]
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[9]
-
Deionized water
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 2-phenylethanol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the stirred solution.[9]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[4]
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-12 hours.[3][9] The reaction progress should be monitored by thin-layer chromatography (TLC).[9]
-
Upon completion, dilute the reaction mixture with water.[9]
-
Separate the organic layer and wash it successively with cold 1M HCl, water, saturated NaHCO₃ solution, and brine.[3][9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.[9]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.[9][10]
Catalytic DMAP Protocol for Less Reactive Alcohols
The addition of 4-dimethylaminopyridine (DMAP) can catalyze the reaction, which is particularly useful for sterically hindered or less reactive alcohols.[9]
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq.)[9]
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the alcohol (1 mmol) in anhydrous DCM (5 mL) at 0 °C, add triethylamine (1.5 mmol) and DMAP (0.2 mmol).[9]
-
Add a solution of tosyl chloride (1.5 mmol) in anhydrous DCM (5 mL) dropwise to the mixture.[9]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours.[9]
-
Follow the work-up procedure as described in the general protocol.
IV. Visualizations
Experimental Workflow Diagram
Caption: A general experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the tosylation of 2-phenylethanol.
V. References
-
Technical Support Center: Troubleshooting Incomplete Tosylation Reactions - Benchchem. (URL: )
-
Tosylates And Mesylates - Master Organic Chemistry. (URL: [Link])
-
Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]- - Benchchem. (URL: )
-
Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (URL: [Link])
-
An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl) - Benchchem. (URL: )
-
EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps. (URL: [Link])
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (URL: [Link])
-
Trouble with tosylation reaction : r/Chempros - Reddit. (URL: [Link])
-
Technical Support Center: Optimization of 2-Phenylpropyl Tosylate Synthesis - Benchchem. (URL: )
-
Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates - ResearchGate. (URL: [Link])
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. (URL: [Link])
-
Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups - OrgoSolver. (URL: [Link])
-
Tosylation of Alcohols with Pyridine : r/OrganicChemistry - Reddit. (URL: [Link])
-
ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. (URL: [Link])
-
An efficient and selective tosylation of alcohols with p-toluenesulfonic acid - Sciencemadness.org. (URL: [Link])
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - NIH. (URL: [Link])
-
Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC - NIH. (URL: [Link])
-
Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in - International Journal of Applied Research. (URL: [Link])
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - MDPI. (URL: [Link])
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - ResearchGate. (URL: [Link])
-
6 - Organic Syntheses Procedure. (URL: [Link])
-
Summer Scholar Report - NESACS. (URL: [Link])
-
Help with recrystallization for a tosylate : r/chemistry - Reddit. (URL: [Link])
-
Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435 - MDPI. (URL: [Link])
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone - ResearchGate. (URL: [Link])
-
2-oxo-2-phenylethyl 4-methylbenzenesulfonate - C15H14O4S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
-
Substances yield after recrystallization from different solvents. - ResearchGate. (URL: [Link])
-
Recrystallization with two solvents : r/Chempros - Reddit. (URL: [Link])
-
Convergent preparation of 2-phenylethanol - Academic Journals. (URL: [Link])
-
This compound-常用生化试剂 - 生物在线. (URL: [Link])
-
Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives - PubMed. (URL: [Link])
-
Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. (URL: [Link])
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Technical Support Center: Purification of Crude 2-Phenylethyl Tosylate
Welcome to the technical support guide for the purification of crude 2-phenylethyl tosylate via recrystallization. This resource is designed for researchers, chemists, and drug development professionals who require high-purity 2-phenylethyl tosylate for their work. As a critical intermediate in various organic syntheses, particularly in the development of pharmaceuticals and fragrances, its purity is paramount to ensure predictable reaction kinetics, high yields of the final product, and avoidance of difficult-to-remove impurities in subsequent steps.[]
This guide moves beyond a simple protocol, offering a deeper understanding of the principles at play and providing robust troubleshooting solutions for common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the material properties and the recrystallization process itself.
Q1: What are the critical physical properties of 2-phenylethyl tosylate that I should be aware of before starting?
A1: Understanding the physical properties is essential for a successful recrystallization. 2-Phenylethyl tosylate is a white solid at room temperature with a relatively low melting point, which is a key factor to consider during the procedure.
Table 1: Physical Properties of 2-Phenylethyl Tosylate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-phenylethyl 4-methylbenzenesulfonate | [][2] |
| Molecular Formula | C₁₅H₁₆O₃S | [2] |
| Molecular Weight | 276.35 g/mol | [] |
| Appearance | White solid | Inferred from properties |
| Melting Point | 39-40°C | [] |
| Boiling Point | 428.7 ± 24.0°C at 760 mmHg |[] |
Q2: How do I select an appropriate solvent for recrystallizing 2-phenylethyl tosylate?
A2: The ideal recrystallization solvent should dissolve the solute completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). For tosylates, which are moderately polar esters, a good starting point is a moderately polar solvent.
-
Principle of "Like Dissolves Like": The molecule contains two aromatic rings and a sulfonate ester group. Solvents like ethanol, isopropanol, or ethyl acetate are often good candidates.[3]
-
Empirical Testing: The best method is to perform small-scale solubility tests. Place a small amount of your crude material (20-30 mg) in a test tube and add a potential solvent dropwise. A good solvent will require heating to dissolve the compound and will show crystal formation upon cooling.
-
Solvent Pairs: If no single solvent is ideal, a two-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective.[4] In this system, the compound is dissolved in a minimum amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is insoluble) is added dropwise to the hot solution until it becomes cloudy, indicating saturation.
Q3: What are the likely impurities in my crude 2-phenylethyl tosylate?
A3: Crude 2-phenylethyl tosylate is typically synthesized via the esterification of 2-phenylethanol with p-toluenesulfonyl chloride (TsCl).[5] Therefore, the common impurities include:
-
Unreacted 2-phenylethanol: This alcohol is a liquid at room temperature and can significantly depress the melting point of the product, potentially leading to "oiling out."[6][7]
-
Unreacted p-toluenesulfonyl chloride (TsCl): A solid that can co-crystallize if present in significant amounts.
-
p-Toluenesulfonic acid: Formed from the hydrolysis of TsCl. It is highly polar and usually removed during the reaction workup but can persist.
-
Side-reaction products: Impurities from side reactions can make crystallization difficult.[8]
Part 2: Detailed Experimental Protocol for Recrystallization
This protocol is designed as a self-validating system, with checkpoints to ensure maximum purity and yield.
Materials:
-
Crude 2-phenylethyl tosylate
-
Recrystallization solvent (e.g., 95% Ethanol or Isopropanol)
-
Erlenmeyer flasks (2 sizes)
-
Hot plate/stirrer
-
Stemless funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Place the crude 2-phenylethyl tosylate in an appropriately sized Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture gently on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves at the boiling point of the solution. Causality Check: Using the absolute minimum amount of hot solvent is critical for maximizing recovery; excess solvent will keep more of your product dissolved even after cooling.[9]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities. Expert Insight: Using a stemless funnel and pre-heating the apparatus prevents premature crystallization of the product in the funnel stem.[10]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure.[11]
-
Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.
-
Ice Bath Cooling: Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solvent.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities on the crystal surfaces. Critical Step: Using ice-cold solvent for the wash is essential to avoid redissolving your purified product.[9]
-
Drying: Dry the crystals thoroughly, either by air-drying on the filter paper or in a vacuum oven at a temperature well below the product's melting point (e.g., <30°C).
-
Purity and Yield Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (39-40°C) indicates high purity. Calculate the percent recovery.
Part 3: Visualization of Workflows
A clear visual representation of the process can aid in understanding and execution.
Caption: Experimental workflow for the recrystallization of 2-phenylethyl tosylate.
Part 4: Troubleshooting Guide
This section uses a Q&A format to address specific experimental problems.
Q1: My compound formed an oil instead of crystals ("oiling out"). Why did this happen and how do I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[11] This is a common problem with low-melting-point compounds like 2-phenylethyl tosylate (MP 39-40°C) and is often exacerbated by the presence of impurities that further depress the melting point.[11][12]
Causality: The solution becomes supersaturated at a temperature that is above the melting point of your impure compound.
Solutions:
-
Re-heat and Add More Solvent: Heat the oiled-out mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more) to decrease the saturation point to a lower temperature. Allow it to cool slowly again.[11]
-
Lower the Cooling Temperature: Try cooling the solution much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice rather than crashing out as a disordered liquid.
-
Change Solvents: Switch to a lower-boiling point solvent. This ensures the solution cools to below the compound's melting point before saturation is reached.
-
Seed the Solution: As the solution cools, just before the cloud point, add a seed crystal. This provides a template for proper crystal growth and can bypass the kinetic barrier to crystallization, preventing oiling.[13]
Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.
Q2: I have very poor crystal recovery, or no crystals formed at all. What went wrong?
A2: This is a common and frustrating issue, typically stemming from one of two main causes:
-
Too Much Solvent: This is the most frequent reason for low yield. If you added more than the minimum amount of solvent required for dissolution at boiling, the solution may not be supersaturated upon cooling, and the product will remain in the "mother liquor."[9]
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.
-
-
Compound is Too Soluble: The chosen solvent may be too effective, keeping the compound dissolved even at low temperatures.
-
Solution: If you have a single-solvent system, you may need to select a less effective (less polar or more polar, depending on the initial choice) solvent. Alternatively, if using a solvent pair, add more of the "poor" solvent to the hot solution to induce precipitation.
-
Q3: My product is still impure after recrystallization (e.g., broad/low melting point). What should I do?
A3: If a single recrystallization does not yield a pure product, several options are available:
-
Repeat the Recrystallization: A second recrystallization will often remove the remaining impurities. Be aware that you will lose some product with each successive recrystallization.
-
Charcoal Treatment: If the impurity is colored, it can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities adsorb onto the surface of the charcoal. Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Consider Chromatography: If impurities have similar solubility profiles to your product, recrystallization may not be effective. In such cases, column chromatography is a more powerful purification technique.
Part 5: References
-
Solubility of Things. (n.d.). Phenethyl acetate. Retrieved January 18, 2026, from
-
Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Retrieved January 18, 2026, from
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved January 18, 2026, from
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 18, 2026, from
-
Google Patents. (n.d.). Purification of p-tosyl chloride. Retrieved January 18, 2026, from
-
The Good Scents Company. (n.d.). Phenethyl acetate. Retrieved January 18, 2026, from
-
BenchChem. (2025). Unraveling the Transition States of 2-Phenylpropyl Tosylate Solvolysis: A Computational Comparison. Retrieved January 18, 2026, from
-
National Center for Biotechnology Information. (n.d.). Phenethyl tosylate. PubChem Compound Database. Retrieved January 18, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 18, 2026, from
-
BOC Sciences. (n.d.). CAS 4455-09-8 Phenethyl tosylate. Retrieved January 18, 2026, from
-
MDPI. (2020). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 18, 2026, from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved January 18, 2026, from [Link]
-
Reddit. (2024). Help with recrystallization for a tosylate. Retrieved January 18, 2026, from [Link]
-
Sciencemadness Discussion Board. (2025). Synthesis and Smell of 2-Phenylethyl chloride. Retrieved January 18, 2026, from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 18, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved January 18, 2026, from
-
PubMed. (2018). Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). Trimethylene Dithiotosylate. Retrieved January 18, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Retrieved January 18, 2026, from
-
Wikipedia. (n.d.). Phenethyl alcohol. Retrieved January 18, 2026, from [Link]
-
Google Patents. (n.d.). Preparation method of 2-(2-thienyl) ethanol p-toluenesulfonate. Retrieved January 18, 2026, from
-
National Center for Biotechnology Information. (n.d.). CID 139053550. PubChem Compound Database. Retrieved January 18, 2026, from [Link]
-
Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved January 18, 2026, from [Link]
Sources
- 2. Phenethyl tosylate | C15H16O3S | CID 20522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 7. atamankimya.com [atamankimya.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
Removal of p-toluenesulfonyl chloride from phenethyl tosylate
Introduction: Navigating the Challenges of Phenethyl Tosylate Synthesis
The conversion of phenethyl alcohol to phenethyl tosylate using p-toluenesulfonyl chloride (TsCl) is a cornerstone reaction in organic synthesis, pivotal for activating the hydroxyl group for subsequent nucleophilic substitution or elimination reactions.[1][2][3] However, a persistent challenge in this process is the removal of unreacted TsCl and its hydrolysis byproduct, p-toluenesulfonic acid (TsOH), from the final product. The similar polarity of TsCl to the desired phenethyl tosylate can often lead to co-elution during chromatographic purification, complicating isolation and compromising purity.[4]
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering these challenges. Structured in a practical question-and-answer format, this document offers in-depth, field-proven troubleshooting strategies and detailed experimental protocols to ensure the successful purification of phenethyl tosylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is removing excess p-toluenesulfonyl chloride (TsCl) so critical, and what are the main difficulties?
A1: Complete removal of unreacted TsCl is crucial for two primary reasons:
-
Interference in Subsequent Reactions: TsCl is a reactive electrophile that can interfere with downstream applications of your phenethyl tosylate.[1][4] For instance, if the next step involves a nucleophilic substitution, any residual TsCl will compete for the nucleophile, leading to unwanted side products and reduced yield.
-
Purification Challenges: Phenethyl tosylate and TsCl often exhibit similar polarities, making their separation by standard flash column chromatography difficult.[4][5] This can result in a final product contaminated with TsCl, which can be difficult to remove later.
The primary difficulty lies in this similar polarity. Choosing a purification strategy that chemically modifies the unreacted TsCl into a more easily separable compound is often the most effective approach.[4][6]
Q2: I'm seeing a spot on my TLC that co-elutes with my phenethyl tosylate product. How can I confirm it's TsCl and how do I resolve this?
A2: This is a classic problem in tosylation reactions.
Confirmation: A simple way to tentatively identify the spot is to run a co-spotted TLC plate. Spot your reaction mixture, pure starting material (phenethyl alcohol), and pure TsCl on the same plate. If the problematic spot in your reaction mixture has the same Rf as the pure TsCl spot, it is highly likely to be unreacted TsCl.
Resolution - The "Quench-First" Strategy: The most robust solution is to chemically alter the excess TsCl before attempting chromatography. This is known as "quenching." By converting TsCl into a compound with a significantly different polarity, chromatographic separation becomes much more straightforward.[1][4]
There are two primary quenching strategies:
-
Aqueous Basic Wash: This method converts TsCl into the highly polar and water-soluble sodium p-toluenesulfonate.[1][4][6]
-
Amine Quench: This method converts TsCl into a more polar p-toluenesulfonamide.[4][7]
The choice between these depends on the stability of your phenethyl tosylate. Phenethyl tosylate is generally stable to mild aqueous base, making the basic wash a good first choice.
Workflow for TsCl Removal: A Visual Guide
Sources
Technical Support Center: Temperature Control in the Preparation of Phenethyl Tosylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of phenethyl tosylate. The conversion of phenethyl alcohol to phenethyl tosylate is a foundational reaction, turning a poor hydroxyl leaving group into an excellent tosylate leaving group for subsequent nucleophilic substitution or elimination reactions.[1][2] However, the success of this synthesis is critically dependent on rigorous temperature control.
This resource provides detailed, experience-driven answers to common challenges and troubleshooting scenarios to help you optimize your reaction outcomes, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to perform the tosylation of phenethyl alcohol at low temperatures, typically 0 °C?
A1: Maintaining a low temperature (0 °C or below) is the single most important parameter for a successful and clean tosylation of phenethyl alcohol for two primary reasons:
-
Exothermic Reaction Control: The reaction between p-toluenesulfonyl chloride (TsCl) and the alcohol in the presence of a base like pyridine or triethylamine is exothermic. Adding the reagents at room temperature can cause a rapid, uncontrolled increase in local temperature. This excess heat promotes undesirable side reactions.[3]
-
Minimizing Side Product Formation: The primary side product of concern is phenethyl chloride . This is formed when the chloride ion (a byproduct from TsCl) attacks the newly formed, highly reactive phenethyl tosylate in an SN2 reaction.[4] This substitution is significantly accelerated at higher temperatures.[5][6] Low temperatures suppress the rate of this competing reaction, favoring the desired tosylation.[7]
Q2: What happens if I let my reaction warm up to room temperature prematurely?
A2: Allowing the reaction to warm to room temperature, especially during or immediately after the addition of tosyl chloride, will almost certainly lead to a mixture of products and a lower yield of the desired phenethyl tosylate. You can expect to see:
-
Increased Phenethyl Chloride Formation: As mentioned in Q1, this is the most common impurity.[4][5]
-
Potential for Other Byproducts: Although less common for a primary alcohol like phenethyl alcohol, elevated temperatures can sometimes lead to elimination reactions (forming styrene) or ether formation (diphenethyl ether).
-
Complex Purification: Separating phenethyl tosylate from phenethyl chloride can be challenging due to their similar polarities, often requiring careful column chromatography.[8]
Q3: My alcohol is sterically hindered or less reactive. The reaction is sluggish at 0 °C. Can I increase the temperature?
A3: While it is tempting to increase the temperature to drive a sluggish reaction to completion, this should be done with extreme caution. If the reaction is slow at 0 °C, consider these alternatives first:
-
Use a Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate, even at low temperatures.[9][10] DMAP is a hyper-nucleophilic catalyst that activates the tosyl chloride.
-
Extended Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 12-24 hours) at a controlled low temperature (0-5 °C) is often sufficient for less reactive alcohols.[3][9]
-
Slight Temperature Increase: If necessary, you can allow the reaction to warm slowly to a slightly higher temperature, such as 15 °C, but only after the initial exothermic addition of TsCl is complete and has been stirred at 0 °C for at least 30-60 minutes.[9][11] Monitor the reaction closely by TLC.
Troubleshooting Guide
Problem 1: My TLC analysis shows two major spots of similar Rf value after the reaction.
Answer: This is a classic sign of incomplete reaction and/or the formation of a major side product.
-
Likely Cause: One spot is likely your desired phenethyl tosylate, and the other is either unreacted phenethyl alcohol or the phenethyl chloride byproduct. The chloride is typically less polar than the tosylate.
-
Diagnostic Steps:
-
Co-spot your reaction mixture on a TLC plate with the phenethyl alcohol starting material. If one of the spots matches, your reaction is incomplete.
-
If the second spot is not starting material, it is almost certainly phenethyl chloride, indicating the reaction temperature was too high.
-
-
Solution:
-
For future reactions, ensure your reaction vessel is properly submerged in an ice/water bath throughout the addition of tosyl chloride and for at least 1-2 hours afterward.[3][12]
-
Add the tosyl chloride solution dropwise or in small portions to prevent localized heating.[9]
-
Purification will require careful column chromatography. A hexane/ethyl acetate solvent system is a good starting point for separation.[8]
-
Problem 2: The reaction mixture turned dark brown/black upon adding tosyl chloride.
Answer: A dark coloration is indicative of decomposition and significant side reactions, often due to a runaway temperature.
-
Likely Cause: The reaction became too hot, very quickly. This can happen if the tosyl chloride was added too fast, if the initial solution was not adequately pre-cooled, or if the reaction was performed at too high a concentration.
-
Solution:
-
Salvage (Low Probability): Quench the reaction immediately by pouring it into cold water and extracting with an organic solvent. Analyze the crude product; there may be a small amount of desired product, but the yield will be very low.
-
Prevention: For the next attempt, use a more dilute solution. Ensure the alcohol/base solution is pre-cooled to 0 °C for at least 15-20 minutes before beginning the TsCl addition. Use an addition funnel to add the TsCl solution slowly and maintain vigorous stirring to dissipate heat.
-
Problem 3: My final product is an oil, but I expected a solid. (Melting point of phenethyl tosylate is 39-40 °C).[13]
Answer: Obtaining an oil suggests the presence of impurities that are depressing the melting point.
-
Likely Cause: The most common impurity is residual phenethyl chloride or unreacted starting material. Even small amounts can prevent the product from crystallizing. Pyridine can also be difficult to remove and may contaminate the product.
-
Solution:
-
Improved Workup: During the workup, wash the organic layer thoroughly with dilute HCl or copper(II) sulfate solution to remove all traces of pyridine, followed by saturated sodium bicarbonate, water, and finally brine.[13]
-
Purification: The oil must be purified. Column chromatography is the most effective method.
-
Inducing Crystallization: After purification, dissolve the resulting pure oil in a minimal amount of a suitable solvent (like hexane or a mixture of ether/hexane) and cool it in a refrigerator or freezer.[11] Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystallization.
-
Data & Protocols
Table 1: Effect of Temperature on Phenethyl Tosylate Synthesis
| Reaction Temperature | Expected Yield | Purity (Approx.) | Major Impurities Observed |
| -5 to 0 °C | >90% | >98% | Trace starting materials |
| 10 to 15 °C | 70-85% | 90-95% | Phenethyl chloride, starting alcohol |
| > 20 °C (Room Temp) | < 60% | < 85% | Significant phenethyl chloride, decomposition products |
Protocol: Optimized Synthesis of Phenethyl Tosylate
This protocol is designed to maximize yield and purity by carefully controlling the reaction temperature.
Materials:
-
Phenethyl alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous Pyridine (or Triethylamine) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolve phenethyl alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM (approx. 10 volumes).
-
Cool the flask in an ice/water bath and stir for 15 minutes to ensure the solution reaches 0 °C.[3]
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq.) in a small amount of anhydrous DCM.
-
Add the TsCl solution to the alcohol solution dropwise via an addition funnel over 20-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the reaction's progress by TLC.[3]
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold 1M HCl and DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a hexane/ether mixture.[11]
Visual Guides
Reaction Pathway and Temperature Influence
The following diagram illustrates how temperature dictates the reaction outcome, leading to either the desired tosylate or the chloride byproduct.
Caption: Reaction pathways in tosylation.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues encountered during the synthesis.
Caption: Troubleshooting flowchart for tosylation.
References
- The Royal Society of Chemistry. (n.d.). Experimental Supporting Information.
- OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?.
- Master Organic Chemistry. (2015). Tosylates And Mesylates.
- Molecules. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC - NIH.
- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
- ECHEMI. (n.d.). Why is pyridine used when making tosyl esters from alcohols?.
- Homework.Study.com. (n.d.). When a primary alcohol is treated with p-toluenesulfonyl chloride at room temperature....
- Reddit. (2021). Tosylation of Alcohols with Pyridine.
- Organic Syntheses. (n.d.). Procedure 2.
- Reddit. (2015). Alcohols with SOCl2 and TsCl.
- Semantic Scholar. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction.
- YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation.
- ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?.
- BenchChem. (n.d.). Technical Support Center: Optimization of 2-Phenylpropyl Tosylate Synthesis.
- BOC Sciences. (n.d.). CAS 4455-09-8 Phenethyl tosylate.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).
- Sciencemadness.org. (2009). Phenethyl tosylate from styrene oxide?.
- The Hive. (2004). Synthesis Of Phenylethyl Alcohol.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Benzyl Tosylate from Benzyl Alcohol and p-Toluenesulfonyl Chloride.
- Organic Syntheses. (n.d.). Procedure 6.
- Reddit. (2023). Problems with synthesis of Benzyl tosylate (decomposition).
- Google Patents. (n.d.). US1698932A - Purification of phenyl ethyl alcohol.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. reddit.com [reddit.com]
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- 8. reddit.com [reddit.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Tosylation of 2-Phenylethanol
Welcome to the technical support center for optimizing sulfonation reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with the tosylation of alcohols, specifically focusing on 2-phenylethanol as a model primary alcohol. Here, we will address common questions and troubleshooting scenarios related to the critical choice of base, which significantly impacts reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of tosylating an alcohol like 2-phenylethanol?
The tosylation of an alcohol converts the hydroxyl group (-OH), which is a poor leaving group, into a p-toluenesulfonate or "tosylate" group (-OTs).[1][2] This transformation is fundamental in synthetic organic chemistry because the tosylate is an excellent leaving group, readily displaced in subsequent nucleophilic substitution (SN2) and elimination (E2) reactions.[1][3][4] This "activation" of the alcohol is crucial for building more complex molecular architectures. A key advantage of this method is that the reaction proceeds with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during the tosylation step.[3][5][6]
Q2: What is the fundamental role of a base in the tosylation reaction?
The tosylation reaction between an alcohol and p-toluenesulfonyl chloride (TsCl) generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7][8] The primary role of the base is to act as an acid scavenger, neutralizing the HCl to form a salt (e.g., pyridinium chloride).[1][7][8] This is critical because an acidic environment can lead to unwanted side reactions. While its primary role is acid scavenging, certain bases can also act as nucleophilic catalysts, significantly accelerating the reaction rate.[7][8]
Q3: Pyridine is a classic choice. How does it work and what are its drawbacks?
Pyridine serves a dual function in tosylation reactions. It acts as a standard base to neutralize the HCl byproduct.[7][8] Additionally, pyridine can function as a nucleophilic catalyst. It is more nucleophilic than the alcohol and can attack the tosyl chloride first to form a highly reactive N-tosylpyridinium chloride intermediate.[7][8] This intermediate is then more readily attacked by the alcohol to form the desired tosylate.
However, pyridine has notable drawbacks:
-
Slow Reaction Times: Reactions in pyridine can be sluggish, sometimes requiring extended periods or heating to reach completion.
-
Workup Challenges: Pyridine is a high-boiling, water-miscible solvent, which can complicate product isolation and purification.
-
Basicity: With a pKaH of ~5.25 for its conjugate acid, pyridinium, it is a relatively weak base.[9][10]
Q4: When should I consider using a non-nucleophilic base like triethylamine (TEA)?
Triethylamine (Et3N) is a stronger, non-nucleophilic base (pKaH of its conjugate acid is ~10.75) compared to pyridine.[9][10] It is an excellent acid scavenger but does not form a reactive intermediate with TsCl.[11] You should consider TEA when:
-
You are working with a sterically unhindered primary alcohol like 2-phenylethanol where high reactivity is not essential.
-
You want to avoid the potential side reactions associated with a nucleophilic catalyst.
-
You require a faster reaction than what pyridine might offer due to its higher basicity.
Q5: What is the role of 4-Dimethylaminopyridine (DMAP) and why is it used catalytically?
4-Dimethylaminopyridine (DMAP) is a "hyper-nucleophilic" catalyst.[12] Like pyridine, it reacts with TsCl to form a highly reactive N-tosyl-DMAP-pyridinium salt.[12] This intermediate is significantly more electrophilic and reactive towards the alcohol than either TsCl itself or the N-tosylpyridinium intermediate.[12] Because it is a potent catalyst, it is typically used in small, catalytic amounts (e.g., 0.05-0.20 equivalents) in conjunction with a stoichiometric amount of a less expensive, non-nucleophilic base like triethylamine, which serves as the primary acid scavenger.[12][13][14] This combination often leads to dramatically faster reaction times and milder conditions, especially for sterically hindered alcohols.[15]
Base Selection and Mechanism
The choice of base dictates the reaction mechanism and overall efficiency. The diagram below illustrates the mechanistic pathways influenced by different bases.
Caption: Mechanistic pathways for tosylation based on base choice.
Troubleshooting Guide
Issue 1: Reaction is slow or incomplete.
-
Potential Cause (Base-Related): The base may be too weak or sterically hindered to effectively scavenge the generated HCl, slowing the reaction. Pyridine, while common, can lead to slow reactions.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: Replace pyridine with triethylamine (1.5 eq.). The higher basicity of TEA can accelerate the deprotonation step.
-
Introduce a Catalyst: Add a catalytic amount of DMAP (0.1 eq.) along with triethylamine (1.5 eq.). The DMAP will form a highly reactive intermediate with TsCl, dramatically increasing the reaction rate.[13][14]
-
Check Reagent Quality: Ensure TsCl is not hydrolyzed and that the base and solvent are anhydrous. Water consumes TsCl and reduces yield.[1]
-
Issue 2: Formation of 2-phenylethyl chloride as a byproduct.
-
Potential Cause (Base-Related): This side product arises from the SN2 displacement of the newly formed tosylate by the chloride ion from the amine hydrochloride salt. This is more likely to occur if the reaction mixture is heated or left for extended periods.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Run the reaction at 0 °C. Lower temperatures disfavor the SN2 displacement of the tosylate.[16]
-
Avoid Excess Base: Use the minimum effective amount of base (typically 1.2-1.5 equivalents) to minimize the concentration of chloride ions in the reaction mixture.[16]
-
Monitor Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and work it up as soon as the starting material is consumed to prevent the secondary reaction from occurring.
-
Issue 3: Difficult purification and removal of the base.
-
Potential Cause (Base-Related): Pyridine's high boiling point and water solubility make it difficult to remove by simple extraction or evaporation.
-
Troubleshooting Steps:
-
Aqueous Acid Wash: During the workup, wash the organic layer multiple times with a dilute acid solution (e.g., 1M HCl). This will protonate the amine base (pyridine or TEA), forming a water-soluble salt that partitions into the aqueous layer.[17]
-
Use an Alternative Base: For future experiments, consider using triethylamine, which is often easier to remove due to its lower boiling point compared to pyridine.
-
Cellulose Quench: Excess TsCl can be removed by adding filter paper (cellulose) and pyridine to the reaction mixture post-completion, which reacts with the TsCl to form an immobile tosylated cellulose that can be filtered off.[18]
-
Comparative Data of Common Bases
| Base | Structure | pKa of Conjugate Acid | Typical Role(s) | Key Advantages | Key Disadvantages |
| Pyridine | Aromatic Heterocycle | ~5.25[9][10] | Acid Scavenger, Nucleophilic Catalyst | Well-established, can act as a solvent | Slow reactions, difficult to remove |
| Triethylamine (TEA) | Et₃N | ~10.75[9][10] | Acid Scavenger (Non-nucleophilic) | Stronger base, easier to remove than pyridine | Not a catalyst, can promote elimination in sensitive substrates |
| DMAP | 4-(Dimethylamino)pyridine | ~9.7 | Hyper-nucleophilic Catalyst | Extremely high reaction rates, used in small amounts | Toxic, more expensive, used catalytically with a stoichiometric base |
Experimental Protocols
Protocol 1: Standard Tosylation using Pyridine
This protocol is a classic method suitable for simple primary alcohols.
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylethanol (1.0 eq.) in anhydrous pyridine (5-10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by TLC. The reaction may take 4-24 hours.
-
Workup: Once complete, pour the reaction mixture into ice-cold 1M HCl. Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-phenylethyl tosylate. Purify by column chromatography if necessary.
Protocol 2: Accelerated Tosylation using TEA and Catalytic DMAP
This protocol is highly efficient and generally preferred for faster and cleaner conversions.
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylethanol (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM, 10 volumes).[19]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often complete within 1-4 hours.[17]
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Caption: Experimental workflow for selecting a tosylation protocol.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Solved 27) The structures and pKa values of pyridinium, | Chegg.com [chegg.com]
- 10. Solved 27) The structures and pKa values of pyridinium, | Chegg.com [chegg.com]
- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 16. reddit.com [reddit.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yields in Phenethyl Tosylate Synthesis
Welcome to our dedicated technical support guide for troubleshooting the synthesis of phenethyl tosylate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this crucial synthetic transformation. Here, we move beyond simple protocols to delve into the underlying chemistry, offering field-tested insights and solutions to common experimental hurdles.
Introduction: The Importance of a Robust Tosylation
The conversion of phenethyl alcohol to phenethyl tosylate is a cornerstone reaction in organic synthesis. It transforms a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs), paving the way for a multitude of subsequent nucleophilic substitution and elimination reactions essential in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] While seemingly straightforward, this reaction is sensitive to several factors that can significantly impact its yield and purity. This guide will address these factors in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My phenethyl tosylate reaction is not going to completion, and I see a lot of starting material (phenethyl alcohol) remaining. What are the most probable causes?
This is a very common issue and often points to one or more of the following:
-
Reagent Quality:
-
p-Toluenesulfonyl Chloride (TsCl) Degradation: TsCl is susceptible to hydrolysis. Old or improperly stored TsCl can react with atmospheric moisture to form p-toluenesulfonic acid, which is unreactive in this context.[2] Always use freshly opened or properly stored TsCl.
-
Base Contamination: Bases like pyridine and triethylamine (TEA) are hygroscopic. Water in your base will preferentially react with TsCl, quenching it before it can react with your alcohol.[2] Use freshly distilled or anhydrous grade bases.
-
-
Insufficient Reagents:
-
Ensure you are using a slight excess of TsCl (typically 1.2-1.5 equivalents) to drive the reaction to completion.[3][4]
-
The base is not just a catalyst; it's a stoichiometric reagent required to neutralize the HCl generated. A minimum of 1 equivalent is necessary, but an excess (1.5-2.0 equivalents) is often used to ensure the reaction medium remains basic.[4]
-
-
Reaction Temperature: While the reaction is often initiated at 0 °C to control the initial exothermic reaction, it may require warming to room temperature to proceed to completion, especially if phenethyl alcohol is not particularly reactive.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Q2: I'm observing a significant amount of a non-polar byproduct that runs higher on the TLC plate than my desired product. What could this be?
This is likely styrene , the product of an E2 elimination side reaction. The tosylate is an excellent leaving group, and if the reaction conditions are too harsh or the wrong base is used, elimination can compete with the desired tosylation.
-
Excessive Heat: Running the reaction at elevated temperatures can favor elimination.
-
Strong, Bulky Bases: While not typical for this specific reaction, using a strong, sterically hindered base could promote elimination. Pyridine or triethylamine are generally suitable choices to minimize this side reaction.[5]
Q3: My final product's NMR spectrum shows signals consistent with phenethyl chloride. How is this forming?
The formation of phenethyl chloride is a known side reaction in tosylations conducted with pyridine or other amine hydrochlorides present.[6][7] The chloride anion, generated from the reaction of TsCl with the alcohol and subsequent neutralization by the amine base, can act as a nucleophile and displace the newly formed tosylate group in an SN2 reaction.
-
Mechanism of Chloride Formation:
-
R-OH + TsCl → R-O(H)Ts⁺ + Cl⁻
-
Pyridine + R-O(H)Ts⁺ → R-OTs + Pyridine-H⁺
-
Pyridine-H⁺ + Cl⁻ ⇌ Pyridinium chloride
-
-
SN2 Displacement: R-OTs + Cl⁻ → R-Cl + ⁻OTs
To minimize this, consider the following:
-
Lower Reaction Temperature: Running the reaction at 0 °C or below can disfavor this subsequent SN2 reaction.
-
Choice of Base: Using a non-nucleophilic base or a base that forms a less soluble hydrochloride salt can sometimes mitigate this issue.
Step-by-Step Troubleshooting Guide
If you are consistently obtaining low yields, a systematic approach to troubleshooting is essential.
Logical Troubleshooting Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 7. reddit.com [reddit.com]
Topic: Stability of 2-phenylethyl 4-methylbenzenesulfonate Under Storage
An in-depth technical guide from the BenchChem Technical Support Center.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability, storage, and troubleshooting associated with 2-phenylethyl 4-methylbenzenesulfonate (also known as phenethyl tosylate). As a key intermediate in organic synthesis, ensuring its purity and stability is paramount for reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Information & Stability Concerns
Q1: What is this compound and why is its stability a concern?
This compound is a sulfonate ester. It is synthesized by reacting 2-phenylethanol with p-toluenesulfonyl chloride (TsCl).[1][2] This conversion transforms the alcohol's hydroxyl group (-OH), a poor leaving group, into a tosylate (-OTs) group, which is an excellent leaving group.[3][4][5] This enhanced reactivity makes the compound highly valuable for nucleophilic substitution (SN2) and elimination (E2) reactions.
The very feature that makes it synthetically useful—its reactivity as a potent electrophile—also makes it susceptible to degradation over time.[6][7] Improper storage can lead to decomposition, resulting in the formation of impurities that can compromise subsequent reactions, leading to low yields, unexpected side products, and difficulties in purification.
Q2: What are the primary decomposition pathways for this compound?
The two main degradation pathways are hydrolysis and elimination.
-
Hydrolysis: This is the most common decomposition route during storage. The tosylate group is an excellent leaving group, and even trace amounts of water from atmospheric moisture can act as a nucleophile, attacking the electrophilic carbon. This SN2 reaction cleaves the ester bond, regenerating 2-phenylethanol and forming p-toluenesulfonic acid.[8] The accumulation of acidic byproducts can further catalyze degradation.
-
Elimination: While less common for a primary tosylate under typical storage conditions, elimination to form styrene can occur, particularly if the compound is exposed to basic residues or elevated temperatures.[1][9]
Below is a diagram illustrating these potential decomposition pathways.
Caption: Major and minor decomposition pathways for 2-phenylethyl tosylate.
Section 2: Recommended Storage & Handling
Q3: What are the ideal storage conditions for this compound?
To minimize degradation and ensure a long shelf-life, the compound must be protected from moisture, heat, and light. The following conditions are recommended based on the principles of chemical stability for reactive sulfonate esters.[8][10][11]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (Freezer) | Reduces the rate of all chemical reactions, including hydrolysis and potential elimination.[8] Thermal decomposition is a known issue for sensitive tosylates.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway.[8] |
| Container | Tightly sealed, amber glass vial | Prevents ingress of moisture and air. Amber glass protects the compound from potential light-catalyzed degradation. |
| State | Dry, crystalline solid | The compound should be scrupulously dried under high vacuum to remove residual solvents before long-term storage. |
Q4: For how long can I store the compound under ideal conditions?
While there is no definitive expiration date, when stored under the stringent conditions described above, this compound should remain stable for many months to years. However, it is best practice to re-analyze the purity of the compound if it has been stored for an extended period (e.g., >1 year) or if it is being used in a critical, multi-step synthesis.
Section 3: Troubleshooting Common Issues
Q5: I opened my container of this compound and the solid has a brownish or yellowish tint. Is it still usable?
Discoloration is a common indicator of decomposition. The formation of p-toluenesulfonic acid and other potential side products can lead to a change from a white crystalline solid to a discolored, sometimes oily or sticky, substance.[12]
Actionable Advice:
-
Do not assume it is unusable. The discoloration may be due to minor surface degradation.
-
Assess the purity. Before use, perform a purity analysis via Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).
-
Purify if necessary. If significant impurities are detected, the compound can often be repurified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Q6: My reaction using stored this compound failed or gave a low yield, and I recovered mostly 2-phenylethanol. What went wrong?
This is a classic symptom of using a hydrolyzed starting material. If the tosylate had degraded back to 2-phenylethanol during storage, the starting material for your nucleophilic substitution reaction was effectively the unreactive alcohol, not the activated tosylate.
Troubleshooting Workflow:
The following workflow can help diagnose issues related to compound stability.
Caption: Troubleshooting workflow for reactions involving stored tosylates.
Section 4: Experimental Protocols for Stability Assessment
Protocol 1: Purity Analysis by Reversed-Phase HPLC
This protocol provides a general method to assess the purity of this compound and detect the primary degradation product, 2-phenylethanol.
Instrumentation & Materials:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector.[13][14]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference standards for this compound and 2-phenylethanol.
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve a known quantity of the this compound reference standard in the diluent to make a ~0.5 mg/mL stock solution.
-
Similarly, prepare a ~0.5 mg/mL stock solution of the 2-phenylethanol reference standard.
-
-
Sample Preparation:
-
Prepare a sample of the stored this compound at the same concentration (~0.5 mg/mL) in the diluent.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.[13]
-
Column Temperature: 30°C.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
-
Analysis:
-
Inject the reference standards individually to determine their retention times. 2-phenylethanol, being more polar, will elute earlier than the tosylate.
-
Inject the sample of the stored compound.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks (Area Percent method). Identify and quantify the 2-phenylethanol impurity by comparing its retention time and peak area to the standard.
-
References
- BenchChem. (n.d.). Stability comparison of aliphatic vs. aromatic tosylates under reaction conditions.
- BenchChem. (n.d.). Technical Support Center: Prevention of Unstable Tosylate Decomposition.
- Slideshare. (n.d.). A PROJECT REPORT ON “ALKYL ARYL SULFONATE”.
- Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
- Scribd. (n.d.). Alkyl Aryl Sulfonate.
- Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent. (n.d.).
- Canyon Components. (n.d.). ALKYL ARYL SULFONATES.
- ResearchGate. (n.d.). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding.
- Mighty Auto Parts. (n.d.). MATERIAL SAFTY DATA SHEET.
- NIH. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
- BenchChem. (n.d.). Unraveling the Transition States of 2-Phenylpropyl Tosylate Solvolysis: A Computational Comparison.
- BenchChem. (n.d.). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sulfonate Esters - How Real is the Risk?. (n.d.).
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
- Reddit. (2023, June 7). Problems with synthesis of Benzyl tosylate ( decomposition).
- Ambeed. (n.d.). SDS.
- Chemicea. (n.d.). Material Safety Data Sheet.
- NIH PubChem. (n.d.). CID 139053550 | C30H32O6S2.
- YouTube. (2014, October 20). Tosylate Leaving Group.
- ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
- Wikisource. (2018, August 29). Page:NIOSH Manual of Analytical Methods - 2540-2.pdf/2.
- ChemScene. (n.d.). (s)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- Oreate AI Blog. (2026, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.
- Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group.
- Sci-Hub. (n.d.). XI. THE FORMOLYSIS OF 2-PHENYLETHYL-1-C14p-TOLUENESULPHONATE WITH OR WITHOUT ADDED SODIUM p -.
- NIH PubChem. (n.d.). Phenethyl tosylate | C15H16O3S | CID 20522.
- ChemSynthesis. (n.d.). 2-oxo-2-phenylethyl 4-methylbenzenesulfonate.
- YouTube. (2025, July 15). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!).
- MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- Sciencemadness Discussion Board. (2025, January 8). Synthesis and Smell of 2-Phenylethyl chloride.
- NIH. (n.d.). Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Biocatalysts.
- ElectronicsAndBooks. (n.d.). Stereochemistry, Kinetics, and Mechanism of the Hydrolysis of 3-Azetidinyl Tosylates.
- SciSpace. (n.d.). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra.
- ResearchGate. (n.d.). (PDF) Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
- Sigma-Aldrich. (n.d.). A Fast and Reliable Method for Purity Analysis of Filgrastim.
Sources
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- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Synthesis and Smell of 2-Phenylethyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. A PROJECT REPORT ON “ALKYL ARYL SULFONATE” | PDF [slideshare.net]
- 11. tri-iso.com [tri-iso.com]
- 12. reddit.com [reddit.com]
- 13. Page:NIOSH Manual of Analytical Methods - 2540-2.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Determination of 2-Phenylethyl Tosylate: A Comparative Analysis of HPLC-UV and GC-FID
Introduction: The Critical Role of Purity in Synthesis and Development
2-Phenylethyl tosylate is a crucial intermediate in organic synthesis, frequently employed in the introduction of the 2-phenylethyl group in the development of pharmaceutical agents and other high-value chemical entities. As with any synthetic intermediate, its purity is paramount. The presence of unreacted starting materials, by-products, or residual solvents can have profound impacts on reaction yield, downstream processing, and the safety and efficacy of the final product.
This guide provides an in-depth, comparative analysis of two robust chromatographic techniques for determining the purity of 2-phenylethyl tosylate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will delve into the causality behind methodological choices, provide detailed, field-tested protocols, and offer a data-driven comparison to guide researchers in selecting the optimal technique for their specific analytical needs.
The Primary Workhorse: Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for non-volatile and thermally unstable compounds.[1] For 2-phenylethyl tosylate, a reversed-phase HPLC method offers a powerful combination of specificity, precision, and accessibility.
The "Why": Rationale for Method Design
The design of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte.
-
Stationary Phase Selection (The Column): 2-Phenylethyl tosylate is a moderately non-polar molecule, containing both an aromatic tosyl group and a phenylethyl moiety. A C18 (octadecylsilane) column is the logical first choice. The C18 alkyl chains provide a hydrophobic stationary phase that promotes retention of the analyte through van der Waals interactions. This allows for effective separation from more polar impurities, such as residual p-toluenesulfonic acid, and less polar impurities based on subtle structural differences.
-
Mobile Phase Selection: A mobile phase of acetonitrile and water is selected for its excellent solvating properties and low UV cutoff wavelength.[2] Acetonitrile, as the organic modifier, is used to elute the analyte from the C18 column. The ratio of acetonitrile to water is optimized to achieve a suitable retention time (typically 3-10 minutes) and resolution from potential impurities. An isocratic elution (constant mobile phase composition) is sufficient for this application, offering simplicity and robustness.
-
Detection (The "Eyes"): The presence of two aromatic rings (one in the tosyl group and one in the phenylethyl group) makes 2-phenylethyl tosylate an excellent chromophore, meaning it absorbs ultraviolet (UV) light.[3] The molecule exhibits significant absorbance around 225 nm and 258 nm. We select a detection wavelength of 225 nm to maximize sensitivity, as this wavelength corresponds to a high-energy electronic transition, providing a strong signal even for trace-level impurities.[4]
Experimental Protocol: HPLC-UV Purity Assay
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial standards like USP <621>.[5][6][7]
Instrumentation:
-
HPLC system with quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Procedure:
-
Mobile Phase Preparation: Filter the pre-mixed mobile phase through a 0.45 µm membrane filter and degas thoroughly by sonication or helium sparging.[4]
-
Standard Preparation: Accurately weigh approximately 10 mg of 2-phenylethyl tosylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~100 µg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard, aiming for a final concentration of ~100 µg/mL.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Testing (SST):
-
Inject the standard solution five replicate times.
-
The system is deemed suitable for use if the following criteria are met:
-
Precision: The relative standard deviation (%RSD) of the peak areas for the five replicate injections is ≤ 2.0%.
-
Tailing Factor: The tailing factor for the 2-phenylethyl tosylate peak is between 0.8 and 1.5.
-
Theoretical Plates (Efficiency): The column efficiency is ≥ 2000 theoretical plates.
-
-
-
Analysis: Inject the blank (mobile phase), followed by the standard solution and the sample solution(s).
-
Calculation: Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor at 225 nm.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The Alternative: Gas Chromatography (GC-FID)
For compounds that are volatile and thermally stable, Gas Chromatography (GC) is an excellent high-resolution alternative.[1][8][9] 2-Phenylethyl tosylate is sufficiently volatile and stable to be analyzed by GC, making it a viable comparative technique.
The "Why": Rationale for Method Design
-
Principle of Separation: In GC, separation occurs based on the compound's boiling point and its interaction with the stationary phase.[8] More volatile compounds travel through the column faster.
-
Stationary Phase Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is ideal. This phase provides separation based on boiling point differences while also offering selectivity for aromatic compounds.
-
Detection: A Flame Ionization Detector (FID) is used. The FID is a universal detector for organic compounds and offers excellent sensitivity and a wide linear range.[10] It is particularly effective for quantifying hydrocarbon-based molecules.[10]
Experimental Protocol: GC-FID Purity Assay
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes
-
-
Injection Mode: Split (Split ratio 50:1)
-
Injection Volume: 1 µL
Procedure:
-
Sample Preparation: Accurately weigh ~25 mg of the 2-phenylethyl tosylate sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: Inject 1 µL of the prepared sample into the GC.
-
Calculation: As with the HPLC method, calculate purity by area normalization.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Head-to-Head Comparison: HPLC-UV vs. GC-FID
The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of expected impurities, available equipment, and desired throughput.[1]
| Parameter | HPLC-UV | GC-FID | Rationale & Insights |
| Specificity | Excellent. Highly effective for non-volatile or polar impurities (e.g., p-toluenesulfonic acid). | Excellent. Superior resolution for volatile impurities (e.g., residual solvents, phenylethyl alcohol). | Choose the method that best separates the most likely impurities from your synthetic route. |
| Sensitivity | Good. Dependent on the chromophore of the analyte and impurities. | Excellent for hydrocarbons. Generally offers higher sensitivity for volatile compounds.[1] | For trace-level volatile impurities, GC-FID is often superior. |
| Analysis Time | Moderate (typically 10-20 minutes).[8][11] | Fast (typically < 15 minutes).[8] | GC often provides faster run times, beneficial for high-throughput screening. |
| Sample Preparation | Simple. "Dilute and shoot" approach is common. | Simple. Requires dissolution in a volatile organic solvent. | Both methods feature straightforward sample preparation. |
| Thermal Stability | Ideal for thermally labile compounds. Analysis is performed at or near room temperature.[8] | Requires analyte to be volatile and stable at high temperatures (injector/oven). | If thermally unstable by-products are suspected, HPLC is the safer, more reliable choice. |
| Cost & Solvent Use | Higher. Requires costly HPLC-grade solvents and higher consumption.[8][10] | Lower. Uses inexpensive carrier gases.[8][10] | GC is generally more cost-effective per analysis due to minimal solvent usage.[1] |
| Regulatory Standing | Widely accepted and ubiquitous in pharmaceutical quality control.[1] | Widely used, especially for residual solvent analysis as per ICH Q3C.[12] | Both are well-established and accepted by regulatory bodies. |
Visualizing the Decision: Method Selection Workflow
Choosing the right analytical tool is a critical decision. The following workflow diagram illustrates the logical process for selecting between HPLC and GC for purity analysis of 2-phenylethyl tosylate.
Caption: Decision workflow for selecting the optimal chromatographic method.
Conclusion
Both HPLC-UV and GC-FID are powerful, reliable techniques for the purity determination of 2-phenylethyl tosylate. The primary HPLC-UV method is exceptionally robust for a wide range of potential impurities and is the method of choice if thermal degradation is a concern. The GC-FID method serves as an excellent, fast, and cost-effective alternative, particularly when the primary impurities of concern are volatile in nature, such as residual solvents or starting materials like 2-phenylethanol.
Ultimately, the choice of method should be guided by a risk-based assessment of the synthetic process and the specific analytical questions being asked. An orthogonal approach, using both techniques during method development, can provide the most comprehensive purity profile and ensure the highest quality of this critical synthetic intermediate. This dual-method strategy embodies the principles of robust analytical science and is a cornerstone of modern drug development.
References
- <621> CHROMATOGRAPHY. U.S. Pharmacopeia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1FxjWOWkSeAQOJMjklUF13EDLyRuz-Y-mGyAc3B2OIESjbufQkc4ZSuoZZIm2REe06f6yAcelXGkb1Hpo5JHUaD_FD8Hv_pNttMIYd5suwuLdxnwywyH4nQsr9jQaypeY-lKLbhJ-XMDRsCRT_5VMiylp5m2n2wb570nInzRsARYcd7Tj7_2Vd3aFrv07CQjnqqGvxbx6ZHWzrlfYOVSMMzhhJQES07McX08_QaOw2w==]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf] (Note: A direct link to the PDF on a regulatory body's site is provided for stability).
- HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [URL: https://www.labmanager.
- HPLC vs GC - A Beginner's Guide. Chromatography Today. [URL: https://www.chromatographytoday.com/news/hplc-uhplc/45/breaking-news/hplc-vs-gc-a-beginners-guide/48988]
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- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Metrolab. [URL: https://www.metrolab.
- A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3195568/]
- Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Der Pharma Chemica. [URL: https://www.derpharmachemica.
- UV-Visible Solvents. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
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Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Synthesis
An In-Depth Comparative Guide to GC-MS and Alternative Methods for Impurity Profiling of Phenethyl Tosylate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates used in API synthesis, such as phenethyl tosylate, must be rigorously characterized to ensure that process-related impurities are identified and controlled. Phenethyl tosylate (2-phenylethyl 4-methylbenzenesulfonate) is a common reagent used to introduce the phenethyl group in the synthesis of various pharmaceuticals and fragrances.[][2] Impurities stemming from its synthesis or degradation can carry through to the final drug substance, potentially altering its pharmacological or toxicological profile.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the reporting, identification, and qualification of impurities in new drug substances.[3][4] This necessitates the use of robust, sensitive, and specific analytical methodologies. This guide provides a senior application scientist’s perspective on the Gas Chromatography-Mass Spectrometry (GC-MS) method for identifying impurities in phenethyl tosylate, objectively compares its performance with alternative techniques, and provides the detailed experimental data and protocols required for implementation in a research or quality control setting.
Understanding Potential Impurities in Phenethyl Tosylate
A robust analytical method is built upon a foundational understanding of the potential impurities that may arise. The synthesis of phenethyl tosylate typically involves the reaction of 2-phenylethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[5][6]
Based on this reaction, impurities can be classified into several categories as outlined by ICH guidelines:[7]
-
Organic Impurities:
-
Starting Materials: Unreacted 2-phenylethanol and p-toluenesulfonyl chloride.
-
By-products: Compounds formed through side reactions. A common by-product is 2-phenethyl chloride, formed when the chloride ion acts as a nucleophile.[5]
-
Intermediates: Any transient species that may be carried through.
-
Degradation Products: Phenethyl tosylate, while more stable than its benzylic counterpart, can degrade upon storage or under thermal stress, potentially leading to elimination (styrene) or hydrolysis (2-phenylethanol).[8]
-
-
Residual Solvents: Volatile organic liquids used during synthesis and workup, such as dichloromethane (DCM), pyridine, or ethyl acetate.[3][5]
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and often primary choice for the analysis of semi-volatile compounds like phenethyl tosylate and its likely volatile and semi-volatile impurities.[9] The technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.
Causality Behind Method Selection: Why GC-MS is a Fit-for-Purpose Technique
The choice of GC-MS is predicated on the physicochemical properties of phenethyl tosylate and its expected impurities.
-
Volatility: The main component and key process-related impurities (residual starting materials, solvents, and common by-products) possess sufficient volatility and thermal stability to be amenable to GC analysis.[10]
-
Specificity & Identification: The mass spectrometer provides high-confidence structural information. Electron Ionization (EI) generates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for unambiguous identification of known impurities. For unknown impurities, the fragmentation pattern provides critical clues for structural elucidation.[11]
-
Sensitivity: When operated in Selected Ion Monitoring (SIM) mode, GC-MS offers exceptional sensitivity, enabling the detection and quantification of trace-level impurities, including potentially genotoxic impurities (GTIs) like sulfonate esters, down to parts-per-million (ppm) levels.[10][12]
Experimental Protocol: GC-MS Method for Phenethyl Tosylate
This protocol is a self-validating system designed for robustness and reproducibility.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the phenethyl tosylate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex the solution until homogeneous. This concentration (5 mg/mL) is typically sufficient for detecting impurities at the 0.05% reporting threshold.
2. GC-MS Instrumentation and Conditions:
-
System: Agilent GC/MSD System (or equivalent).
-
Column: HP-5MS (or equivalent low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose non-polar column that provides excellent separation for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading with the main component.
-
Inlet Temperature: 250 °C. Rationale: This temperature ensures efficient volatilization of the analytes without causing thermal degradation.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes. Rationale: This initial hold allows for the separation of highly volatile components like residual solvents.
-
Ramp: 15 °C/min to 280 °C. Rationale: A controlled ramp separates compounds based on their boiling points and polarity.
-
Final Hold: Hold at 280 °C for 5 minutes. Rationale: This final hold ensures that all heavier components are eluted from the column.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-450. Rationale: A wide mass range is used for the initial screening and identification of unknown impurities.
-
SIM (for known impurities): Monitor specific, characteristic ions for target impurities to enhance sensitivity.
-
Data Analysis and Interpretation
-
Peak Integration: Integrate all peaks in the total ion chromatogram (TIC), excluding the solvent peak.
-
Percent Area Calculation: Determine the relative percentage of each impurity by dividing its peak area by the total area of all integrated peaks.
-
Identification:
-
Known Impurities: Compare the retention time and mass spectrum of detected peaks with those of authenticated reference standards.
-
Unknown Impurities: Perform a library search (e.g., NIST/Wiley) on the mass spectrum of the unknown peak. Expert interpretation of the fragmentation pattern is required to propose a structure if no library match is found.
-
Comparative Analysis with Alternative Methods
While GC-MS is a powerful tool, a comprehensive impurity profiling strategy often involves orthogonal techniques. The choice of method depends on the specific analytical challenge, such as the volatility of the impurity, required sensitivity, and whether quantification or identification is the primary goal.[9][13]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase (typically C18).[14] The p-toluenesulfonyl moiety in phenethyl tosylate contains a strong chromophore, making it highly suitable for UV detection.[15]
-
Strengths:
-
Excellent for analyzing non-volatile or thermally labile impurities that cannot pass through a GC system.
-
Robust and highly reproducible for quantitative analysis of the main component (assay) and known impurities.
-
-
Weaknesses:
-
Poor sensitivity for compounds lacking a UV chromophore.
-
Not suitable for volatile impurities like residual solvents.
-
Peak co-elution can be a challenge, and UV detection alone provides no structural information for identifying unknown peaks.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[17][18]
-
Strengths:
-
Weaknesses:
-
Mobile phase components (buffers, salts) can cause ion suppression, affecting sensitivity and reproducibility.[19]
-
More complex and costly instrumentation compared to HPLC-UV or GC-MS.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: NMR spectroscopy provides detailed structural information and can be used for direct quantification without the need for specific reference standards for each impurity.[20][21]
-
Strengths:
-
Weaknesses:
-
Significantly lower sensitivity than chromatographic methods; typically requires impurity levels >0.1-1% for accurate quantification.[9]
-
Complex mixtures can lead to overlapping signals, making spectral interpretation difficult.
-
Requires a larger sample amount and expensive instrumentation.
-
Performance Comparison Summary
| Feature | GC-MS | HPLC-UV | LC-MS | qNMR |
| Principle | Separation by volatility/polarity | Separation by polarity | Separation by polarity | Nuclear spin properties |
| Primary Analytes | Volatile & Semi-Volatile | Non-Volatile with Chromophore | Non-Volatile & Thermally Labile | Soluble compounds |
| Identification Power | High (Library Matching, Fragmentation) | Very Low | Very High (MS/MS Fragmentation) | Absolute (Structure Elucidation) |
| Sensitivity | Very High (ppb-ppm) | Moderate-High (ppm) | Very High (ppb-ppt) | Low (>0.1%) |
| Quantification | External/Internal Standards | External/Internal Standards | External/Internal Standards | Absolute (with Internal Calibrant) |
| Best For... | Residual solvents, volatile by-products | Assay, known non-volatile impurities | Unknown degradation products | Structure confirmation, absolute assay |
Visualization of Workflows and Method Selection
To clarify the analytical process and the logic of method selection, the following diagrams are provided.
Caption: High-level experimental workflow for GC-MS impurity profiling.
Caption: Logical guide for selecting the optimal analytical method.
Conclusion and Recommendations
For the comprehensive identification of impurities in phenethyl tosylate, a multi-faceted approach grounded in sound analytical science is recommended. GC-MS stands out as the superior frontline technique for its ability to simultaneously separate and identify the most probable volatile and semi-volatile impurities, including residual starting materials, solvents, and key by-products. Its high sensitivity, particularly in SIM mode, is crucial for controlling potentially harmful impurities at trace levels.
However, no single method is a panacea. A complete impurity profile is best achieved by employing orthogonal methods.
-
HPLC-UV should be used as a complementary technique for robust quantification of the main component and known non-volatile impurities.
-
LC-MS is indispensable when unknown, non-volatile, or thermally labile degradation products are detected, providing the necessary data for structural elucidation.
-
qNMR serves as a powerful tool for the absolute quantification and definitive structural confirmation of major impurities or the primary component itself, especially when certified reference materials are unavailable.
By judiciously selecting and combining these techniques, researchers and drug development professionals can build a complete and accurate impurity profile for phenethyl tosylate, ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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P, S., & G, K. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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O'Neil, P. T. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
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USP. General Chapter <1086> Impurities in Drug Substances and Drug Products. United States Pharmacopeia. [Link]
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SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]
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RSSL. Identifying and elucidating impurity species. Reading Scientific Services Ltd. [Link]
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David, F., Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
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Ramachandra, B. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
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Aschcroft, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Manivannan, M., et al. (2025). GC-MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF GENOTOXIC TOSYLATES IN TENELIGLIPTIN. ResearchGate. [Link]
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PubChem. Phenethyl tosylate. National Institutes of Health. [Link]
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Reddit. (2020). Problems with synthesis of Benzyl tosylate ( decomposition). r/Chempros. [Link]
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A Comparative Guide to Sulfonate Esters: 2-Phenylethyl Tosylate vs. 2-Phenylethyl Mesylate in Nucleophilic Substitution
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic conversion of alcohols into more reactive intermediates is a cornerstone of molecular construction. Alcohols, with their hydroxyl (-OH) group, are notoriously poor leaving groups in nucleophilic substitution reactions due to the high basicity of the hydroxide anion (HO⁻).[1][2] To overcome this, chemists routinely convert the hydroxyl group into a sulfonate ester, transforming it into an excellent leaving group that readily participates in SN1 and SN2 reactions.[1][3][4]
Among the most utilized sulfonate esters are tosylates (derived from p-toluenesulfonic acid) and mesylates (derived from methanesulfonic acid). This guide provides an in-depth comparison of the reactivity of 2-phenylethyl tosylate and 2-phenylethyl mesylate, offering experimental insights and practical considerations for researchers selecting the optimal reagent for their synthetic endeavors.
Molecular Overview: Structure and Properties
2-Phenylethyl tosylate and 2-phenylethyl mesylate share a common 2-phenylethyl core but differ in the structure of their sulfonate ester group. The tosylate group incorporates a p-tolyl (p-methylphenyl) moiety, whereas the mesylate group features a simple methyl group. This seemingly small structural difference has tangible consequences for their reactivity, physical properties, and practical application.
Table 1: Physical and Chemical Properties
| Property | 2-Phenylethyl Tosylate | 2-Phenylethyl Mesylate |
| Structure | ||
| Molecular Formula | C₁₅H₁₆O₃S[][6] | C₉H₁₂O₃S |
| Molecular Weight | 276.35 g/mol [] | 200.25 g/mol |
| Appearance | White to off-white solid | Typically a liquid or low-melting solid |
| Melting Point | 39-40°C[] | Not widely reported, expected to be lower than tosylate |
| Precursor Chloride | p-Toluenesulfonyl chloride (TsCl) - Solid | Methanesulfonyl chloride (MsCl) - Liquid |
An immediate practical distinction arises from the physical state of the sulfonating agents and the resulting products. p-Toluenesulfonyl chloride (TsCl) is a crystalline solid, which is often easier to handle, weigh, and purify than the volatile and corrosive liquid, methanesulfonyl chloride (MsCl).[7] Correspondingly, 2-phenylethyl tosylate is a solid, which frequently allows for purification via recrystallization, a powerful technique for achieving high purity.
The Decisive Factor: Leaving Group Ability
The efficacy of a leaving group is fundamentally tied to the stability of the anion formed upon its departure. Excellent leaving groups are the conjugate bases of strong acids.[8][9] The negative charge on the departing sulfonate anion is extensively delocalized through resonance across the three oxygen atoms, rendering it a very stable and weak base.[3][4][10][11]
The subtle differences in reactivity between tosylate and mesylate can be rationalized by comparing the acidity of their parent sulfonic acids.
The lower pKa of TsOH indicates it is a slightly stronger acid than MsOH. Consequently, the tosylate anion is a slightly weaker base and thus a marginally better leaving group than the mesylate anion.[12][14] The phenyl ring in the tosylate group provides additional resonance stabilization for the anion, which is the primary reason for this enhanced acidity and leaving group ability.[15]
However, this electronic advantage is often modest. In many synthetic contexts, the difference in reactivity is negligible. Indeed, some comparative studies show mesylate reacting slightly faster, which may be attributable to other factors like solvation or the specific reaction conditions.
Table 2: Quantitative Comparison of Sulfonate Leaving Group Reactivity
| Leaving Group | Relative Rate (krel) |
| Mesylate (OMs) | 1.00 |
| Tosylate (OTs) | 0.70 |
| Brosylate (OBs) | 2.62 |
| Triflate (OTf) | 56,000 |
Data adapted from a study on SN2 reactions, providing a general reactivity trend.[9] The specific substrate and conditions can influence the exact relative rates.
This data suggests that under certain SN2 conditions, the smaller steric profile of the mesylate group may lead to a slightly faster reaction rate compared to the bulkier tosylate group, despite the latter's electronic advantage. This highlights a crucial trade-off for the synthetic chemist.
Steric Hindrance: The Practical Differentiator
While electronic effects favor the tosylate, steric considerations often guide the choice towards mesylate. The p-tolyl group of the tosylate is significantly larger than the methyl group of the mesylate.
-
For sterically unhindered substrates , such as the primary carbon in 2-phenylethanol, either reagent is effective. The choice may default to the tosylate due to the ease of handling TsCl and crystallizing the product.
-
For sterically hindered alcohols (secondary or tertiary), the smaller size of methanesulfonyl chloride (MsCl) can be advantageous, potentially leading to faster and more complete conversion of the alcohol to the sulfonate ester.[11] The formation of the reactive intermediate "sulfene" during mesylation can also give it a kinetic advantage with hindered alcohols.[11]
Experimental Design: A Comparative Solvolysis Study
To empirically determine the relative reactivity of 2-phenylethyl tosylate and 2-phenylethyl mesylate, a comparative kinetics experiment can be designed. A solvolysis reaction, where the solvent acts as the nucleophile, provides a clean system to measure the rate of leaving group departure.
Objective:
To compare the first-order reaction rates of ethanolysis for 2-phenylethyl tosylate and 2-phenylethyl mesylate at a constant temperature.
Methodology:
-
Preparation of Reaction Solutions:
-
Prepare two separate 0.1 M solutions of 2-phenylethyl tosylate and 2-phenylethyl mesylate in absolute ethanol.
-
Incorporate a non-nucleophilic base, such as 2,6-lutidine (0.12 M), into the ethanol to neutralize the sulfonic acid byproduct (TsOH or MsOH) as it forms. This prevents the acid from catalyzing side reactions.
-
-
Reaction Execution:
-
Place both solutions in a constant temperature bath set to 50°C.
-
At timed intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) with UV detection. The aromatic rings in the starting materials and the product (2-phenethoxyethane) allow for straightforward detection.
-
Monitor the disappearance of the starting material peak (tosylate or mesylate) over time.
-
-
Data Processing:
-
Plot the natural logarithm of the starting material concentration (ln[Substrate]) versus time for each reaction.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Compare the calculated rate constants (k_tosylate vs. k_mesylate) to determine the relative reactivity under these specific conditions.
-
Visualization of Key Processes
General SN2 Reaction Mechanism
The following diagram illustrates the concerted mechanism of an SN2 reaction, where a nucleophile displaces the sulfonate leaving group.
Caption: Generalized SN2 mechanism for sulfonate displacement.
Workflow for Comparative Kinetics Study
This diagram outlines the logical flow of the experimental protocol described above.
Caption: Experimental workflow for comparing reaction rates.
Conclusion and Recommendations
Both 2-phenylethyl tosylate and 2-phenylethyl mesylate are highly effective substrates for nucleophilic substitution reactions, serving as superior alternatives to the parent alcohol. The choice between them is nuanced and depends on the specific demands of the synthesis.
-
Choose 2-Phenylethyl Tosylate when:
-
Ease of handling is a priority (solid TsCl reagent).
-
The final product requires rigorous purification, as the crystalline nature of the tosylate often facilitates recrystallization.
-
A marginally higher reaction rate is desired for an unhindered substrate, leveraging the superior electronic stabilization of the tosylate anion.
-
-
Choose 2-Phenylethyl Mesylate when:
-
The substrate alcohol is sterically hindered, as the smaller mesyl group can improve the efficiency of the initial sulfonylation step.
-
The slightly smaller size of the leaving group may offer a kinetic advantage in certain SN2 reactions.
-
The liquid nature of the mesylate product is acceptable or even desirable for subsequent reaction steps.
-
Ultimately, both reagents are invaluable tools. While theoretical principles point to the tosylate as a slightly better leaving group, practical considerations of sterics, physical form, and specific reaction kinetics should guide the final decision in the laboratory.
References
-
Is tosylate a good leaving group while mesylate is not? (True/False). (2023). Retrieved from brainly.com. [Link]
-
Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]
-
Tosylate—Another Good Leaving Group. (2019). Chemistry LibreTexts. [Link]
-
formation of tosylates & mesylates. (2019). YouTube. [Link]
-
Tosylate—Another Good Leaving Group. (2019). Chemistry LibreTexts. [Link]
-
Alcohols Important Reactions. (n.d.). Jack Westin. [Link]
-
Takahara, K., et al. (n.d.). Comparison of reactivity of mesylates and tosylates. ResearchGate. [Link]
-
The leaving group in the nucleophilic substitution - SN2. (n.d.). Química Organica.org. [Link]
-
Organic Chemistry 1 Chapter 6. SN2 Reactions. (n.d.). Wipf Group, University of Pittsburgh. [Link]
-
Preparation of mesylates and tosylates. (n.d.). Khan Academy. [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Methanesulfonic acid. (n.d.). Wikipedia. [Link]
-
Sulfonic Acids. (2019). Chemistry LibreTexts. [Link]
-
Mesylate is used in the same function as tosylates. Is the mesyl... (n.d.). Pearson. [Link]
-
Guthrie, J. P. (1978). pKa values which have been reported for strong acids. ResearchGate. [Link]
-
p-Toluenesulfonic acid. (2013). Human Metabolome Database. [Link]
-
2-Phenylethyl p-Toluenesulfonate. (n.d.). PubChem. [Link]
-
Phenethyl tosylate. (n.d.). PubChem. [Link]
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A Comparative Guide to Leaving Group Efficiency in SN2 Reactions: 2-Phenylethyl Bromide vs. 2-Phenylethyl Tosylate
For researchers, scientists, and professionals in drug development, the meticulous selection of reagents is paramount to the success of a synthetic route. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, and the efficiency of this reaction is critically dependent on the nature of the leaving group. This guide provides an in-depth technical comparison of two commonly employed substrates, 2-phenylethyl bromide and 2-phenylethyl tosylate, in the context of SN2 reactions. By examining the underlying principles of leaving group ability and presenting supporting experimental data, this document aims to equip the reader with the knowledge to make informed decisions in experimental design.
The Critical Role of the Leaving Group in SN2 Reactions
The SN2 reaction is a concerted process where a nucleophile attacks an electrophilic carbon center, leading to the simultaneous displacement of a leaving group. The rate of an SN2 reaction is described by the rate law: Rate = k[Substrate][Nucleophile].[1] The rate constant, k, is intrinsically linked to the activation energy of the reaction, which is significantly influenced by the leaving group's ability to depart.
A good leaving group is a species that is stable in its anionic form. This stability is inversely correlated with its basicity; weaker bases make better leaving groups.[2] This is because a weaker base is less likely to share its electron pair, and thus, the bond between the carbon and the leaving group is more readily broken.[2]
Comparing Bromide and Tosylate as Leaving Groups
The fundamental difference between 2-phenylethyl bromide and 2-phenylethyl tosylate lies in the identity of the leaving group: a bromide anion (Br⁻) versus a tosylate anion (TsO⁻).
Bromide (Br⁻): The bromide ion is the conjugate base of a strong acid, hydrobromic acid (HBr). Its stability arises from its large atomic size and high polarizability, which allows for the dispersal of the negative charge over a large volume.
Tosylate (TsO⁻): The tosylate group, or p-toluenesulfonate, is the conjugate base of p-toluenesulfonic acid (TsOH), a very strong organic acid. The exceptional stability of the tosylate anion is attributed to the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance.[3] This extensive resonance stabilization makes the tosylate anion an extremely weak base and, consequently, an excellent leaving group.[4]
Theoretically, the superior charge delocalization in the tosylate anion renders it a better leaving group than the bromide ion.[3] This translates to a lower activation energy for the SN2 reaction and, therefore, a faster reaction rate for 2-phenylethyl tosylate compared to 2-phenylethyl bromide under identical conditions.[3]
Experimental Data: A Quantitative Comparison
| Substrate | Leaving Group | Nucleophile | Solvent | Relative Rate (k_rel) |
| R-Br | Bromide | I⁻ | Acetone | 1 |
| R-OTs | Tosylate | I⁻ | Acetone | ~30-100 |
Note: The relative rates are approximations based on general observations of leaving group abilities in SN2 reactions and can vary depending on the specific substrate, nucleophile, and solvent system.
This data clearly indicates that a tosylate is a significantly better leaving group than a bromide, leading to a substantial increase in the reaction rate.
Experimental Protocols
To empirically determine the relative reactivities of 2-phenylethyl bromide and 2-phenylethyl tosylate, a competition experiment can be designed. This methodology allows for a direct comparison under identical reaction conditions.
Preparation of 2-Phenylethyl Tosylate
2-Phenylethyl tosylate can be readily prepared from 2-phenylethanol by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine.
Step-by-Step Protocol:
-
Dissolve 2-phenylethanol (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into cold water and extract the product with diethyl ether.
-
Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-phenylethyl tosylate.
SN2 Competition Experiment
Objective: To determine the relative reactivity of 2-phenylethyl bromide and 2-phenylethyl tosylate in an SN2 reaction with a common nucleophile.
Materials:
-
2-phenylethyl bromide
-
2-phenylethyl tosylate
-
Sodium azide (NaN₃) as the nucleophile
-
Dimethylformamide (DMF) as the solvent
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC)
Step-by-Step Protocol:
-
In a round-bottom flask, prepare an equimolar solution of 2-phenylethyl bromide and 2-phenylethyl tosylate in DMF.
-
Add a known amount of an internal standard to the mixture.
-
Add sodium azide (0.5 eq relative to the total substrate concentration) to the flask. The use of a limiting amount of the nucleophile is crucial for a competition experiment.
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C).
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench them with water.
-
Extract the organic components with diethyl ether.
-
Analyze the organic extracts by GC to determine the relative consumption of the two substrates over time.
Data Analysis:
The relative rates can be determined by comparing the disappearance of the starting materials. The substrate that is consumed more rapidly is the more reactive species.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Generalized SN2 Reaction Mechanism.
Caption: Charge Distribution in Leaving Groups.
Conclusion and Recommendations
For researchers and drug development professionals, this has important practical implications:
-
For rapid and efficient synthesis: When a high reaction rate is desired, 2-phenylethyl tosylate is the preferred substrate.
-
For milder reaction conditions: The higher reactivity of the tosylate may allow for the use of lower temperatures or weaker nucleophiles, which can be advantageous when dealing with sensitive functional groups.
-
Cost and availability: 2-Phenylethyl bromide is often more readily available and less expensive than the corresponding tosylate. In situations where reaction time is not a critical factor, the bromide may be a more economical choice.
Ultimately, the choice between 2-phenylethyl bromide and 2-phenylethyl tosylate will depend on the specific requirements of the synthesis, including the desired reaction rate, the nature of the nucleophile, and economic considerations. However, a thorough understanding of their relative reactivities is essential for rational synthetic design.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. Retrieved from [Link]
- Brouwer, D. M., & Van der Veen, J. M. (1970). The solvolysis of 2-phenylethyl arenesulphonates in trifluoroacetic acid. Recueil des Travaux Chimiques des Pays-Bas, 89(3), 289-302.
-
Wikipedia. (2024). SN2 reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2024). What makes a good leaving group? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]
- Shaik, S. S., Schlegel, H. B., & Wolfe, S. (1992). Theoretical aspects of physical organic chemistry: the SN2 mechanism. John Wiley & Sons.
- Hughes, E. D., & Ingold, C. K. (1935). Mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 244-255.
- Hoffmann, R. W. (2005). The Walden inversion.
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A Researcher's Guide to Leaving Groups for the Phenethyl Moiety: A Comparative Analysis
For researchers and professionals in drug development, the strategic modification of molecules is a cornerstone of innovation. The phenethyl moiety is a ubiquitous scaffold in pharmaceuticals, and the ability to functionalize it through the displacement of a leaving group is a critical synthetic operation. The choice of leaving group dictates not only the feasibility of a reaction but also its pathway, significantly influencing whether a desired nucleophilic substitution or a competing elimination reaction prevails. This guide provides an in-depth comparison of various leaving groups for the phenethyl substrate, moving beyond the conventional to explore alternatives that offer unique synthetic advantages. We will delve into the mechanistic underpinnings, supported by experimental data, to provide a comprehensive framework for rational synthetic design.
The Crossroads of Reactivity: Substitution vs. Elimination in Phenethyl Systems
The phenethyl system, with its primary carbon attached to the leaving group and adjacent β-hydrogens, is susceptible to both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The balance between these two pathways is a delicate interplay of factors including the strength and steric bulk of the nucleophile/base, the solvent, and, critically, the nature of the leaving group itself.
Caption: Competing SN2 and E2 pathways for a phenethyl derivative.
I. The Classics: Halides and Sulfonates
The most commonly employed leaving groups in organic synthesis are the halides and sulfonates. Their reactivity is well-established and generally predictable, making them reliable choices for many applications.
A. Halides (I, Br, Cl)
The leaving group ability of the halides follows the order I > Br > Cl, which is inversely related to their basicity. For the phenethyl moiety, these leaving groups are typically introduced from phenethyl alcohol.
Experimental Protocol: Synthesis of Phenethyl Bromide from Phenethyl Alcohol [1][2]
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagent Addition: Charge the flask with phenethyl alcohol. Cool the flask in an ice bath and slowly add phosphorus tribromide (PBr₃) via the dropping funnel with stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it into ice water. Separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain phenethyl bromide.
Comparative Performance:
The reaction of 2-phenylethyl bromide with a strong, non-hindered base like sodium ethoxide in ethanol predominantly leads to elimination, yielding styrene. This is a classic example of an E2 reaction. The absence of deuterium exchange when the reaction is carried out in deuterated ethanol (C₂H₅OD) confirms the concerted nature of the E2 mechanism, where the C-H and C-Br bonds break simultaneously.[3]
Phenethyl iodide can be synthesized from phenethyl bromide via the Finkelstein reaction, which involves treating the bromide with sodium iodide in acetone.[4][5] The precipitation of NaBr in acetone drives the equilibrium towards the formation of the more reactive phenethyl iodide.[6]
B. Sulfonate Esters (Tosylate, Mesylate, Triflate)
Sulfonate esters are excellent leaving groups due to the high stability of the resulting sulfonate anions, which is a consequence of extensive resonance delocalization. The order of leaving group ability is generally Triflate > Tosylate > Mesylate.
Experimental Protocol: Synthesis of Phenethyl Tosylate from Phenethyl Alcohol [7][8]
-
Reactor Setup: To a solution of phenethyl alcohol in pyridine (or dichloromethane with triethylamine) at 0 °C, add p-toluenesulfonyl chloride (TsCl) portion-wise with stirring.
-
Reaction: Allow the reaction to proceed at 0 °C for several hours or until completion as monitored by TLC.
-
Work-up: Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine.
-
Extraction: Extract the product with diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Comparative Performance:
Solvolysis studies provide a quantitative measure of leaving group ability. While direct comparative solvolysis data for a range of phenethyl derivatives under identical conditions is sparse in the literature, studies on related systems provide valuable insights. For instance, a comparison of the solvolysis rates of 2-phenyl-2-ketoethyl bromide and tosylate showed that the k(OTs)/k(Br) ratios are close to unity, suggesting an SN2 mechanism.[9] This indicates that for certain substrates and reaction conditions, the typically superior leaving group ability of tosylate over bromide may not be as pronounced.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | General Reactivity Trend |
| Triflate | -OTf | Triflic Acid | ~ -14 | Excellent |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | Very Good |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | Good |
| Iodide | -I | Hydroiodic Acid | ~ -10 | Good |
| Bromide | -Br | Hydrobromic Acid | ~ -9 | Moderate |
| Chloride | -Cl | Hydrochloric Acid | ~ -7 | Fair |
Table 1: Comparison of common leaving groups.
II. Alternative Pathways: Elimination-Promoting Leaving Groups
In many synthetic contexts, particularly in the synthesis of natural products and complex molecules, elimination is the desired outcome. Certain leaving groups are specifically designed to favor elimination over substitution.
A. Hofmann Elimination: The Quaternary Ammonium Salt
The Hofmann elimination involves the exhaustive methylation of a primary amine (in this case, phenethylamine) to form a quaternary ammonium salt, which then undergoes E2 elimination upon treatment with a strong base, typically silver oxide.[10][11] A key feature of the Hofmann elimination is that it follows the "Hofmann rule," yielding the least substituted alkene.[12] For the phenethyl system, this results in the formation of styrene.
The bulky quaternary ammonium leaving group sterically hinders the approach of the base to the more substituted β-hydrogens, leading to the preferential abstraction of a proton from the less hindered methyl group of the ethyl chain, if it were substituted. In the case of the unsubstituted phenethyl group, only one type of β-hydrogen is available.
Caption: Workflow for the Hofmann elimination of phenethylamine.
Experimental Protocol: Hofmann Elimination of Phenethylamine [13][14]
-
Exhaustive Methylation: Treat phenethylamine with an excess of methyl iodide to form N,N,N-trimethylphenethylammonium iodide. This reaction is typically carried out in a suitable solvent like methanol or THF.
-
Anion Exchange: Treat the quaternary ammonium iodide salt with silver oxide (Ag₂O) in water. This precipitates silver iodide and generates the corresponding quaternary ammonium hydroxide in solution.
-
Elimination: Heat the aqueous solution of the quaternary ammonium hydroxide. The elimination reaction proceeds to yield styrene, trimethylamine, and water. The volatile products can be collected by distillation.
B. Cope Elimination: The Amine Oxide
The Cope elimination is another powerful method for the synthesis of alkenes from amines.[15] It involves the oxidation of a tertiary amine to an N-oxide, which then undergoes a concerted, intramolecular syn-elimination upon heating.[16] This reaction is mechanistically distinct from the Hofmann elimination as it proceeds through a five-membered cyclic transition state and does not require an external base.[17]
For the phenethyl moiety, this would involve the preparation of N,N-dimethylphenethylamine, followed by its oxidation to the corresponding N-oxide.
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- 3. 2 phenylethylbromide when heated with NaOEt, elimination takes place. No deuterium exchange takes place when the reaction is carried out in `C_(2)H_(5)OD` solvent. The mechanism will be [allen.in]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
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- 11. Hofmann elimination - Wikipedia [en.wikipedia.org]
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- 13. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 14. Hofmann Elimination: Mechanism, Steps & Easy Example [vedantu.com]
- 15. US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+)-N, Alpha-Dimethylphenethylamine (Methamphetamine) from D-Ephendrine, or L-Ephedrine Respectively - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Cope reaction - Wikipedia [en.wikipedia.org]
Introduction: The Critical Role of Leaving Groups in Synthetic Chemistry
An In-Depth Guide to the Comparative Reactivity of Tosylates, Mesylates, and Triflates in Nucleophilic Substitution
In the intricate dance of organic synthesis, the strategic conversion of a functional group is paramount. Among the most reliable strategies for activating alcohols—a class of molecules often prized for their synthetic accessibility yet notorious for their poor leaving group ability (the hydroxide ion, HO⁻, is a strong base)—is their conversion to sulfonate esters. This transformation converts the hydroxyl group into a significantly better leaving group, paving the way for a wide array of nucleophilic substitution and elimination reactions. This guide provides a detailed comparative analysis of three of the most commonly employed sulfonate esters: tosylates (Ts), mesylates (Ms), and triflates (Tf). We will delve into the fundamental principles governing their reactivity, present quantitative data, and provide practical, field-proven protocols for their use.
Understanding the Basis of Reactivity: The Principle of Leaving Group Ability
The efficacy of a leaving group is inversely proportional to its basicity. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid. When the leaving group departs, it takes a pair of electrons with it; a group that is stable on its own (i.e., a weak base) is more willing to do so. Sulfonate esters excel in this regard because the negative charge on the resulting sulfonate anion is extensively delocalized through resonance across the three oxygen atoms, rendering it a very weak base and thus an excellent leaving group.
The general structure of a sulfonate ester features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom, which is attached to the carbon skeleton of the substrate. The sulfur atom is also bonded to an R group, and it is the nature of this R group that distinguishes tosylates, mesylates, and triflates and dictates their relative reactivities.
A Head-to-Head Comparison: Mesylate vs. Tosylate vs. Triflate
The primary difference between these three leaving groups lies in the electron-withdrawing or -donating nature of the R group attached to the sulfur atom. This seemingly subtle variation has a profound impact on the stability of the departing anion and, consequently, on the reactivity of the sulfonate ester.
-
Mesylates (Ms): The R group is a methyl (-CH₃) group. The full name is methanesulfonate.
-
Tosylates (Ts): The R group is a p-tolyl group (-C₆H₄CH₃). The full name is p-toluenesulfonate.
-
Triflates (Tf): The R group is a trifluoromethyl (-CF₃) group. The full name is trifluoromethanesulfonate.
The reactivity of these sulfonate esters in nucleophilic substitution reactions follows the order:
Triflate > Tosylate ≈ Mesylate
Let's explore the reasoning behind this trend.
Triflates (Trifluoromethanesulfonates)
The triflate group is one of the best leaving groups known in organic chemistry. Its exceptional reactivity stems from the powerful electron-withdrawing inductive effect of the three fluorine atoms in the trifluoromethyl group. This effect polarizes the C-O bond of the ester, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. More importantly, this strong inductive effect extensively delocalizes the negative charge on the resulting triflate anion, making it an extremely weak base. The conjugate acid of the triflate anion, triflic acid (CF₃SO₃H), is a superacid with a pKa of approximately -14, highlighting the incredible stability of the triflate anion.
Tosylates (p-Toluenesulfonates)
The tosylate group is a workhorse in organic synthesis, offering a good balance of reactivity and stability. The p-tolyl group allows for resonance delocalization of the negative charge in the resulting anion, contributing to its stability. The conjugate acid, p-toluenesulfonic acid (p-TsOH), is a strong acid with a pKa of about -2.8. Tosylates are often crystalline solids, which can be advantageous for purification.
Mesylates (Methanesulfonates)
The mesylate group is sterically the smallest of the three, which can sometimes be beneficial in sterically hindered systems. The methyl group is slightly electron-donating, which makes the mesylate anion slightly more basic (and thus a slightly poorer leaving group) than the tosylate anion. The conjugate acid, methanesulfonic acid (MsOH), has a pKa of approximately -1.9. In many practical applications, the reactivity of mesylates and tosylates is very similar, and the choice between them often comes down to factors like cost, ease of purification, or specific reaction conditions.
Quantitative Comparison: Experimental Data
The difference in reactivity is not merely theoretical; it is borne out by experimental data. Solvolysis reactions, where the solvent acts as the nucleophile, are often used to quantify the relative leaving group ability. The following table summarizes key properties and relative rate data for the solvolysis of ethyl sulfonates in ethanol at 25°C.
| Leaving Group | Structure of R Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis |
| Mesylate | -CH₃ | Methanesulfonic acid | ~ -1.9 | 1 |
| Tosylate | -C₆H₄CH₃ | p-Toluenesulfonic acid | ~ -2.8 | 2.5 |
| Triflate | -CF₃ | Trifluoromethanesulfonic acid | ~ -14 | 30,000 |
Data is approximate and compiled from various sources for illustrative purposes.
As the data clearly indicates, the triflate is orders of magnitude more reactive than the tosylate and mesylate. The difference between tosylates and mesylates is much less pronounced, though tosylates are generally slightly more reactive.
Experimental Protocols: A Practical Guide
To provide a tangible context for the use of these reagents, we present a general, self-validating protocol for the conversion of a primary alcohol to a sulfonate ester, followed by a nucleophilic substitution with sodium azide. The choice of sulfonylating agent (mesyl chloride, tosyl chloride, or triflic anhydride) will determine the product.
Part 1: Synthesis of a Sulfonate Ester from a Primary Alcohol
This protocol describes the general procedure. The reaction with triflic anhydride is typically much faster and requires lower temperatures.
Objective: To convert a primary alcohol (e.g., 1-octanol) into its corresponding sulfonate ester.
Materials:
-
1-Octanol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Methanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl), or Trifluoromethanesulfonic anhydride (Tf₂O)
-
Nitrogen or Argon atmosphere setup
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for reaction and workup (round-bottom flask, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-octanol (1.0 eq) in anhydrous DCM (approx. 0.2 M solution).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. The base acts as a scavenger for the HCl or triflic acid byproduct generated during the reaction.
-
Sulfonylation: Add the sulfonylating agent (1.2 eq) dropwise to the stirred solution.
-
For mesylation/tosylation: Use methanesulfonyl chloride or p-toluenesulfonyl chloride. The reaction can be allowed to slowly warm to room temperature and stirred for 2-4 hours.
-
For triflation: Use triflic anhydride. This reaction is extremely fast and exothermic. Maintain the temperature at or below 0°C and stir for 30-60 minutes.
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary. Tosylates are often crystalline and may be purified by recrystallization.
Part 2: Nucleophilic Substitution with Sodium Azide (Sₙ2 Reaction)
Objective: To displace the sulfonate ester with an azide nucleophile.
Materials:
-
Sulfonate ester (from Part 1)
-
Sodium Azide (NaN₃) - Caution: Azides are explosive and toxic.
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for reaction and workup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the sulfonate ester (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add sodium azide (1.5 - 2.0 eq).
-
Heating: Heat the reaction mixture. The required temperature and time will depend on the sulfonate ester:
-
Triflate: Often reacts at or even below room temperature.
-
Tosylate/Mesylate: Typically requires heating, for example, at 60-80°C for several hours.
-
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting sulfonate ester and the appearance of the product azide.
-
Workup:
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove DMF and excess salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting azide by column chromatography if necessary.
Conclusion: Selecting the Right Tool for the Job
The choice between a tosylate, mesylate, and triflate is a strategic decision based on the required reactivity and the nature of the substrate.
-
Triflates are the reagent of choice when maximum reactivity is needed, particularly for unreactive substrates, for forming vinyl cations from enolates, or when mild reaction conditions are essential. Their high cost and sensitivity to moisture are the primary drawbacks.
-
Tosylates and Mesylates represent a robust and cost-effective option for a vast range of transformations. They offer a good balance of reactivity and stability, making them suitable for most standard applications. The choice between them is often one of practical convenience, with the crystalline nature of tosylates sometimes simplifying purification.
By understanding the electronic principles that govern the reactivity of these essential functional groups, the modern synthetic chemist can make informed decisions, optimizing reaction conditions and achieving desired molecular transformations with precision and efficiency.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
-
Guthrie, J. P. (1978). Tautomerization equilibria for phosphorous acid and its ethyl esters, free energies of formation of phosphorous and phosphonic acids and their simple esters, and pKa values for ionization of the P-H bond in phosphonic acid and phosphonic esters. Canadian Journal of Chemistry, 56(17), 2342-2354. [Link]
-
Ballinger, P., & Long, F. A. (1960). Acid Ionization Constants of Alcohols. II. Acidities of Some Substituted Methanols and Related Compounds. Journal of the American Chemical Society, 82(4), 795-798. [Link]
A Comprehensive Guide to the Structural Validation of 2-phenylethyl 4-methylbenzenesulfonate by NMR Spectroscopy
In the landscape of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural elucidation of organic compounds.[1][2][3] This guide provides an in-depth, experimentally supported comparison for validating the structure of 2-phenylethyl 4-methylbenzenesulfonate, a common intermediate in organic synthesis. We will explore not only the interpretation of its NMR spectra but also the underlying principles that make NMR an indispensable tool for researchers and scientists.
The Imperative of Structural Integrity
The synthesis of any new chemical entity necessitates a rigorous validation of its structure. In the case of this compound, its formation from the reaction of 2-phenylethanol and 4-methylbenzenesulfonyl chloride requires confirmation that the desired esterification has occurred and that starting materials or potential side products are absent. NMR spectroscopy provides a detailed molecular fingerprint, allowing for the precise assignment of atoms within the molecule.[4][5]
Experimental Workflow: From Sample Preparation to Spectral Analysis
Achieving high-quality NMR spectra begins with meticulous sample preparation.[6][7] The following protocol outlines the best practices for preparing a sample of this compound for NMR analysis.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[8][9] The use of deuterated solvents is crucial to avoid large solvent signals that can obscure the analyte's peaks in ¹H NMR spectra.[7]
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[8] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[8]
-
Homogenization: Ensure the sample is completely dissolved. Any solid particles can degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity.[6][8] Gentle vortexing or sonication can aid in dissolution.
-
Transfer to NMR Tube: Use a clean, dry 5 mm NMR tube.[8] Transfer the solution to the tube using a Pasteur pipette, ensuring a sample height of 40-50 mm.[6]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] However, the residual proton signal of the deuterated solvent can also be used for referencing.[7]
The logical flow of structural validation using NMR is depicted in the following workflow diagram.
Caption: Workflow for the synthesis and structural validation of this compound.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their neighboring protons.[1][2] For this compound, we expect to see distinct signals for the protons of the phenylethyl group and the methylbenzenesulfonate (tosyl) group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound and Starting Materials.
| Compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Ar-H (tosyl) | 7.7 (d) | Doublet | 2H |
| Ar-H (tosyl) | 7.3 (d) | Doublet | 2H | |
| Ar-H (phenyl) | 7.2-7.1 (m) | Multiplet | 5H | |
| -OCH₂- | 4.2 (t) | Triplet | 2H | |
| -CH₂-Ar | 2.9 (t) | Triplet | 2H | |
| Ar-CH₃ | 2.4 (s) | Singlet | 3H | |
| 2-phenylethanol [10][11][12][13][14] | Ar-H | 7.3-7.2 (m) | Multiplet | 5H |
| -CH₂OH | 3.86 (t) | Triplet | 2H | |
| -CH₂Ar | 2.89 (t) | Triplet | 2H | |
| 4-methylbenzenesulfonyl chloride [15] | Ar-H | 7.9 (d) | Doublet | 2H |
| Ar-H | 7.4 (d) | Doublet | 2H | |
| Ar-CH₃ | 2.5 (s) | Singlet | 3H |
The key diagnostic signal for the formation of the desired product is the downfield shift of the methylene protons adjacent to the oxygen atom (from ~3.9 ppm in 2-phenylethanol to ~4.2 ppm in the product), indicating the formation of the sulfonate ester linkage.
Unveiling the Carbon Skeleton with ¹³C NMR and DEPT
While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy provides crucial information about the carbon backbone of the molecule.[5] To further distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[16][17][18][19][20]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Starting Materials.
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
| This compound | Quaternary Ar-C (tosyl) | ~145 | Absent |
| Quaternary Ar-C (tosyl, C-SO₂) | ~133 | Absent | |
| Ar-CH (tosyl) | ~130 | Positive | |
| Ar-CH (tosyl) | ~128 | Positive | |
| Quaternary Ar-C (phenyl) | ~137 | Absent | |
| Ar-CH (phenyl) | ~129 | Positive | |
| Ar-CH (phenyl) | ~128 | Positive | |
| Ar-CH (phenyl) | ~127 | Positive | |
| -OCH₂- | ~70 | Negative | |
| -CH₂-Ar | ~35 | Negative | |
| Ar-CH₃ | ~22 | Positive | |
| 2-phenylethanol [21][22][23] | Quaternary Ar-C | ~138 | Absent |
| Ar-CH | ~129 | Positive | |
| Ar-CH | ~128 | Positive | |
| Ar-CH | ~126 | Positive | |
| -CH₂OH | ~63 | Negative | |
| -CH₂Ar | ~39 | Negative | |
| 4-methylbenzenesulfonyl chloride [24][25][26][27] | Quaternary Ar-C | ~146 | Absent |
| Quaternary Ar-C (C-SO₂Cl) | ~133 | Absent | |
| Ar-CH | ~130 | Positive | |
| Ar-CH | ~128 | Positive | |
| Ar-CH₃ | ~22 | Positive |
The DEPT-135 spectrum is particularly informative: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent.[17][19] This allows for the unambiguous assignment of the methylene carbons in the phenylethyl chain.
Advanced 2D NMR Techniques for Complete Structural Confirmation
For complex molecules or to resolve signal overlap, two-dimensional (2D) NMR experiments are employed.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons.[28][29][30][31][32] In our target molecule, a COSY spectrum would show a correlation between the -OCH₂- and -CH₂-Ar protons, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms.[33][34][35][36][37] An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments.
Caption: Interconnectivity of NMR experiments for comprehensive structural elucidation.
Conclusion
The structural validation of this compound is a clear demonstration of the power of NMR spectroscopy. By systematically analyzing ¹H, ¹³C, DEPT, and 2D NMR data, and comparing it to the spectra of the starting materials, a confident and unambiguous structural assignment can be made. This multi-faceted approach ensures the scientific integrity of the synthesized compound, a critical step in any research and development endeavor.
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A Spectroscopic Comparison of 2-Phenylethanol and Purified Phenethyl Tosylate: A Guide for Researchers
In the realm of organic synthesis, particularly in drug development and materials science, the purity of a compound is paramount. The presence of unreacted starting materials or byproducts can significantly impact the efficacy, safety, and physical properties of the final product. This guide provides an in-depth spectroscopic comparison of the starting material, 2-phenylethanol, and the purified product, phenethyl tosylate. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will demonstrate how these powerful analytical techniques are used to confirm the successful synthesis and purification of phenethyl tosylate, a versatile intermediate in organic chemistry.
The conversion of an alcohol to a tosylate is a fundamental transformation that enhances the leaving group ability of the hydroxyl group, thereby facilitating nucleophilic substitution and elimination reactions.[1][2] This process, known as tosylation, is a critical step in many synthetic pathways.[2]
The Synthetic Pathway: From Alcohol to Tosylate
The synthesis of phenethyl tosylate from 2-phenylethanol is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The base serves to neutralize the HCl generated during the reaction.
Figure 1. Synthesis of phenethyl tosylate from 2-phenylethanol.
Following the reaction, purification is essential to remove unreacted 2-phenylethanol, excess TsCl, and pyridine hydrochloride. Recrystallization or column chromatography are common purification methods.[3]
Experimental Protocols
Synthesis of Phenethyl Tosylate
-
Dissolve 2-phenylethanol in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into cold dilute HCl to neutralize the pyridine.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude phenethyl tosylate in a minimum amount of a hot solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to yield pure phenethyl tosylate.
Spectroscopic Analysis: A Comparative Approach
Spectroscopic methods are indispensable for monitoring the progress of a reaction and confirming the identity and purity of the final product.[4][5][6] By comparing the spectra of the starting material and the purified product, we can unequivocally verify the transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[6]
The ¹H NMR spectrum of 2-phenylethanol exhibits characteristic signals for the aromatic protons, the two methylene groups, and the hydroxyl proton.[7][8] In contrast, the spectrum of phenethyl tosylate shows a downfield shift of the methylene protons adjacent to the oxygen due to the electron-withdrawing nature of the tosylate group.[2] Additionally, new signals corresponding to the aromatic protons and the methyl group of the tosylate moiety appear.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2-Phenylethanol | ~7.3 | multiplet | 5H | Phenyl group (C₆H₅) |
| ~3.8 | triplet | 2H | -CH₂-OH | |
| ~2.8 | triplet | 2H | Ph-CH₂- | |
| variable | singlet | 1H | -OH | |
| Phenethyl Tosylate | ~7.8 | doublet | 2H | Aromatic (ortho to SO₂) |
| ~7.3 | multiplet | 5H | Phenyl group (C₆H₅) | |
| ~7.3 | doublet | 2H | Aromatic (meta to SO₂) | |
| ~4.2 | triplet | 2H | -CH₂-OTs | |
| ~3.0 | triplet | 2H | Ph-CH₂- | |
| ~2.4 | singlet | 3H | -CH₃ |
Table 1. Comparative ¹H NMR Data for 2-Phenylethanol and Phenethyl Tosylate.
The disappearance of the broad hydroxyl proton signal and the appearance of the characteristic tosyl group signals are clear indicators of a successful reaction.
The ¹³C NMR spectrum provides information about the carbon framework of a molecule.[9] The tosylation of 2-phenylethanol results in a downfield shift of the carbon atom attached to the oxygen, again due to the inductive effect of the tosylate group. New signals for the tosyl group's aromatic carbons and methyl carbon will also be present in the product spectrum.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-Phenylethanol | ~138 | C (quaternary, phenyl) |
| ~129 | CH (phenyl) | |
| ~128 | CH (phenyl) | |
| ~126 | CH (phenyl) | |
| ~63 | -CH₂-OH | |
| ~39 | Ph-CH₂- | |
| Phenethyl Tosylate | ~145 | C (quaternary, tosyl) |
| ~138 | C (quaternary, phenyl) | |
| ~133 | C (quaternary, tosyl) | |
| ~130 | CH (tosyl) | |
| ~129 | CH (phenyl) | |
| ~128 | CH (phenyl) | |
| ~128 | CH (tosyl) | |
| ~126 | CH (phenyl) | |
| ~71 | -CH₂-OTs | |
| ~35 | Ph-CH₂- | |
| ~22 | -CH₃ |
Table 2. Comparative ¹³C NMR Data for 2-Phenylethanol and Phenethyl Tosylate.
Figure 2. Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6] The most significant change in the IR spectrum upon conversion of 2-phenylethanol to phenethyl tosylate is the disappearance of the broad O-H stretching band and the appearance of strong S=O stretching bands.
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| 2-Phenylethanol | 3200-3600 (broad) | O-H stretch (alcohol) |
| 3000-3100 | C-H stretch (aromatic) | |
| 2850-3000 | C-H stretch (aliphatic) | |
| 1000-1250 | C-O stretch | |
| Phenethyl Tosylate | 3000-3100 | C-H stretch (aromatic) |
| 2850-3000 | C-H stretch (aliphatic) | |
| 1350-1370 (strong) | S=O stretch (asymmetric) | |
| 1170-1190 (strong) | S=O stretch (symmetric) | |
| 1000-1100 | S-O-C stretch |
Table 3. Key IR Absorptions for 2-Phenylethanol and Phenethyl Tosylate.
The absence of a broad absorption in the 3200-3600 cm⁻¹ region of the purified product's spectrum is a strong indication that the starting alcohol has been completely consumed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2-phenylethanol will show a molecular ion peak (M⁺) at m/z 122.[10] In contrast, the mass spectrum of phenethyl tosylate will exhibit a molecular ion peak at m/z 276.[11]
| Compound | m/z (relative intensity) | Fragment |
| 2-Phenylethanol | 122 (M⁺) | [C₈H₁₀O]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) | |
| Phenethyl Tosylate | 276 (M⁺) | [C₁₅H₁₆O₃S]⁺ |
| 155 | [CH₃C₆H₄SO₂]⁺ (tosyl cation) | |
| 105 | [C₈H₉]⁺ | |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Table 4. Significant Mass Spectrometry Fragments for 2-Phenylethanol and Phenethyl Tosylate.
The presence of the molecular ion peak corresponding to phenethyl tosylate and the characteristic tosyl cation fragment at m/z 155 confirms the identity of the product.
Conclusion
The comprehensive spectroscopic analysis presented in this guide unequivocally demonstrates the successful synthesis and purification of phenethyl tosylate from 2-phenylethanol. By comparing the NMR, IR, and MS spectra of the starting material and the final product, researchers can confidently verify the chemical transformation and assess the purity of their synthesized compounds. This multi-faceted analytical approach is a cornerstone of modern chemical research and development, ensuring the integrity and reliability of experimental outcomes.
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A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 2-Phenylethyl Tosylate Conversion by Chromatography
For researchers, synthetic chemists, and professionals in drug development, the precise monitoring of chemical reactions is not merely procedural—it is the bedrock of process optimization, kinetic modeling, and yield maximization. The conversion of 2-phenylethyl tosylate is a classic yet highly relevant transformation, often serving as a model for nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions.[1][2] The tosylate group is an excellent leaving group, far superior to a hydroxyl group, facilitating reactions under milder conditions and enabling greater control over stereochemistry.[3][4]
Choosing the appropriate analytical technique to track the consumption of the starting material and the formation of products is critical for generating reliable, high-quality data. This guide provides an in-depth comparison of three common chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for the quantitative analysis of this reaction. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a comparative analysis of their performance.
Rationale for Method Selection: Choosing the Right Tool for the Job
The choice of a chromatographic method is dictated by the physicochemical properties of the analytes and the specific requirements of the analysis (e.g., speed, sensitivity, cost). 2-phenylethyl tosylate and its likely products (e.g., 2-phenylethanol from substitution, styrene from elimination) possess characteristics that make them amenable to multiple techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is arguably the most versatile technique for this application.[5] 2-phenylethyl tosylate is a non-volatile, thermally stable solid, making it an ideal candidate for HPLC, which operates at or near ambient temperatures.[6][7] The presence of the aromatic rings in both the reactant and potential products allows for highly sensitive detection using a UV-Vis detector, a standard component of most HPLC systems.[8] We will focus on a reverse-phase (RP-HPLC) method, which is robust and widely applicable.
-
Gas Chromatography (GC): While the tosylate itself is non-volatile, it and its expected products are sufficiently volatile and thermally stable to be analyzed by GC, which excels at separating volatile organic compounds.[9][10] GC often provides faster analysis times and higher resolution than HPLC.[7] The use of a Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for quantifiable organic analytes.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method primarily used for qualitative monitoring of reaction progress.[11] By observing the disappearance of the starting material spot and the appearance of the product spot, a chemist can quickly gauge the reaction's status. While traditionally not a quantitative technique, modern TLC scanners (densitometers) allow for quantitative analysis, albeit with lower precision than HPLC or GC. The significant polarity difference between the tosylate and potential alcohol or alkene products makes for an easy separation on a silica gel plate.[11]
Experimental Design: A Model Solvolysis Reaction
To provide a practical framework, we will consider the solvolysis of 2-phenylethyl tosylate in 50% aqueous acetonitrile at 60°C. This reaction can produce both a substitution product (2-phenylethanol) and an elimination product (styrene). Our goal is to quantify the remaining 2-phenylethyl tosylate over time.
Internal Standard (IS) Selection: For robust and precise quantification that corrects for variations in injection volume and sample preparation, an internal standard is essential.[12][13][14] A suitable IS should be chemically similar to the analyte, stable under reaction and analytical conditions, not present in the original sample, and well-resolved from all other components.[15] For this analysis, 4-tert-butyltoluene is an excellent choice for both GC and HPLC, as it is non-polar, aromatic, and commercially available.
Overall Experimental Workflow
The process from reaction to analysis follows a structured path to ensure data integrity.
Caption: General workflow for quantitative reaction monitoring.
Detailed Analytical Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is designed for high accuracy and precision.
Workflow Diagram: HPLC Analysis
Caption: Step-by-step HPLC analysis workflow.
Methodology:
-
Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and deionized water. Filter through a 0.45 µm filter and degas by sonication or helium sparging.
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min (isocratic).
-
Column Temperature: 30°C.
-
Detector: UV-Vis at 225 nm. This wavelength provides good absorbance for the tosylate group.[16]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At each time point (0, 30, 60, 120 min), withdraw 100 µL of the reaction mixture.
-
Immediately quench by adding it to a vial containing 900 µL of cold acetonitrile.
-
Add 100 µL of a 1 mg/mL internal standard stock solution (4-tert-butyltoluene in acetonitrile).
-
Vortex thoroughly. If necessary, filter through a 0.22 µm syringe filter before injection.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of 2-phenylethyl tosylate and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration to generate a calibration curve.
-
Data Analysis: Integrate the peak areas for 2-phenylethyl tosylate and the internal standard. Use the area ratio and the calibration curve to determine the concentration of the tosylate at each time point.
Protocol 2: Gas Chromatography (GC)
This method is ideal for high throughput and excellent resolution.
Workflow Diagram: GC Analysis
Caption: Step-by-step GC analysis workflow.
Methodology:
-
Instrument Setup:
-
Column: A mid-polarity capillary column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5) of 30 m x 0.25 mm x 0.25 µm dimensions is suitable.[17]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250°C with a split ratio of 20:1.
-
Oven Program: Start at 100°C, hold for 1 min, then ramp at 20°C/min to 250°C and hold for 2 min.
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
-
-
Sample Preparation: The same sample preparation procedure as for HPLC can be used. The solvent (acetonitrile) is compatible with the GC analysis.
-
Calibration: Prepare calibration standards as described for the HPLC method.
-
Data Analysis: Integrate the peak areas for 2-phenylethyl tosylate and the internal standard. Use the area ratio and the calibration curve to determine the concentration.
Protocol 3: Quantitative Thin-Layer Chromatography (TLC)
This method is best for rapid, semi-quantitative screening.
Workflow Diagram: TLC Analysis
Caption: Step-by-step quantitative TLC workflow.
Methodology:
-
Plate and Mobile Phase:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: 30% Ethyl Acetate in Hexane. This solvent system provides good separation between the more polar starting material and less polar products.
-
-
Sample Application:
-
Using a capillary tube or automatic TLC sampler, carefully spot 1-2 µL of each quenched reaction sample and calibration standard onto the TLC plate.
-
-
Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel approximately 80% of the plate height.
-
Visualization: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp at 254 nm. The aromatic rings will appear as dark spots.
-
Quantification:
-
Scan the plate using a TLC scanner or densitometer at 254 nm.
-
The software will measure the intensity and area of each spot.
-
Generate a calibration curve by plotting the spot area/intensity of the standards against their concentration.
-
Determine the concentration of the tosylate in the reaction samples from the calibration curve.
-
Comparative Performance Analysis
To illustrate the differences, let's consider hypothetical but realistic data from our model reaction.
Table 1: Hypothetical Quantitative Data for 2-Phenylethyl Tosylate Conversion
| Time (min) | HPLC (% Remaining) | GC (% Remaining) | TLC (% Remaining) |
| 0 | 100.0 ± 0.5 | 100.0 ± 0.4 | 100 ± 5 |
| 30 | 75.2 ± 0.6 | 74.9 ± 0.5 | 78 ± 6 |
| 60 | 50.1 ± 0.4 | 50.5 ± 0.4 | 55 ± 7 |
| 120 | 24.8 ± 0.5 | 25.1 ± 0.3 | 30 ± 8 |
| (Values are represented as Mean ± Standard Deviation from triplicate analyses) |
Discussion of Performance Metrics:
-
Accuracy and Precision: As the data suggests, HPLC and GC provide superior accuracy and precision (lower standard deviation).[6] The automated injection and stable detector responses minimize human and system error.[13] Quantitative TLC, while useful, is inherently more variable due to manual spotting and inconsistencies in the stationary phase.
-
Sensitivity: For this application with UV-active compounds, HPLC with a UV detector is highly sensitive. GC with an FID is also extremely sensitive to hydrocarbons.[9] Both can readily detect low ppm levels, making them suitable for tracking reactions to completion or analyzing for trace impurities. TLC sensitivity is significantly lower.
-
Resolution and Selectivity: Capillary GC columns offer the highest resolving power, capable of separating very similar compounds.[6] This would be a distinct advantage if multiple side-products were formed. HPLC also provides excellent resolution, which can be fine-tuned by altering the mobile phase composition or column chemistry. TLC offers the lowest resolution.
-
Analysis Time: GC typically has the fastest run times, often under 10 minutes per sample.[7] HPLC run times are generally in the 10-20 minute range.[7] TLC is the fastest for a qualitative check (development takes ~15-20 minutes), but the quantitative scanning and data processing step adds time.
-
Cost and Complexity:
Conclusion and Recommendations
For the quantitative analysis of 2-phenylethyl tosylate conversion, both HPLC and GC stand out as premier techniques, delivering high-quality, reliable data.
-
Choose HPLC when analyzing thermally labile compounds, when derivatization is undesirable, or when leveraging its versatility for a wide range of analytes in a pharmaceutical QC environment.[9] It is the go-to method for non-volatile compounds.[10]
-
Choose GC for its speed, high resolution, and lower operational cost, provided the analytes are volatile and thermally stable. It is particularly powerful for analyzing potential volatile byproducts or residual solvents.[9]
-
Use TLC for rapid, real-time, and inexpensive qualitative or semi-quantitative monitoring of reaction progress at the bench. It is an invaluable tool for quickly determining if a reaction is complete before committing samples to more time-consuming and expensive HPLC or GC analysis.
Ultimately, the optimal choice depends on the specific goals of the analysis. For rigorous kinetic studies, method validation, and impurity profiling, HPLC or GC are indispensable. For routine synthetic monitoring, TLC remains an efficient and practical first-line tool.
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Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. [Link]
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Chemistry LibreTexts. (2020, July 9). 4: Substitution and Elimination reactions. [Link]
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Der Pharma Chemica. (2016). Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. [Link]
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ResearchGate. (2025, August 19). GC-MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF GENOTOXIC TOSYLATES IN TENELIGLIPTIN. [Link]
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White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]
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PubMed. (n.d.). A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-hydroxyethyl Salicylate. [Link]
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SciSpace. (2017, July 28). The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated. [Link]
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IJCRT.org. (2024, November 11). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. [Link]
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-
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Sci-Hub. (1990). Solvolysis of 1-aryl-2,2,2-trihalogenoethyl toluene-p-sulphonates. Generation of carbocations destabilized by trichloro- or tribromo-methyl groups. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenylethyl 4-methylbenzenesulfonate
As researchers and drug development professionals, our work with novel and reactive chemical compounds demands a foundational commitment to safety. This guide provides essential, field-proven safety protocols for handling 2-Phenylethyl 4-methylbenzenesulfonate. This compound, a tosylate ester, belongs to a class of chemicals often employed as alkylating agents in organic synthesis. The inherent reactivity of such agents necessitates a rigorous and well-understood personal protective equipment (PPE) strategy to mitigate risks. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of self-validating safety in your laboratory.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound, and related sulfonate esters, is critical for appreciating the necessity of the prescribed PPE. Based on data from structurally similar compounds, the primary risks are significant and immediate.[1][2]
-
Severe Skin Corrosivity: This is not mere irritation; compounds in this class can cause severe skin burns and damage.[1][2] This necessitates a complete barrier to prevent any skin contact.
-
Severe Eye Damage: The risk to eyes is critical, with the potential for irreversible damage.[1][2] Standard safety glasses are insufficient to protect against splashes and vapors that can cause serious harm.
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3] While engineering controls are the first line of defense, respiratory protection must be considered, especially in scenarios with poor ventilation or during spill cleanup.
-
Allergic Skin Reaction (Sensitization): Beyond immediate corrosive effects, these compounds can be skin sensitizers.[1][2] Initial exposure may prime the immune system, leading to a significant allergic reaction upon subsequent contact, even with minute quantities.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE regimen is mandatory to prevent skin contact, eye exposure, and inhalation. The following table summarizes the minimum requirements for handling this compound.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[4] Inspect gloves for any signs of degradation or perforation before use.[5][6] |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[7][8] A full-face shield must be worn over the goggles whenever there is a significant splash risk, such as when transferring large volumes or preparing solutions.[7][9][10] |
| Body Protection | Chemical-Resistant Lab Coat | A lab coat, fully buttoned with tight-fitting cuffs, is required.[7] For procedures with a higher risk of splashes, a chemically resistant apron or disposable coveralls should be used. |
| Respiratory Protection | Engineering Controls / NIOSH-Approved Respirator | All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][9] If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[2][3][7] |
Operational Plan: Step-by-Step Protocols
Adherence to a strict, logical workflow is essential for safety. The following diagram and protocols outline the procedural steps for preparing for, handling, and concluding work with this compound.
Caption: Logical workflow for PPE selection and use when handling this compound.
Protocol 1: PPE Donning Sequence
The order in which you put on PPE is crucial to ensure complete protection.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Outer Gloves: Don your second pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat sleeves.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Protection: Put on your face shield (if required).
Protocol 2: PPE Doffing (Removal) Sequence
Removing PPE correctly is the most critical step to prevent self-contamination. This sequence should be performed slowly and deliberately.
-
Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in a designated hazardous waste container.[9]
-
Face Shield: Remove the face shield by handling the headband, avoiding contact with the front surface.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, fold it with the contaminated side inward, and store or dispose of it as per your institution's policy.
-
Goggles: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves following the same procedure as for the outer gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[5]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical component of the safety lifecycle for this chemical.
-
PPE Disposal: All disposable PPE, including both pairs of gloves, absorbent pads, and any contaminated wipes, must be considered hazardous waste.[11] Place these items immediately into a clearly labeled, sealed hazardous waste container within the work area (e.g., the fume hood).[11]
-
Chemical Waste Disposal: this compound and any solutions containing it must be disposed of as hazardous waste through an approved waste disposal service.[1][12] Never dispose of this chemical down the drain or in the regular trash.[12][13] Collect all liquid waste in a compatible, sealed, and clearly labeled container stored in secondary containment.[13]
Emergency First Aid Procedures
In the event of an exposure, immediate action is required.
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If symptoms persist, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Call a poison center or doctor immediately.[1][2]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
